3-amino-N-butylbenzamide
Description
BenchChem offers high-quality 3-amino-N-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPBDZUBXOTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398893 | |
| Record name | 3-amino-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-99-6 | |
| Record name | 3-amino-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-amino-N-butylbenzamide
Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-amino-N-butylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development due to its structural relation to known PARP inhibitors.[1][2][3] We present a robust and reproducible two-step synthetic pathway, beginning with the amidation of 3-nitrobenzoyl chloride followed by the chemoselective reduction of the aromatic nitro group. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, mechanistic insights, and critical safety considerations, empowering researchers to confidently execute and adapt this synthesis.
Strategic Overview and Retrosynthetic Analysis
The synthesis of 3-amino-N-butylbenzamide is most logically approached via a two-step sequence that constructs the amide bond prior to the sensitive reduction step. This strategy avoids potential side reactions that could occur if the free amino group were present during the amidation.
Retrosynthetic Analysis: A disconnection of the target molecule at the amide bond immediately suggests n-butylamine and a 3-aminobenzoyl derivative as precursors. However, activating the carboxylic acid of 3-aminobenzoic acid for amidation can be complicated by the presence of the nucleophilic aniline group. A more robust approach is to use a protecting group strategy. The nitro group serves as an excellent and convenient precursor to the amine, being electron-withdrawing and non-nucleophilic, thus facilitating the initial amidation reaction. This leads to the following retrosynthetic pathway:
-
Step 2 Disconnection (C-N bond): The target aniline is formed from the reduction of a nitro group. This identifies 3-nitro-N-butylbenzamide as the key intermediate.
-
Step 1 Disconnection (Amide C-N bond): The intermediate amide is formed from the reaction of n-butylamine and an activated carboxylic acid derivative, 3-nitrobenzoyl chloride .[4][5] The acid chloride is, in turn, readily prepared from commercially available 3-nitrobenzoic acid .[6]
This strategic pathway is efficient, utilizes readily available starting materials, and employs reliable, well-documented chemical transformations.
Overall Synthetic Workflow
The complete synthetic process is visualized in the workflow diagram below, outlining the progression from commercially available starting materials to the final, purified product.
Caption: High-level workflow for the two-step synthesis of 3-amino-N-butylbenzamide.
Part I: Synthesis of 3-nitro-N-butylbenzamide (Intermediate)
Principle & Mechanism: This step involves a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride is attacked by the lone pair of electrons on the nitrogen atom of n-butylamine. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the n-butylamine nucleophile.
Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) and dissolve it in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate beaker, prepare a solution of n-butylamine (4.35 g, 59.3 mmol, 1.1 eq) and triethylamine (6.0 g, 59.3 mmol, 1.1 eq) in 30 mL of anhydrous DCM.
-
Add the n-butylamine/triethylamine solution dropwise to the stirred 3-nitrobenzoyl chloride solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting 3-nitrobenzoyl chloride spot has been consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-nitro-N-butylbenzamide, should be a pale yellow solid. It can be further purified by recrystallization from ethanol/water if necessary.
Data Presentation: Reagents for Part I
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 10.0 g | 53.9 | 1.0 |
| n-Butylamine | C₄H₁₁N | 73.14 | 4.35 g | 59.3 | 1.1 |
| Triethylamine | C₆H₁₅N | 101.19 | 6.0 g | 59.3 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~130 mL | - | Solvent |
Part II: Synthesis of 3-amino-N-butylbenzamide (Final Product)
Principle & Mechanism: The reduction of an aromatic nitro group to an amine using tin(II) chloride in acidic media is a classic and highly effective transformation.[7] This method is often preferred over catalytic hydrogenation for substrates with other reducible functional groups. The reaction proceeds through a series of electron and proton transfers. The acidic environment protonates the nitro group, making it more susceptible to reduction. Tin(II) acts as the electron donor, becoming oxidized to Tin(IV) in the process. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.[8] The product is initially formed as an anilinium hydrochloride salt, which requires basification during the work-up to liberate the free amine.[8]
Reaction Mechanism: SnCl₂ Reduction of a Nitroarene
Caption: Simplified mechanism for the reduction of a nitroarene using SnCl₂ in acid.
Experimental Protocol
-
In a 500 mL round-bottom flask, suspend the 3-nitro-N-butylbenzamide (assuming ~11.0 g, ~49.5 mmol from the previous step) in 150 mL of absolute ethanol.
-
To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (55.8 g, 247.5 mmol, 5.0 eq) in one portion.
-
Equip the flask with a reflux condenser and begin stirring. Carefully add 30 mL of concentrated hydrochloric acid (37%) to the mixture. The reaction is exothermic and may begin to reflux.
-
Once the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 3-4 hours.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting nitro-compound is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add a 6 M sodium hydroxide (NaOH) solution to the cold mixture to neutralize the acid and precipitate tin salts. The mixture will become a thick, white slurry. Be cautious as this neutralization is highly exothermic. Continue adding NaOH until the pH of the aqueous layer is >10 (check with pH paper).
-
Filter the entire mixture through a pad of Celite® to remove the tin hydroxides. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-N-butylbenzamide.
-
The product can be purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate or by recrystallization.
Data Presentation: Reagents for Part II
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-nitro-N-butylbenzamide | C₁₁H₁₄N₂O₃ | 222.24 | ~11.0 g | ~49.5 | 1.0 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 55.8 g | 247.5 | 5.0 |
| Concentrated HCl (37%) | HCl | 36.46 | 30 mL | - | Reagent |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Solvent |
Safety and Hazard Management
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | Handling Precautions |
| 3-Nitrobenzoyl Chloride | Corrosive, water-reactive, lachrymator. | Handle under inert atmosphere. Avoid contact with skin, eyes, and moisture. Incompatible with bases and alcohols.[9] |
| Tin(II) Chloride | Corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction.[10][11] | Avoid inhalation of dust.[10] Wear full protective clothing. Quenching can be exothermic and produce difficult-to-filter tin oxides.[12][13] |
| Concentrated HCl | Highly corrosive, causes severe burns, respiratory irritant. | Handle with extreme care. Always add acid to water/solvent, never the other way around. Ensure good ventilation. |
| n-Butylamine / Triethylamine | Flammable, corrosive, toxic upon inhalation. | Use in a well-ventilated area away from ignition sources. |
| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Minimize exposure; ensure fume hood has adequate airflow. |
Discussion and Field-Proven Insights
The described two-step synthesis is a reliable method for producing 3-amino-N-butylbenzamide.
-
Rationale for Reagent Selection: Tin(II) chloride is a cost-effective and powerful reducing agent for nitroarenes. While other methods exist, such as catalytic hydrogenation (e.g., H₂ over Pd/C), they can sometimes be too reactive, affecting other functional groups.[7] The SnCl₂ method offers good chemoselectivity and is tolerant of the amide functionality.[7] Iron powder in acetic acid is another classic alternative, which can be advantageous from an environmental perspective as it avoids heavy metal waste.[14]
-
Critical Work-up Steps: The most challenging aspect of the tin reduction is often the work-up. The precipitation of tin hydroxides upon basification can create a very thick, gelatinous precipitate that is difficult to filter.[12] Using a wide Büchner funnel with a thick pad of Celite is essential for efficient separation. Thoroughly washing the filter cake is crucial to maximize product recovery.
-
Purification Strategy: For the final product, if impurities persist after the initial work-up, an acid-base extraction can be effective. Dissolving the crude product in an organic solvent and washing with dilute acid will protonate the desired amine, pulling it into the aqueous layer as the ammonium salt while leaving non-basic impurities behind.[15] The aqueous layer can then be separated, basified, and re-extracted to recover the purified free amine.[15]
References
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Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [Link]
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Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]
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3-Aminobenzamide - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
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Safety Data Sheet: Tin(II)chloride dihydrate. Carl ROTH. [Link]
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3-Aminobenzamide | C7H8N2O. PubChem. [Link]
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How to purify p-amino tert butyl benzamide? ResearchGate. [Link]
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Benzoyl chloride, 3-nitro- | C7H4ClNO3. PubChem. [Link]
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Purification of the final product. Scholars Research Library. [Link]
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Synthesis of 3-amino-N-decylbenzamide. PrepChem.com. [Link]
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An In-depth Technical Guide to the Synthesis of 3-amino-N-butylbenzamide from 3-nitrobenzoic acid
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Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 3-amino-N-butylbenzamide, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 3-nitrobenzoic acid. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will detail the critical two-step process: the amidation of 3-nitrobenzoic acid with n-butylamine to form the intermediate 3-nitro-N-butylbenzamide, followed by the selective reduction of the nitro group to yield the final amine product. The guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and discusses the rationale behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction and Strategic Overview
The synthesis of 3-amino-N-butylbenzamide is a strategically important transformation in organic chemistry. The final product incorporates a versatile primary aromatic amine and a secondary amide, functionalities that are prevalent in a wide range of biologically active molecules and advanced materials. The chosen synthetic route, starting from 3-nitrobenzoic acid, is economically viable and mechanistically straightforward, proceeding through two distinct and high-yielding stages.
The core synthetic strategy involves:
-
Amide Bond Formation: Conversion of the carboxylic acid functionality of 3-nitrobenzoic acid into a secondary amide via reaction with n-butylamine. This step requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
-
Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine. This transformation must be conducted under conditions that do not affect the newly formed amide bond.
This guide will provide a detailed examination of both stages, offering practical insights into reaction optimization, safety considerations, and characterization of the intermediates and the final product.
Diagram: Overall Synthetic Pathway
Caption: The two-step synthesis of 3-amino-N-butylbenzamide from 3-nitrobenzoic acid.
Step 1: Amidation of 3-Nitrobenzoic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water.[1] To achieve this transformation under milder and more controlled conditions, the carboxylic acid must first be activated. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[2]
Mechanistic Insight: Acyl Chloride Formation and Nucleophilic Acyl Substitution
The amidation process proceeds via a two-part mechanism:
-
Activation: 3-Nitrobenzoic acid reacts with thionyl chloride to form the highly reactive 3-nitrobenzoyl chloride. This reaction also produces sulfur dioxide and hydrogen chloride as gaseous byproducts.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.[3] This is followed by the elimination of a chloride ion to form the stable amide bond.
Detailed Experimental Protocol: Synthesis of 3-Nitro-N-butylbenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrobenzoic Acid | 167.12 | 10.0 g | 0.0598 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL (13.1 g) | 0.110 |
| n-Butylamine | 73.14 | 8.8 mL (6.5 g) | 0.0889 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1M Sodium Hydroxide (aq) | 40.00 | As needed | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-nitrobenzoic acid (10.0 g, 0.0598 mol) in dichloromethane (50 mL). Add thionyl chloride (8.0 mL, 0.110 mol) dropwise at room temperature. Heat the mixture to reflux (approximately 40°C) and maintain for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amine Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, dissolve n-butylamine (8.8 mL, 0.0889 mol) in dichloromethane (50 mL). Add the n-butylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. Carefully pour the reaction mixture into 100 mL of cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-nitro-N-butylbenzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a pale yellow solid.
Safety Considerations for Thionyl Chloride
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (HCl and SO₂).[4][5][6][7]
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood.[4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Quenching: Any excess thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide.
Step 2: Reduction of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[8] Several methods are available, with the choice depending on factors such as functional group tolerance, cost, and scalability.[8] For the synthesis of 3-amino-N-butylbenzamide, two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
Method A: Reduction with Tin(II) Chloride
Tin(II) chloride (SnCl₂) in the presence of a proton source is a mild and chemoselective reducing agent for aromatic nitro groups.[9][10][11] It is particularly useful when other reducible functional groups are present in the molecule.[9][10]
The reduction with Sn(II) proceeds through a series of electron and proton transfers. The Sn(II) ion is oxidized to Sn(IV) while the nitro group is reduced. The overall process involves the transfer of six electrons and six protons to the nitro group, ultimately forming the amine and water.[12] The reaction proceeds through nitroso and hydroxylamine intermediates.[12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-N-butylbenzamide | 222.24 | 5.0 g | 0.0225 |
| Tin(II) Chloride Dihydrate | 225.63 | 25.4 g | 0.1125 |
| Ethanol | 46.07 | 100 mL | - |
| 3M Sodium Hydroxide (aq) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Anhydrous Sodium Sulfate | 120.37 | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitro-N-butylbenzamide (5.0 g, 0.0225 mol) in ethanol (100 mL). Add tin(II) chloride dihydrate (25.4 g, 0.1125 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of ethyl acetate to the residue. Cool the mixture in an ice bath and slowly add 3M NaOH solution with vigorous stirring until the pH of the aqueous layer is approximately 10-12. This will initially form a precipitate of tin salts, which should redissolve in excess base to form stannates.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-N-butylbenzamide. The product can be further purified by column chromatography or recrystallization.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[10][14] This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.
In this process, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-N-butylbenzamide | 222.24 | 5.0 g | 0.0225 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol or Ethyl Acetate | - | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-N-butylbenzamide (5.0 g, 0.0225 mol) in ethanol or ethyl acetate (100 mL). Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC analysis of aliquots. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the 3-amino-N-butylbenzamide. The product is often of high purity and may not require further purification.
Diagram: Experimental Workflow for Synthesis
Caption: Detailed workflow for the synthesis of 3-amino-N-butylbenzamide.
Characterization and Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Expected Data:
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-Nitro-N-butylbenzamide | Pale yellow solid | 75-77 | ~8.6 (s, 1H), 8.3 (d, 1H), 8.1 (d, 1H), 7.6 (t, 1H), 6.2 (br s, 1H), 3.5 (q, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | ~165, 148, 136, 134, 129, 126, 122, 39, 31, 20, 13 |
| 3-Amino-N-butylbenzamide | Off-white to light brown solid | 88-90 | ~7.2 (s, 1H), 7.1 (t, 1H), 7.0 (d, 1H), 6.8 (d, 1H), 6.1 (br s, 1H), 3.8 (br s, 2H), 3.4 (q, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | ~168, 146, 135, 129, 118, 117, 114, 39, 31, 20, 13 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Conclusion
This guide has outlined a robust and reliable two-step synthesis of 3-amino-N-butylbenzamide from 3-nitrobenzoic acid. By providing detailed experimental protocols for both amidation and nitro group reduction, along with insights into the underlying reaction mechanisms and safety considerations, researchers are equipped to successfully perform this synthesis. The choice between tin(II) chloride reduction and catalytic hydrogenation for the second step allows for flexibility based on available resources and substrate compatibility. The methodologies described herein are scalable and provide a solid foundation for the production of this important chemical intermediate for applications in drug discovery and materials science.
References
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How to Make Amides: Mechanism. (2014). YouTube. Retrieved from [Link]
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THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Publishing. Retrieved from [Link]
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). ACS Publications. Retrieved from [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from [Link]
-
Thionyl chloride. (2015). Lanxess. Retrieved from [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2025). ResearchGate. Retrieved from [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate. Retrieved from [Link]
-
Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman ChemLab. Retrieved from [Link]
-
Pd/C H2-gas reduction of ß-nitrostyrenes. (2011). Sciencemadness.org. Retrieved from [Link]
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Spectroscopic Profile of 3-amino-N-butylbenzamide: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-amino-N-butylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science, requires thorough structural characterization for its advancement in research and development.[1][2] This technical guide provides a detailed analysis of the expected spectroscopic data for 3-amino-N-butylbenzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages a comparative approach, utilizing empirical data from structurally related analogs to predict and interpret its spectroscopic features. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and application of novel benzamide derivatives.
Introduction: The Structural Significance of 3-amino-N-butylbenzamide
Substituted benzamides are a class of organic compounds with a wide range of biological activities and applications.[1][2] The specific arrangement of functional groups on the aromatic ring and the amide nitrogen dictates their chemical properties and biological interactions. 3-amino-N-butylbenzamide (C₁₁H₁₆N₂O, Molar Mass: 192.26 g/mol ) incorporates a primary aromatic amine and a butyl group attached to the amide nitrogen, features that are expected to significantly influence its spectroscopic signature.[3][4] A comprehensive understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships in various scientific contexts.
This guide will systematically explore the predicted spectroscopic characteristics of 3-amino-N-butylbenzamide. By examining the known spectral data of analogous compounds such as 3-aminobenzamide, N-butylbenzamide, and other related structures, we can construct a reliable and detailed predictive model for the title compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 3-amino-N-butylbenzamide are based on the additive effects of the amino and N-butylamido substituents on the benzene ring, as well as the characteristic signals of the butyl chain.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-amino-N-butylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amino protons, and the protons of the butyl group. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-amino-N-butylbenzamide
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| Aromatic H | 6.7 - 7.3 | Multiplet | 4H | The electron-donating amino group will shift the aromatic protons upfield compared to unsubstituted benzamide. Data from 3-aminobenzamide shows signals in this region.[5][6] |
| Amide NH | ~8.0 | Broad Singlet | 1H | The amide proton chemical shift is concentration and solvent dependent but is typically found downfield. |
| Amino NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | The amino protons are exchangeable and their chemical shift can vary. |
| N-CH₂ | 3.2 - 3.4 | Triplet | 2H | This signal corresponds to the methylene group attached to the amide nitrogen. Data from N-butylbenzamide supports this prediction.[7] |
| CH₂ | 1.4 - 1.6 | Sextet | 2H | The second methylene group of the butyl chain. |
| CH₂ | 1.3 - 1.5 | Sextet | 2H | The third methylene group of the butyl chain. |
| CH₃ | 0.9 - 1.0 | Triplet | 3H | The terminal methyl group of the butyl chain. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2, with assignments based on known substituent effects and data from related compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-amino-N-butylbenzamide
| Carbon | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |
| C=O | ~168 | The amide carbonyl carbon is characteristically deshielded. Data from N-butylbenzamide shows a signal in this region.[7] |
| Aromatic C-NH₂ | ~147 | The carbon attached to the amino group will be significantly deshielded. |
| Aromatic C-H | 115 - 130 | The chemical shifts of the aromatic carbons will be influenced by the positions of the two substituents. |
| Aromatic C-C=O | ~135 | The ipso-carbon attached to the amide group. |
| N-CH₂ | ~40 | The carbon attached to the amide nitrogen. |
| CH₂ | ~32 | The second carbon of the butyl chain. |
| CH₂ | ~20 | The third carbon of the butyl chain. |
| CH₃ | ~14 | The terminal methyl carbon of the butyl chain. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-amino-N-butylbenzamide are summarized in Table 3.
Table 3: Predicted IR Absorption Bands for 3-amino-N-butylbenzamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Data |
| N-H Stretch (Amine) | 3400 - 3200 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| N-H Stretch (Amide) | 3350 - 3150 | Medium | A single band is expected for the secondary amide N-H stretch. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on a benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Characteristic of the C-H bonds in the butyl group. |
| C=O Stretch (Amide) | 1650 - 1630 | Strong | The amide I band is a strong and characteristic absorption. Data from N-butylbenzamide and 3-aminobenzamide supports this.[6][7] |
| N-H Bend (Amine) | 1640 - 1560 | Medium | Bending vibration of the primary amine. |
| N-H Bend (Amide) | 1570 - 1515 | Medium | The amide II band, a combination of N-H bending and C-N stretching. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Skeletal vibrations of the benzene ring. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-amino-N-butylbenzamide is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺): m/z = 192
The predicted fragmentation pattern is illustrated in the diagram below, followed by a table of expected major fragments.
Caption: Predicted major fragmentation pathways for 3-amino-N-butylbenzamide in EI-MS.
Table 4: Predicted Major Mass Spectral Fragments for 3-amino-N-butylbenzamide
| m/z | Proposed Fragment | Rationale |
| 192 | [C₁₁H₁₆N₂O]⁺˙ | Molecular Ion |
| 121 | [C₇H₇NO]⁺˙ | Loss of the butylamine radical. |
| 104 | [C₇H₆N]⁺ | Loss of a hydroxyl radical from the m/z 121 fragment. |
| 72 | [C₄H₁₀N]⁺ | Cleavage of the amide bond to form the butylamine cation. |
| 57 | [C₄H₉]⁺ | Loss of an amino group from the m/z 72 fragment, forming the butyl cation. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-amino-N-butylbenzamide. By leveraging data from structurally similar molecules, we have established a robust set of expected NMR, IR, and MS data. This information is critical for any researcher working with this compound, enabling them to confirm its synthesis, assess its purity, and further investigate its properties and potential applications. As experimental data for 3-amino-N-butylbenzamide becomes available, it will be valuable to compare it with the predictions outlined in this guide.
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An In-Depth Technical Guide to 3-amino-N-butylbenzamide: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Benzamides in Therapeutics
3-amino-N-butylbenzamide (CAS 6837-99-6) is a substituted aromatic amide that has garnered interest within the pharmaceutical and life sciences sectors as a versatile chemical intermediate. Its structural architecture, featuring a primary aromatic amine, a benzene ring, and an N-alkylated amide, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 3-amino-N-butylbenzamide, from its fundamental chemical properties and synthesis to its likely mechanism of action and practical applications in modern research. The narrative will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
Section 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-amino-N-butylbenzamide is foundational to its application in synthesis and biological screening.
Table 1: Chemical and Physical Properties of 3-amino-N-butylbenzamide and Related Compounds
| Property | 3-amino-N-butylbenzamide | 3-Aminobenzamide (Parent Compound) | N-Butylbenzamide |
| CAS Number | 6837-99-6[1] | 3544-24-9[2] | 2782-40-3[3] |
| Molecular Formula | C₁₁H₁₆N₂O[1] | C₇H₈N₂O[2] | C₁₁H₁₅NO[3] |
| Molecular Weight | 192.26 g/mol [1] | 136.15 g/mol [2] | 177.24 g/mol [3] |
| IUPAC Name | 3-amino-N-butylbenzamide[1] | 3-aminobenzamide[2] | N-butylbenzamide[3] |
| SMILES | CCCCC(=O)Nc1cccc(N)c1 | NC(=O)c1cccc(N)c1[2] | CCCCC(=O)Nc1ccccc1[3] |
| InChIKey | KHNPBDZUBXOTRQ-UHFFFAOYSA-N[1] | GSCPDZHWVNUUFI-UHFFFAOYSA-N[2] | BAULSHLTGVOYKM-UHFFFAOYSA-N[3] |
| Melting Point | Data not publicly available | 115-116 °C | 40 °C[4] |
| Solubility | Expected to be soluble in DMSO and methanol.[5] | Data not specified | Data not specified |
Section 2: Synthesis and Manufacturing
The synthesis of 3-amino-N-butylbenzamide is a multi-step process that leverages well-established organic chemistry reactions. The most logical and industrially scalable approach involves a two-step sequence: the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.
Synthetic Pathway Overview
The synthesis commences with the acylation of butylamine with 3-nitrobenzoyl chloride. This reaction forms the amide bond and yields the intermediate, 3-nitro-N-butylbenzamide. The subsequent and final step is the selective reduction of the nitro group to a primary amine, yielding the target molecule, 3-amino-N-butylbenzamide. A patent describing a similar synthesis of N-tert-butyl-3-nitrobenzamide corroborates this synthetic strategy.[7]
Detailed Experimental Protocol: A Self-Validating System
This protocol is based on established methodologies for the synthesis of related benzamides and provides a robust framework for the preparation of 3-amino-N-butylbenzamide.
Step 1: Synthesis of 3-nitro-N-butylbenzamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.
-
Acylation: Cool the solution to 0°C in an ice bath. Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the butylamine solution over 30-60 minutes, maintaining the temperature at 0°C. The use of a dropping funnel and slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoyl chloride) is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-butylbenzamide. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-amino-N-butylbenzamide
-
Reaction Setup: Dissolve the purified 3-nitro-N-butylbenzamide from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The use of a noble metal catalyst is crucial for the efficient and selective reduction of the aromatic nitro group.[8]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated three times). Maintain a positive pressure of hydrogen (typically 1-3 atm or a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-butylbenzamide. The product can be further purified by recrystallization or column chromatography to achieve high purity.
Section 3: Mechanism of Action and Biological Activity - A PARP Inhibitor Scaffold
While direct studies on the biological activity of 3-amino-N-butylbenzamide are limited, a wealth of evidence from its parent compound, 3-aminobenzamide (3-AB), strongly suggests its role as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.
The PARP Signaling Pathway
PARP-1 is a key enzyme in the DNA damage response pathway. Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. However, hyperactivation of PARP-1 can lead to a form of programmed cell death known as "Parthanatos," which is characterized by the depletion of cellular NAD+ and ATP stores.
Mechanism of Inhibition
3-aminobenzamide and its derivatives, including 3-amino-N-butylbenzamide, are structurally similar to the nicotinamide portion of NAD+. This structural mimicry allows them to bind to the catalytic domain of PARP-1, acting as competitive inhibitors and preventing the synthesis of PAR chains. By inhibiting PARP-1, these compounds can prevent the excessive depletion of NAD+ and ATP, thereby protecting cells from Parthanatos under certain conditions.
Section 4: Applications in Research and Drug Development
The primary application of 3-amino-N-butylbenzamide is as a molecular scaffold for the synthesis of more potent and selective PARP inhibitors. The 3-aminobenzamide core provides the essential pharmacophore for PARP binding, while the N-butyl group can be modified to fine-tune properties such as solubility, cell permeability, and target selectivity.
Potential therapeutic areas for compounds derived from 3-amino-N-butylbenzamide include:
-
Oncology: PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.
-
Neuroprotection: By preventing PARP-1 overactivation, these compounds have shown protective effects in models of neurodegenerative diseases and traumatic brain injury.
-
Ischemia-Reperfusion Injury: Inhibition of PARP has been shown to be protective against tissue damage following ischemia and reperfusion.
-
Inflammation: PARP inhibitors have demonstrated anti-inflammatory effects in various models.
Section 5: Analytical Methods
Robust analytical methods are essential for confirming the identity and purity of 3-amino-N-butylbenzamide and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of 3-amino-N-butylbenzamide.
Table 2: Exemplar RP-HPLC Method for Benzamide Derivatives
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 10mM sodium acetate, pH 5)[1] |
| Elution | Isocratic or gradient |
| Flow Rate | 0.7-1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 20 µL[1] |
This method can be adapted and optimized for 3-amino-N-butylbenzamide to achieve optimal separation from starting materials, intermediates, and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-N-butylbenzamide
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Amide NH | 7.5 - 8.5 (broad) | - |
| Amino NH₂ | 3.5 - 4.5 (broad) | - |
| N-CH₂ | 3.2 - 3.4 | ~40 |
| CH₂ | 1.4 - 1.6 | ~31 |
| CH₂ | 1.3 - 1.4 | ~20 |
| CH₃ | 0.9 - 1.0 | ~14 |
| Carbonyl C=O | - | ~168 |
| Aromatic C-NH₂ | - | ~148 |
| Aromatic C-CONH | - | ~135 |
Note: Predicted values are based on data from similar benzamide structures and may vary depending on the solvent and experimental conditions.[3]
Section 6: Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of 3-amino-N-butylbenzamide as a potential PARP inhibitor.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the PARP-1 activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.[6]
-
Blocking: Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.[6]
-
Reaction Setup: In each well, add the PARP-1 enzyme, activated DNA, and varying concentrations of 3-amino-N-butylbenzamide (or a known inhibitor as a positive control).
-
Initiation: Initiate the reaction by adding a biotinylated NAD+ mixture. Incubate for 1 hour at room temperature.[6]
-
Detection: Wash the plate and add streptavidin-HRP. After a 30-minute incubation, add a chemiluminescent substrate.[6]
-
Measurement: Measure the chemiluminescence using a microplate reader. A decrease in signal indicates inhibition of PARP-1 activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of 3-amino-N-butylbenzamide on cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-amino-N-butylbenzamide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Section 7: Safety and Handling
3-amino-N-butylbenzamide should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes.
-
Skin: Wash with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion: A Promising Scaffold for Future Drug Discovery
3-amino-N-butylbenzamide represents a key molecular entity with significant potential in the field of drug discovery. Its straightforward synthesis and its inherent properties as a likely PARP inhibitor make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This guide has provided a comprehensive technical framework to empower researchers to effectively utilize this compound in their synthetic and biological research endeavors. The detailed protocols and mechanistic insights serve as a self-validating system to ensure scientific integrity and accelerate the path from discovery to clinical application.
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molecular weight and formula of 3-amino-N-butylbenzamide
An In-Depth Technical Guide to 3-Amino-N-butylbenzamide: Synthesis, Characterization, and Applications
Abstract
3-Amino-N-butylbenzamide is a substituted aromatic amide that serves as a versatile chemical intermediate. Its structure, featuring a primary aromatic amine, a benzene ring, and an N-alkylated amide, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed synthetic protocol, rigorous methods for structural characterization, and a discussion of its potential applications for researchers and drug development professionals. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the foundation of all subsequent research. 3-Amino-N-butylbenzamide is identified by a unique combination of its chemical formula, molecular weight, and registry number.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₂O | [1][2][3] |
| Molecular Weight | 192.26 g/mol | [1][2][3] |
| CAS Number | 6837-99-6 | [3] |
| Preferred IUPAC Name | 3-amino-N-butylbenzamide | [3] |
| SMILES | CCCCNC(=O)C1=CC(N)=CC=C1 | [3] |
Synthesis and Purification Workflow
The synthesis of 3-amino-N-butylbenzamide can be efficiently achieved through a robust, multi-step process starting from a commercially available precursor, 3-nitrobenzoic acid. This pathway is chosen for its high-yielding steps and the strategic timing of the nitro group reduction, which prevents undesired side reactions with the amine functionality.
Synthetic Strategy Overview
The selected synthetic route involves three key transformations:
-
Acyl Chloride Formation: Conversion of the carboxylic acid group of 3-nitrobenzoic acid into a more reactive acyl chloride. Thionyl chloride is the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), simplifying purification.
-
Amidation: Reaction of the acyl chloride with n-butylamine to form the N-butyl amide bond. A base, such as triethylamine, is used to quench the HCl generated during the reaction.
-
Nitro Group Reduction: Reduction of the nitro group to a primary amine. The use of iron powder in an acidic medium (acetic acid) is a classic, effective, and cost-efficient method for this transformation.[4]
Caption: Synthetic workflow for 3-Amino-N-butylbenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of N-Butyl-3-nitrobenzamide
-
Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).
-
In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-butyl-3-nitrobenzamide.
Step 3: Synthesis of 3-Amino-N-butylbenzamide
-
Suspend N-butyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and glacial acetic acid (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours, with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification: The crude 3-amino-N-butylbenzamide can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a pure solid.[4]
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive characterization of the molecular structure.
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 | Triplet | 1H | -C(O)NH- |
| ~7.0-7.2 | Multiplet | 2H | Aromatic H |
| ~6.6-6.8 | Multiplet | 2H | Aromatic H |
| ~5.1 | Singlet (broad) | 2H | -NH₂ |
| ~3.2 | Quartet | 2H | -NH-CH₂- |
| ~1.5 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.3 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3350-3150 | N-H Stretch | Secondary Amide (-NH-) |
| 1640-1680 | C=O Stretch (Amide I) | Amide Carbonyl |
| 1510-1580 | N-H Bend (Amide II) | Amide |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Protocol:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Expected Result: The primary result will be the detection of the protonated molecular ion [M+H]⁺.
-
Calculated Exact Mass: 192.1263
-
Expected [M+H]⁺: m/z 193.1337
Applications in Drug Discovery and Development
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[5] 3-Amino-N-butylbenzamide is a particularly useful intermediate for several reasons:
-
Vector for Diversity: The primary aromatic amine serves as a key chemical handle for further modification. It can be readily acylated, alkylated, or used in coupling reactions to generate large libraries of analogues for structure-activity relationship (SAR) studies.
-
Modulation of Properties: The N-butyl group contributes to the lipophilicity of the molecule, which can be crucial for membrane permeability and target engagement.
-
Ligand Design: Benzamide derivatives have been investigated as binders for various biological targets, including enzymes and receptors. Recent studies have explored substituted benzamides as ligands for Cereblon (CRBN), a component of E3 ubiquitin ligase complexes, for the design of proteolysis-targeting chimeras (PROTACs).[6]
Safety, Handling, and Storage
As a standard laboratory chemical, 3-amino-N-butylbenzamide should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
This technical guide has detailed the essential physicochemical properties, a reliable synthetic route, and a robust analytical workflow for 3-amino-N-butylbenzamide. The protocols and data provided serve as a validated resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery. The compound's versatile structure makes it a valuable intermediate for developing novel chemical entities with potential therapeutic applications.
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The Versatile Synthon: A Technical Guide to 3-amino-N-butylbenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the benzamide moiety represents a cornerstone structural motif. Its prevalence in a vast array of biologically active compounds underscores its importance as a privileged scaffold. Within this class of molecules, 3-amino-N-butylbenzamide emerges as a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a modifiable secondary amide, offers synthetic chemists a versatile handle for molecular elaboration. This guide provides an in-depth exploration of 3-amino-N-butylbenzamide, from its synthesis and characterization to its strategic application in the construction of complex molecular architectures, with a particular focus on the development of therapeutic agents.
The significance of the 3-aminobenzamide core is prominently highlighted by its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP is a family of enzymes crucial for DNA repair, and its inhibition has become a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[3] The 3-aminobenzamide scaffold serves as a foundational element in the design of numerous PARP inhibitors, underscoring the potential of its derivatives, such as 3-amino-N-butylbenzamide, in drug discovery programs targeting not only cancer but also neurodegenerative diseases and inflammatory conditions.[4]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 6837-99-6 | |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the N-butyl group will present as a triplet for the terminal methyl group (δ ~0.9 ppm), a multiplet for the two methylene groups (δ ~1.3-1.6 ppm), and a triplet for the methylene group adjacent to the amide nitrogen (δ ~3.3 ppm). The protons of the amino group and the amide N-H will appear as broad singlets.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the amide carbonyl carbon (δ ~167 ppm), and the four distinct carbons of the butyl chain.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1640 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis of 3-amino-N-butylbenzamide: A Reliable and Adaptable Route
The synthesis of 3-amino-N-butylbenzamide can be efficiently achieved through a two-step sequence starting from the readily available 3-nitrobenzoic acid. This well-established methodology offers high yields and is amenable to scale-up.
Caption: Synthetic workflow for 3-amino-N-butylbenzamide.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 3-Nitro-N-butylbenzamide
-
Acid Chloride Formation: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-nitrobenzoyl chloride.
-
Amidation: The crude 3-nitrobenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled in an ice bath, and a solution of n-butylamine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in DCM is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-nitro-N-butylbenzamide, which can be purified by recrystallization or column chromatography.
Part 2: Synthesis of 3-amino-N-butylbenzamide
-
Nitro Group Reduction: The 3-nitro-N-butylbenzamide is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-amino-N-butylbenzamide. Alternative reduction methods, such as using iron powder in the presence of an acid like hydrochloric acid or acetic acid, can also be employed.[5]
3-amino-N-butylbenzamide as a Building Block in Organic Synthesis
The synthetic utility of 3-amino-N-butylbenzamide lies in the orthogonal reactivity of its two functional groups. The aromatic amino group can readily participate in a variety of transformations, including acylation, alkylation, arylation, and diazotization, while the N-butyl amide provides a point for further structural diversification or can influence the overall physicochemical properties of the final molecule.
Caption: Reactivity and influence of 3-amino-N-butylbenzamide.
Illustrative Synthetic Applications
1. Synthesis of Substituted Benzamides: The primary amino group of 3-amino-N-butylbenzamide can be readily acylated with a variety of acylating agents (e.g., acid chlorides, anhydrides) to generate a library of 3-(acylamino)-N-butylbenzamide derivatives. This approach is fundamental in structure-activity relationship (SAR) studies, where systematic modification of the acyl group can be used to optimize biological activity and other drug-like properties.
2. Access to Heterocyclic Scaffolds: The amino group can serve as a key nucleophile in the construction of various heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine derivatives, a privileged scaffold in medicinal chemistry.
3. Palladium-Catalyzed Cross-Coupling Reactions: The amino group can be a versatile handle for C-N bond formation through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the benzamide core, significantly expanding the accessible chemical space.
Conclusion and Future Perspectives
3-amino-N-butylbenzamide represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The established importance of the 3-aminobenzamide scaffold in targeting key enzymes like PARP further enhances the appeal of this synthon. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like 3-amino-N-butylbenzamide will undoubtedly play a pivotal role in the advancement of medicinal chemistry. Future research will likely focus on exploring novel transformations of this building block and its incorporation into innovative molecular designs to address a wide range of therapeutic targets.
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Unlocking the Therapeutic Potential of 3-amino-N-butylbenzamide: A Technical Guide for Medicinal Chemists
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of approved therapeutic agents. This technical guide delves into the untapped potential of a specific derivative, 3-amino-N-butylbenzamide. While direct biological data on this molecule is sparse, its structural components—the 3-aminobenzamide core and the N-butyl substituent—provide a robust framework for hypothesizing its utility in drug discovery. By drawing parallels with well-characterized analogs, we will explore its primary potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor for oncological applications, alongside other plausible therapeutic roles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and actionable experimental protocols to guide future investigation.
Introduction: The Benzamide Scaffold and a Molecule of Interest
Benzamide and its derivatives are recognized as "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses. From antipsychotics to antiemetics and anticancer agents, the versatility of this scaffold is well-documented.[1] 3-amino-N-butylbenzamide (Figure 1) presents an intriguing, underexplored iteration of this scaffold. It combines the 3-aminobenzamide moiety, famously known as a foundational PARP inhibitor[2][3], with an N-butyl chain, a modification poised to modulate physicochemical properties such as lipophilicity and cell permeability.[4][5]
This guide will construct a scientifically-grounded rationale for the potential applications of 3-amino-N-butylbenzamide. We will begin by outlining its synthesis and physicochemical characteristics before presenting two core hypotheses for its therapeutic application, complete with detailed, field-proven experimental workflows for validation.
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
| 3-amino-N-butylbenzamide | CCNC(=O)C1=CC(N)=CC=C1 | C₁₁H₁₆N₂O | 192.26 g/mol | 6837-99-6 |
Figure 1: Chemical properties of 3-amino-N-butylbenzamide.[6]
Synthesis and Physicochemical Profile
The synthesis of 3-amino-N-butylbenzamide can be readily achieved through standard amidation protocols. The most direct route involves the coupling of 3-aminobenzoic acid with n-butylamine. To facilitate this reaction, the carboxylic acid must first be activated.
General Synthesis Protocol via Acyl Chloride Intermediate
This common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[7]
Step 1: Formation of 3-Aminobenzoyl Chloride
-
In a round-bottom flask under an inert nitrogen atmosphere, suspend 3-aminobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-aminobenzoyl chloride, which can be used directly in the next step.
Step 2: Amidation with n-Butylamine
-
Dissolve n-butylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq), in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-aminobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor reaction completion by TLC or LC-MS.[7]
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel) to obtain pure 3-amino-N-butylbenzamide.
Physicochemical Profile and Structure-Activity Relationship (SAR) Considerations
The introduction of the N-butyl group to the 3-aminobenzamide core is expected to significantly increase its lipophilicity compared to the parent compound (logP of 3-aminobenzamide is -0.33).[8] This has critical implications for its pharmacokinetic profile:
-
Increased Membrane Permeability: Higher lipophilicity generally correlates with improved ability to cross cellular membranes, which could lead to better bioavailability and target engagement within the cell.[4][9]
-
Potential for Altered Solubility: While permeability may increase, aqueous solubility is likely to decrease, a common trade-off in drug design that must be carefully balanced.
-
Modified Target Binding: The flexible butyl chain could establish new hydrophobic interactions within a target's binding pocket, potentially altering potency and selectivity compared to the unsubstituted analog.
Core Hypothesis I: A Next-Generation PARP Inhibitor
The most compelling hypothesized application for 3-amino-N-butylbenzamide is as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1.
The Role of PARP-1 in DNA Repair and Cancer
PARP-1 is a critical nuclear enzyme that functions as a DNA damage sensor.[10][11] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins like histones.[3][12] This PARylation event serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins (like XRCC1) and it helps to decompact the chromatin, making the damaged DNA accessible to the repair machinery.[10][13]
In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1 or BRCA2 mutations, the cells become heavily reliant on PARP-1-mediated repair to survive. Inhibiting PARP in these cells prevents the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs). Since the HR pathway is deficient, the cell cannot repair these DSBs, leading to genomic collapse and cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[14]
Mechanism of Action and the Benzamide Pharmacophore
All clinically approved PARP inhibitors share a common benzamide core structure.[15] This moiety acts as a nicotinamide (NAD+) mimetic, binding competitively to the catalytic domain of PARP and preventing the synthesis of PAR chains.[2][3] 3-aminobenzamide was one of the first identified small molecule PARP inhibitors and serves as a prototype for this class of drugs.[2]
We hypothesize that 3-amino-N-butylbenzamide will retain this core inhibitory mechanism. The N-butyl group could further enhance its potency by forming favorable hydrophobic interactions within the enzyme's active site, potentially improving upon the efficacy of the parent 3-aminobenzamide molecule.
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Introduction: The Significance of the Benzamide Scaffold in Modern Therapeutics
An In-depth Technical Guide to 3-amino-N-butylbenzamide Derivatives and Analogues for Researchers and Drug Development Professionals
The benzamide structural motif is a cornerstone in medicinal chemistry, forming the backbone of a diverse array of pharmacologically active compounds.[1] Among these, 3-aminobenzamide and its derivatives have garnered significant attention, primarily for their potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[2][3][4] PARP inhibitors represent a pivotal class of targeted therapies, particularly in oncology, where they exploit the concept of synthetic lethality in cancers with specific DNA repair defects, such as BRCA1/2 mutations.[2] This guide provides a comprehensive technical overview of 3-amino-N-butylbenzamide and its analogues, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols essential for their investigation.
Synthesis and Characterization of 3-amino-N-butylbenzamide Derivatives
The synthesis of 3-amino-N-butylbenzamide and its analogues typically involves the coupling of a substituted benzoic acid with an appropriate amine.[5][6] A general and adaptable synthetic route begins with the nitration of benzoic acid, followed by conversion to the acid chloride, amidation, and subsequent reduction of the nitro group to the desired amine.
General Synthetic Protocol:
A general method for the synthesis of N-substituted benzamide derivatives can be adapted for producing 3-amino-N-butylbenzamide and its analogues.[5]
Step 1: Nitration of Benzoic Acid
-
Benzoic acid is treated with a mixture of nitric acid and sulfuric acid to yield 3-nitrobenzoic acid.
Step 2: Formation of the Acyl Chloride
-
3-Nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-nitrobenzoyl chloride. A catalytic amount of dimethylformamide (DMF) can be used to facilitate this reaction.[5]
Step 3: Amidation
-
The 3-nitrobenzoyl chloride is then reacted with the desired amine (e.g., n-butylamine for the synthesis of N-butyl-3-nitrobenzamide) in the presence of a base like triethylamine to neutralize the HCl byproduct.[5]
Step 4: Reduction of the Nitro Group
-
The resulting N-substituted-3-nitrobenzamide is then reduced to the corresponding 3-aminobenzamide derivative. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using other reducing agents like tin(II) chloride.[4][7]
Characterization:
Synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amides and amines.[6]
-
Melting Point Analysis: To assess the purity of the compound.[4]
Pharmacology and Mechanism of Action
The primary pharmacological target of 3-aminobenzamide and its derivatives is the PARP family of enzymes.[2][4] PARP enzymes play a critical role in DNA repair, particularly in the base excision repair (BER) pathway.
PARP Inhibition and Synthetic Lethality:
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the BER pathway, a process in which PARP1 is a key player. If SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the repair of DSBs is deficient. Inhibition of PARP in these cells prevents the efficient repair of SSBs, leading to an accumulation of DSBs that cannot be repaired by the faulty HR pathway. This accumulation of DNA damage triggers apoptosis, a concept known as synthetic lethality.[2]
Other Therapeutic Applications:
Beyond oncology, the inhibition of PARP by 3-aminobenzamide derivatives has shown potential in various other therapeutic areas:
-
Neuroprotection: By preventing the over-activation of PARP-1, which can lead to a form of programmed cell death called "PARthanatos" through the depletion of cellular NAD+ and ATP, these compounds have demonstrated protective effects in models of neurodegenerative diseases.[2]
-
Ischemia-Reperfusion Injury: They have been shown to offer protection against myocardial reperfusion injury.[2]
-
Inflammation: 3-aminobenzamide has demonstrated anti-inflammatory properties.[2]
Structure-Activity Relationships (SAR)
The potency and selectivity of 3-aminobenzamide derivatives as PARP inhibitors are highly dependent on their chemical structure. SAR studies aim to understand how different chemical modifications to the core scaffold influence biological activity.
| Modification Position | Substituent Effect on Activity | Reference |
| N-substitution (Amide) | The nature of the N-substituent can significantly impact potency and pharmacokinetic properties. The N-butyl group in 3-amino-N-butylbenzamide is one of many possibilities. | [8] |
| Ring Substitutions | Electron-withdrawing groups at the meta and para positions of the benzamide ring can enhance potency. | [9] |
| Amine Position | The 3-amino group is crucial for activity, as it mimics the nicotinamide portion of NAD+, the natural substrate of PARP. | [4][10] |
Experimental Protocols
In Vitro PARP Inhibition Assay:
This protocol provides a general method for assessing the PARP inhibitory activity of synthesized compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Test compounds (e.g., 3-amino-N-butylbenzamide derivatives)
-
Appropriate buffers and detection reagents
Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
Add a reaction mixture containing recombinant PARP1, histones, and the test compound at various concentrations to the wells.
-
Incubate the plate to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones to occur.
-
Wash the plate to remove unbound reagents.
-
Add an antibody specific for poly(ADP-ribose) (PAR) conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the detection enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits PARP activity by 50%.[2]
Cell-Based Assay for Cytotoxicity and Synthetic Lethality:
This protocol assesses the ability of the compounds to selectively kill cancer cells with DNA repair deficiencies.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., ovarian or breast cancer cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or other viability assay reagents
Procedure:
-
Seed both BRCA-proficient and BRCA-deficient cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells in each well.
-
Plot the cell viability against the compound concentration for each cell line and determine the IC₅₀ value.
-
Compare the IC₅₀ values between the two cell lines to determine the synthetic lethal potency of the compound.
Conclusion
3-amino-N-butylbenzamide and its analogues represent a promising class of compounds with significant therapeutic potential, primarily as PARP inhibitors. Their mechanism of action, rooted in the concept of synthetic lethality, has led to breakthroughs in the treatment of certain cancers. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the development of even more potent and selective therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate these important molecules.
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3-Aminobenzamide - Wikipedia. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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A Theoretical and Computational Guide to 3-amino-N-butylbenzamide: From Molecular Structure to Potential Bioactivity
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-amino-N-butylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the molecule's structural, electronic, and spectroscopic properties, as well as its potential interactions with biological targets. By integrating quantum chemical calculations and molecular dynamics simulations, we present a self-validating workflow that elucidates the fundamental physicochemical characteristics of 3-amino-N-butylbenzamide, thereby informing and accelerating rational drug design efforts. This guide emphasizes the causality behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction: The Rationale for Computational Scrutiny
Benzamide and its derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties[1][2]. The specific substitutions on the benzamide scaffold are critical in defining their therapeutic potential and mechanism of action[2]. 3-amino-N-butylbenzamide, while a relatively simple molecule, possesses key functional groups—a primary aromatic amine, an amide linkage, and a flexible butyl chain—that suggest a rich potential for forming diverse intermolecular interactions.
Computational and theoretical studies provide a powerful, cost-effective, and time-efficient means to explore the chemical space of such molecules before undertaking extensive experimental synthesis and testing. By simulating molecular behavior at the atomic level, we can predict a range of properties, from the most stable three-dimensional conformation to its reactivity and potential to bind to a protein target. This in-silico approach allows for the early identification of promising candidates and the generation of hypotheses that can be subsequently validated in the laboratory.
This guide will detail the application of Density Functional Theory (DFT) for elucidating the intrinsic properties of 3-amino-N-butylbenzamide and molecular docking and dynamics to explore its extrinsic behavior in a biological context.
Foundational Analysis: Unveiling the Intrinsic Properties of 3-amino-N-butylbenzamide
The initial phase of our computational investigation focuses on the isolated molecule to understand its inherent structural and electronic characteristics. This is crucial as these properties govern its macroscopic behavior and interactions.
Geometric Optimization: In Search of the Most Stable Conformation
A molecule's three-dimensional structure is fundamental to its function. For a flexible molecule like 3-amino-N-butylbenzamide, multiple conformations can exist due to the rotation around single bonds. Identifying the global minimum energy structure is the first and most critical step.
Protocol 1: Conformational Analysis and Geometric Optimization
-
Initial Structure Generation: Construct the 3D structure of 3-amino-N-butylbenzamide using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This step is vital for identifying various low-energy conformers.
-
Quantum Chemical Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules[3].
-
Frequency Analysis: Perform a frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.
-
Final Structure Selection: The conformer with the lowest electronic energy is considered the most stable ground-state structure and will be used for subsequent analyses. Studies on other benzamide derivatives have successfully used this approach to determine the most stable structures[4].
Electronic Properties: Mapping Reactivity and Stability
Once the optimized geometry is obtained, we can delve into the electronic properties of 3-amino-N-butylbenzamide. These properties provide insights into the molecule's reactivity, stability, and regions susceptible to electrophilic or nucleophilic attack.
Key Electronic Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons[5]. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity[5][6].
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions and potential binding sites[7].
-
Mulliken Atomic Charges: These calculations provide the charge distribution on an atom-by-atom basis, offering a quantitative measure of the polarity of different parts of the molecule[3].
Protocol 2: Calculation of Electronic Properties
-
Input Structure: Use the optimized geometry of 3-amino-N-butylbenzamide from Protocol 1.
-
Single-Point Energy Calculation: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)) to obtain the molecular orbitals and electron density.
-
Data Extraction and Visualization:
-
Extract the HOMO and LUMO energy values.
-
Generate and visualize the 3D isosurfaces of the HOMO and LUMO.
-
Generate and visualize the MEP map, typically color-coded with red representing negative potential (electron-rich) and blue representing positive potential (electron-poor).
-
Extract the Mulliken atomic charges for each atom.
-
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
Spectroscopic Signature Prediction
Computational methods can predict spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be invaluable for identifying the molecule in experimental settings and for confirming its structure.
Protocol 3: Simulation of Vibrational and NMR Spectra
-
Input Structure: Use the optimized geometry of 3-amino-N-butylbenzamide.
-
Frequency Calculation (IR): The frequency calculation performed in Protocol 1 also yields the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.
-
NMR Shielding Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the same level of theory. The resulting magnetic shielding tensors can be converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). Both ¹H and ¹³C NMR spectra can be simulated[5].
Exploring Bio-Relevance: Interaction with Biological Systems
While understanding the intrinsic properties is essential, the ultimate goal for a potential drug candidate is to understand how it interacts with biological macromolecules. Molecular docking and molecular dynamics simulations are the primary tools for this purpose.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a molecule.
Workflow for Molecular Docking
Caption: Workflow for molecular docking of 3-amino-N-butylbenzamide.
Protocol 4: Molecular Docking Study
-
Ligand Preparation: Prepare the 3D structure of 3-amino-N-butylbenzamide, typically starting from the optimized geometry and assigning appropriate atom types and charges.
-
Receptor Preparation: Obtain the crystal structure of a relevant biological target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogens, and defining the binding pocket. The choice of target would be guided by the therapeutic area of interest (e.g., for antimicrobial applications, FtsZ protein could be a target[1]).
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of the receptor. The program will generate multiple possible binding poses.
-
Analysis of Results: Analyze the top-ranked poses based on their docking scores. Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for understanding the basis of molecular recognition.
Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics
While docking provides a static picture of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time. This allows for an assessment of the stability of the binding pose and a more refined calculation of binding free energy.
Workflow for Molecular Dynamics Simulation
Caption: General workflow for a molecular dynamics simulation.
Protocol 5: Molecular Dynamics Simulation
-
System Setup: Take the best-ranked pose from the docking study as the starting structure. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Then, gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Run: Run the simulation for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To check for the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy, providing a more accurate measure of binding affinity than docking scores[1][8].
-
Conclusion and Future Directions
This guide has outlined a multi-faceted computational approach to thoroughly characterize 3-amino-N-butylbenzamide. By systematically applying DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of its structural, electronic, and interactive properties. The insights gleaned from these theoretical studies can guide the synthesis of novel derivatives with improved potency and selectivity, ultimately accelerating the drug discovery and development pipeline. The presented protocols provide a robust and self-validating framework that can be adapted to a wide range of small molecules, demonstrating the indispensable role of computational chemistry in modern pharmaceutical research.
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Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC - NIH. Retrieved from [Link]
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Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). (n.d.). ResearchGate. Retrieved from [Link]
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Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). ACS Publications. Retrieved from [Link]
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Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). PubMed. Retrieved from [Link]
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Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5 by In Silico Study. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis, molecular dynamics and in silico pharmacokinetic study of N-(4-(thiazol-2-ylamino)phenyl)benzamide analogues as promising anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
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COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. (n.d.). Retrieved from [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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3-Aminobenzamide. (n.d.). PubChem. Retrieved from [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). PMC - NIH. Retrieved from [Link]
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safety and handling of 3-amino-N-butylbenzamide in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of 3-amino-N-butylbenzamide
This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-amino-N-butylbenzamide in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety protocols with the underlying scientific principles that govern them. Given the limited specific toxicological data for this compound, this guide is founded on a precautionary principle, drawing authoritative guidance from the safety profiles of structurally related aromatic amines and benzamide derivatives.
Executive Summary: A Precautionary Approach
3-amino-N-butylbenzamide belongs to the aromatic amine and benzamide chemical classes. Aromatic amines, as a group, are known for their potential toxicity, including methemoglobinemia, and some are classified as known or suspected carcinogens.[1][2] While specific toxicological data for 3-amino-N-butylbenzamide is largely unavailable, its structure necessitates that it be handled as a potentially hazardous substance with stringent safety measures to prevent exposure via inhalation, skin contact, and ingestion.[3] Adherence to the protocols outlined in this guide is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
The primary challenge in assessing the risk of 3-amino-N-butylbenzamide is the absence of comprehensive toxicological studies.[4][5] Therefore, a risk assessment must be based on its chemical family.
-
Chemical Identity:
-
GHS Hazard Classification (Inferred): Based on analogous compounds like 3-amino-N-benzylbenzamide, the following classifications should be assumed[8]:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[4][8]
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[4][8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[8]
-
Causality of Hazards: The primary amino group attached to the benzene ring makes the molecule an aromatic amine. This functional group is readily absorbed through the skin and can be toxic.[2] The amide linkage is generally stable, but the overall structure presents risks associated with its metabolites and direct action. The powdered, solid nature of the compound at room temperature increases the risk of aerosolization and subsequent inhalation during handling.[9][10]
Physicochemical Data Summary
| Property | Value | Source / Rationale |
| Molecular Weight | 192.26 g/mol | Based on the molecular formula C₁₁H₁₆N₂O.[7] |
| Appearance | Assumed to be a solid (powder/crystals). | Based on analogous benzamide compounds.[11] |
| Solubility | Data not available. | Expected to have some solubility in organic solvents. |
| Melting Point | Data not available. | N-(sec-Butyl)benzamide has a melting point of 87-90 °C.[11] |
| Boiling Point | Data not available. | --- |
| Flash Point | Data not available. | Not expected to be highly flammable under normal lab conditions.[12] |
Engineering and Administrative Controls: The First Line of Defense
Minimizing exposure is paramount. Engineering and administrative controls are non-negotiable when handling this compound.
-
Primary Engineering Control: All handling of solid 3-amino-N-butylbenzamide and its concentrated solutions must be conducted within a certified chemical fume hood.[9][13] This is to control airborne particles and vapors, which are primary routes of exposure.[14]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]
-
Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.
-
Administrative Controls: Access to the compound should be restricted to trained personnel who have read and understood this safety guide and the relevant Safety Data Sheets (SDS) for analogous compounds. Never work alone when handling potentially hazardous materials.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to prevent direct contact. The selection of appropriate PPE must be based on a thorough risk assessment.[15]
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | Mandatory when handling the solid powder. Protects against the inhalation of fine dust particles. For operations with high aerosolization potential, a higher level of protection (e.g., a full-face respirator) may be warranted. |
| Eyes/Face | Safety goggles with side shields or a face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. Protects against splashes and airborne particles.[4][9][16] |
| Hands | Chemical-resistant nitrile gloves (double-gloved). | Nitrile provides good chemical resistance.[3] Given the lack of specific permeation data, double-gloving is a prudent measure to protect against undetected tears and minimize exposure during glove removal. Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Body | Laboratory coat. | A fully fastened lab coat protects skin and personal clothing from contamination.[10] |
Standard Operating Procedures (SOPs)
A self-validating protocol ensures that safety is built into the experimental workflow.
Storage and Handling
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][12][17] The container must be kept tightly closed to prevent moisture absorption and contamination.[4][8]
-
General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly after handling, even if gloves were worn.[4] Minimize the creation of dust during handling.[9]
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol details a common procedure and integrates safety at each step.
-
Preparation (Pre-Operation Check):
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure the work surface is clean and decontaminated.
-
Verify an appropriate chemical spill kit is immediately accessible.
-
Confirm the safety shower and eyewash station are unobstructed and functional.[9]
-
Don all required PPE as specified in Section 4.
-
-
Weighing the Compound:
-
Place an analytical balance inside the chemical fume hood.
-
Use a weigh boat or appropriate glassware to contain the solid.
-
Slowly and carefully transfer the desired amount of 3-amino-N-butylbenzamide from the stock container to the weigh boat using a clean spatula. This is the step with the highest risk of aerosolization; perform it deliberately and gently.
-
Securely close the primary stock container immediately after dispensing.
-
-
Solution Preparation:
-
Place a stir plate and a beaker or flask containing the desired solvent inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Activate stirring to dissolve the compound. Keep the container covered with a watch glass or cap to the extent possible.
-
-
Post-Operation:
-
Decontaminate the spatula and any other reusable equipment.
-
Carefully dispose of the weigh boat and any other single-use contaminated items in a designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (gloves first), and dispose of disposable items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Rapid and correct response is critical in an emergency.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][5][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[8][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a poison control center or doctor immediately.
Accidental Release / Spill Response
For a minor spill of solid material within a fume hood:
-
Alert others in the immediate vicinity.
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material from a chemical spill kit to prevent further aerosolization.[3]
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[4][12]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed and labeled hazardous waste bag or container.
Spill Response Workflow Diagram
Caption: Workflow for a minor chemical spill response.
Waste Disposal
All waste containing 3-amino-N-butylbenzamide, whether solid or in solution, must be treated as hazardous waste.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Compatibility: Do not mix incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[8][18] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
-
4-Aminobenzamide Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
3-amino Benzamide Safety Data Sheet. (2014, March 10). Studylib. Retrieved January 12, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved January 12, 2026, from [Link]
-
3-amino-N-tert-butylbenzamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Benzamide Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved January 12, 2026, from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University. Retrieved January 12, 2026, from [Link]
-
Amidation of N-alkyloxaziridines with aldehydes. (2017). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 12, 2026, from [Link]
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- 5. echemi.com [echemi.com]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. fishersci.com [fishersci.com]
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- 18. nj.gov [nj.gov]
commercial suppliers of 3-amino-N-butylbenzamide for research
An In-depth Technical Guide to Commercial Suppliers of 3-amino-N-butylbenzamide for Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing 3-amino-N-butylbenzamide (CAS No: 6837-99-6). Beyond a simple supplier list, this document offers critical insights into quality assessment, handling, and a practical application workflow to ensure the integrity and success of your research endeavors.
Introduction to 3-amino-N-butylbenzamide
3-amino-N-butylbenzamide is an aromatic amine and benzamide derivative. Its structure, featuring a primary amino group and a secondary amide, makes it a valuable bifunctional building block in medicinal chemistry and synthetic organic chemistry. The primary amine offers a reactive site for a wide range of chemical transformations, such as amide bond formation, sulfonylation, and reductive amination, while the N-butylbenzamide moiety influences the physicochemical properties (e.g., solubility, lipophilicity) of resulting molecules.
While specific applications are often proprietary, compounds of this class are frequently investigated as intermediates in the synthesis of biologically active molecules. For context, the related compound, 3-aminobenzamide, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2] This highlights the potential for derivatives like 3-amino-N-butylbenzamide to serve as scaffolds in the development of novel therapeutics, particularly in oncology.
Commercial Supplier Landscape
Sourcing chemical reagents for research requires careful consideration of purity, documentation, and supplier reliability. The following table summarizes key commercial suppliers for 3-amino-N-butylbenzamide.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight | Key Considerations |
| Sigma-Aldrich | 3-AMINO-N-BUTYLBENZAMIDE, AldrichCPR | 6837-99-6 | C₁₁H₁₆N₂O | 192.263 | Part of a collection for early discovery. Crucially, Sigma-Aldrich states they do not collect analytical data for this product; the buyer is responsible for confirming identity and purity. All sales are final.[3] |
| Matrix Fine Chemicals | 3-AMINO-N-BUTYLBENZAMIDE | 6837-99-6 | C₁₁H₁₆N₂O | 192.262 | Lists the compound and provides basic chemical information. Researchers should request a lot-specific Certificate of Analysis before purchasing.[4] |
Note: Other suppliers like Santa Cruz Biotechnology offer structurally similar compounds such as 3-Amino-N-(sec-butyl)benzamide and 3-Amino-N-(tert-butyl)benzamide, which should not be confused with the target compound.[5][6]
The Critical Role of Quality Control & Documentation
Scientific rigor begins with well-characterized starting materials. When procuring 3-amino-N-butylbenzamide, especially from suppliers who provide it "as-is," a systematic approach to quality verification is paramount.
The Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that confirms the product meets its stated specifications. For a research chemical, a comprehensive CoA should include:
-
Identity Confirmation : Data from techniques like ¹H NMR, ¹³C NMR, or Mass Spectrometry that confirm the chemical structure.
-
Purity Assessment : Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage.
-
Lot Number : Essential for traceability and batch-to-batch consistency.
-
Physical Properties : Appearance, melting point, etc.
Given that some suppliers explicitly waive warranties and do not provide analytical data[3], it is incumbent upon the researcher to perform in-house validation or utilize a third-party analytical service.
Safety Data Sheet (SDS)
Before handling any chemical, a thorough review of its Safety Data Sheet is mandatory. While an SDS for 3-amino-N-butylbenzamide may not be universally available, data from closely related benzamides provide essential safety guidance.[7][8]
Key Hazards & Precautions:
-
Toxicity : May be harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of water. If ingested or inhaled, seek immediate medical attention.[7][9]
The following diagram illustrates a logical workflow for selecting and validating a chemical from a commercial supplier.
Caption: Workflow for Supplier Evaluation and Chemical Procurement.
Experimental Protocol: Use in Amide Coupling Synthesis
To demonstrate the utility of 3-amino-N-butylbenzamide as a synthetic intermediate, this section provides a detailed protocol for its reaction with a carboxylic acid to form a more complex molecule. This is a foundational reaction in drug discovery.
Objective: To synthesize N-(4-acetylphenyl)-3-((N-butyl)carbamoyl)benzamide from 3-amino-N-butylbenzamide and 4-acetylbenzoic acid.
Materials:
-
3-amino-N-butylbenzamide (starting material)
-
4-acetylbenzoic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as coupling agent
-
DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) as solvent
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup : In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the mixture for 10 minutes at room temperature. Causality: This pre-activation step forms an active ester intermediate, making the carboxylic acid more susceptible to nucleophilic attack.
-
Addition of Amine : To the activated mixture, add a solution of 3-amino-N-butylbenzamide (1.05 eq) in a minimal amount of anhydrous DMF.
-
Base Addition : Add DIPEA (2.5 eq) dropwise to the reaction mixture. Causality: DIPEA acts as a base to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation without interfering as a nucleophile.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes). Trustworthiness: TLC provides a real-time check on the consumption of starting materials and the formation of the new, more polar product spot.
-
Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and any acidic byproducts. The brine wash removes residual water.
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure target molecule.
The following diagram visualizes this synthetic workflow.
Caption: Experimental Workflow for Amide Coupling Synthesis.
Conclusion
Sourcing 3-amino-N-butylbenzamide for research requires more than a simple transaction; it demands a diligent approach to supplier selection and material validation. While suppliers like Sigma-Aldrich and Matrix Fine Chemicals offer access to this compound, the onus is often on the researcher to confirm its identity and purity, a critical step for ensuring the reliability and reproducibility of experimental results. By implementing a robust quality control workflow and understanding the compound's handling requirements and synthetic utility, scientists can confidently integrate 3-amino-N-butylbenzamide into their drug discovery and development programs.
References
-
MATERIAL SAFETY DATA SHEET . (Generic for similar compounds). [Link]
-
3-Amino-N-(tert-butyl)benzamide . 克拉玛尔试剂. [Link]
-
3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6 . Matrix Fine Chemicals. [Link]
-
3-Aminobenzamide . Wikipedia. [Link]
-
Synthesis of a new dipeptide analogue and its chemical characterization . Scholars Research Library - Der Pharma Chemica. [Link]
-
General procedure for amide synthesis . Royal Society of Chemistry. [Link]
Sources
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- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 3. 3-AMINO-N-BUTYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. echemi.com [echemi.com]
The Core Mechanism of 3-Amino-N-butylbenzamide as a PARP Inhibitor: A Technical Guide
Executive Summary
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical sentinels of genome integrity, playing a pivotal role in the DNA damage response (DDR). Their inhibition has emerged as a powerful therapeutic strategy, especially in oncology. The benzamide class of compounds represents one of the earliest and most studied families of PARP inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of 3-amino-N-butylbenzamide, a representative member of this class. We will delve into the biochemical and structural basis of its inhibitory activity, focusing on its role as a competitive inhibitor of the NAD+ substrate and its contribution to the phenomenon of PARP trapping. This guide will also provide detailed experimental protocols for the characterization of such inhibitors and a comparative analysis of their potency. While much of the foundational mechanistic work has been performed on the parent compound, 3-aminobenzamide, the principles outlined herein are directly applicable to its N-butyl derivative due to their shared aminobenzamide pharmacophore.
The Central Role of PARP in the DNA Damage Response
The stability of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Single-strand breaks (SSBs) are among the most common lesions. The cell has evolved a sophisticated network of pathways to detect and repair this damage, collectively known as the DNA Damage Response (DDR).
Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the DDR, acting as a DNA damage sensor.[1] It is an abundant nuclear protein that recognizes and binds to SSBs through its zinc-finger domains.[2] This binding event triggers a conformational change in PARP1, activating its catalytic domain.
Once activated, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins in the vicinity of the DNA lesion, including histones.[2][3] This process of PARylation serves as a signaling scaffold, recruiting other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effectuate repair through the base excision repair (BER) pathway.[3] Following successful repair, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 dissociates from the DNA.[2]
The Benzamide Class of PARP Inhibitors
3-Aminobenzamide was one of the first synthetic compounds identified as a potent inhibitor of PARP activity.[4] Its discovery paved the way for the development of a multitude of PARP inhibitors, several of which are now FDA-approved drugs for the treatment of various cancers. 3-amino-N-butylbenzamide is a derivative of this foundational molecule, featuring a butyl group attached to the amide nitrogen. This modification can influence the compound's physicochemical properties, such as solubility and cell permeability, while retaining the core pharmacophore responsible for PARP inhibition.
Core Mechanism of Action
The inhibitory action of 3-amino-N-butylbenzamide and other benzamides is primarily twofold: competitive inhibition of the NAD+ binding site and the induction of PARP trapping.
Competitive Inhibition of NAD+
The catalytic domain of PARP1 contains a highly conserved binding pocket for its substrate, NAD+. The benzamide moiety of 3-amino-N-butylbenzamide is a structural mimic of the nicotinamide portion of NAD+.[5] This structural similarity allows it to bind to the NAD+ pocket, physically occluding the natural substrate and thereby preventing the synthesis of PAR.[5] This competitive inhibition is the foundational mechanism by which these compounds abrogate PARP's catalytic activity.
The interaction involves key amino acid residues within the PARP1 active site that form hydrogen bonds and van der Waals interactions with the inhibitor molecule. The crystal structure of PARP1 in complex with various inhibitors has revealed the precise nature of these interactions, providing a blueprint for the rational design of more potent and selective inhibitors.
PARP Trapping
Beyond simple catalytic inhibition, a more profound and cytotoxic mechanism of action for many PARP inhibitors is "PARP trapping".[6] This phenomenon refers to the stabilization of the PARP1-DNA complex, effectively locking the enzyme onto the DNA at the site of a single-strand break.[7]
Normally, upon PAR synthesis, the highly negatively charged PAR chains cause electrostatic repulsion with the negatively charged DNA backbone, leading to the dissociation of PARP1 and allowing the downstream repair machinery to access the lesion.[2] By preventing PARylation, inhibitors like 3-amino-N-butylbenzamide also prevent this dissociation. The inhibited and now "trapped" PARP1-DNA complex itself becomes a steric hindrance, obstructing the recruitment and function of DNA repair proteins and ultimately stalling replication forks.[6] These stalled forks can collapse and generate more deleterious double-strand breaks (DSBs).
Quantitative Potency and Comparative Analysis
The potency of a PARP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. It is important to note that reported IC50 values can vary depending on the assay conditions, such as the concentration of NAD+ used.
For context, here is a comparison of the reported IC50 values for several well-characterized PARP inhibitors:
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| 3-Aminobenzamide | ~50 - 30,000 | - | [8][9] |
| Olaparib | ~1 | ~0.2-0.3 | [10][11] |
| Talazoparib | ~0.57 | ~0.2 | [9][10] |
| Rucaparib | ~1 | ~0.2-0.3 | [10][11] |
| Niraparib | ~4-5 | ~2-4 | [10][11] |
| Veliparib | ~4-5 | ~2-4 | [10][11] |
Experimental Protocols
PARP1 Enzyme Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC50 of an inhibitor against purified PARP1.
Materials:
-
96-well plate coated with histones
-
Purified recombinant PARP1 enzyme
-
Activated DNA (sheared salmon sperm DNA)
-
β-NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., 3-amino-N-butylbenzamide)
-
Streptavidin-HRP
-
Biotinylated-NAD+
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in PARP Assay Buffer.
-
To each well of the histone-coated plate, add 25 µL of the inhibitor dilution (or buffer for controls).
-
Add 25 µL of a solution containing activated DNA and PARP1 enzyme in PARP Assay Buffer.
-
Initiate the reaction by adding 50 µL of a solution containing β-NAD+ and biotinylated-NAD+ in PARP Assay Buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in wash buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular PARP Trapping Assay
This protocol describes a method to assess the ability of an inhibitor to trap PARP1 on chromatin in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Test inhibitor (e.g., 3-amino-N-butylbenzamide)
-
Subcellular protein fractionation kit
-
Protease and phosphatase inhibitors
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies (anti-PARP1, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture dishes and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for 1-2 hours.
-
Induce DNA damage by treating the cells with a low dose of MMS for 15-30 minutes.
-
Wash the cells with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction. It is crucial to include the inhibitor throughout the fractionation process to prevent its dissociation.[12]
-
Determine the protein concentration of the chromatin fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin at different inhibitor concentrations.
Synthesis of 3-amino-N-butylbenzamide
A representative synthesis of 3-amino-N-butylbenzamide can be achieved via a two-step process starting from 3-nitrobenzoyl chloride.
Step 1: Amidation of 3-nitrobenzoyl chloride with n-butylamine 3-Nitrobenzoyl chloride is reacted with n-butylamine in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form 3-nitro-N-butylbenzamide.
Step 2: Reduction of the nitro group The nitro group of 3-nitro-N-butylbenzamide is then reduced to an amine. This can be accomplished through various methods, such as catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or by using a reducing agent like tin(II) chloride in an acidic medium. The final product is 3-amino-N-butylbenzamide.
Cellular Consequences of PARP Inhibition
The inhibition of PARP by compounds like 3-amino-N-butylbenzamide has profound effects on cellular function, particularly in the context of cancer.
-
Synthetic Lethality: The most significant therapeutic application of PARP inhibitors is in the treatment of cancers with deficiencies in homologous recombination (HR), such as those with mutations in the BRCA1 or BRCA2 genes.[3] In these cells, DSBs generated from collapsed replication forks (due to PARP trapping) cannot be efficiently repaired, leading to genomic instability and cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in another pathway (HR), is known as synthetic lethality.
-
Apoptosis: By preventing the repair of DNA damage, PARP inhibitors can lead to the accumulation of genomic lesions that trigger programmed cell death, or apoptosis. Furthermore, severe PARP activation can lead to a form of programmed necrosis called parthanatos, which is characterized by the depletion of cellular NAD+ and ATP.[13] PARP inhibitors can prevent this energy crisis.
-
Other Cellular Effects: Studies with 3-aminobenzamide have shown that it can influence various other cellular processes, including the stabilization of p53 after DNA damage and effects on angiogenesis.[14][15]
Conclusion and Future Directions
3-Amino-N-butylbenzamide, as a member of the benzamide class of PARP inhibitors, exerts its biological effects through a well-defined dual mechanism: competitive inhibition of NAD+ at the catalytic site and the trapping of PARP1 on DNA. This leads to the disruption of DNA repair, particularly in cells with pre-existing DNA repair deficiencies, providing a powerful therapeutic window. The experimental protocols detailed in this guide provide a framework for the robust characterization of this and other PARP inhibitors.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity for different PARP family members, a deeper understanding of the structural determinants of PARP trapping efficiency, and the exploration of novel combination therapies to overcome resistance mechanisms.
References
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- 5. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
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- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 9. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. rsc.org [rsc.org]
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- 15. nuvisan.com [nuvisan.com]
role of 3-amino-N-butylbenzamide in DNA repair pathways
An In-depth Technical Guide to the Role of the Benzamide Scaffold in DNA Repair: A Focus on the PARP Inhibitor 3-Aminobenzamide
Abstract
The integrity of the genome is under constant assault from both endogenous metabolic byproducts and exogenous genotoxic agents. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. A central player in the initial detection and signaling of DNA damage, particularly single-strand breaks (SSBs), is Poly(ADP-ribose) polymerase 1 (PARP-1). The inhibition of this enzyme has emerged as a cornerstone of targeted cancer therapy. This technical guide provides an in-depth exploration of the role of the benzamide chemical scaffold, exemplified by the canonical PARP inhibitor 3-aminobenzamide (3-AB), in the modulation of DNA repair pathways. We will dissect the molecular mechanism of PARP inhibition, its profound impact on Base Excision Repair (BER) and Single-Strand Break Repair (SSBR), and the therapeutic principle of synthetic lethality that arises from this intervention. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of DNA repair inhibitors.
The Central Role of PARP-1 in DNA Single-Strand Break Repair
Tens of thousands of DNA single-strand breaks occur in every cell each day.[1] These lesions can arise from reactive oxygen species, errors during DNA replication, or as intermediates in other repair processes like Base Excision Repair (BER).[1] If left unrepaired, SSBs can collapse replication forks, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[1][2]
The nuclear enzyme PARP-1 is a primary sensor for SSBs.[2][3] Upon detecting a break, PARP-1 binds to the damaged DNA, triggering a profound conformational change that activates its catalytic activity. Using cellular nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process known as PARylation.[3][4] This burst of PAR synthesis serves two main functions:
-
Signaling Platform: The negatively charged PAR polymer acts as a scaffold, rapidly recruiting key DNA repair factors to the site of damage.[2]
-
Chromatin Remodeling: PARylation helps to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.
The recruitment of proteins like X-ray repair cross-complementing protein 1 (XRCC1) is a critical step.[3][5] XRCC1 is a scaffold protein that, in turn, recruits other essential components of the BER/SSBR machinery, including DNA polymerase beta (Polβ) and DNA ligase IIIα, to process and seal the break.[3][6]
Mechanism of Action: 3-Aminobenzamide as a Competitive Inhibitor
3-Aminobenzamide is a structural analog of nicotinamide, the cleavage product of NAD+ during PAR synthesis. This structural mimicry is the basis of its inhibitory action. 3-AB functions as a competitive inhibitor, binding to the NAD+ binding pocket in the catalytic domain of PARP enzymes.[7] This binding event prevents PARP-1 from utilizing NAD+ to synthesize PAR chains, effectively shutting down its signaling function.[4][7]
The consequences of this inhibition are twofold:
-
Catalytic Inhibition: The primary and most obvious effect is the cessation of PAR polymer synthesis. This prevents the recruitment of downstream repair factors like XRCC1, stalling the BER and SSBR pathways at an early stage.[3][8]
-
PARP Trapping: Beyond simple catalytic inhibition, many PARP inhibitors, including those based on the benzamide scaffold, physically trap the PARP-1 enzyme onto the DNA damage site.[3][5] When PARP-1 is inhibited, its auto-PARylation—the process that facilitates its own release from DNA—is blocked. The trapped PARP-DNA complex is itself a bulky, cytotoxic lesion that can obstruct DNA replication and transcription, arguably a more potent mechanism of cell killing than catalytic inhibition alone.[9][10]
Consequences for DNA Repair and the Principle of Synthetic Lethality
The inhibition of PARP-1 by 3-aminobenzamide has profound consequences, creating a bottleneck in the repair of SSBs. This leads to the accumulation of these lesions within the cell.[2] While this may be tolerated to some extent, the true therapeutic power of this mechanism is realized when these unrepaired SSBs are encountered by the DNA replication machinery.
During the S-phase of the cell cycle, the replication fork converts an SSB into a one-ended DSB, a much more severe form of DNA damage.[2][3] In normal, healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which uses a sister chromatid as a template for error-free repair.
However, a significant subset of cancers, particularly certain types of ovarian, breast, pancreatic, and prostate cancers, harbor mutations in key HR genes, most notably BRCA1 or BRCA2.[11] These HR-deficient cells are unable to repair DSBs effectively and become critically dependent on the PARP-1-mediated BER pathway to repair SSBs before they can be converted into lethal DSBs.
This dependency creates a vulnerability that can be exploited—a concept known as synthetic lethality . When PARP is inhibited by a compound like 3-aminobenzamide in an HR-deficient cancer cell:
-
SSBs are not repaired and accumulate.
-
Replication converts these SSBs into DSBs.
-
The compromised HR pathway cannot repair the DSBs.
-
The massive burden of unrepaired DSBs triggers genomic chaos and, ultimately, apoptosis (programmed cell death).
Crucially, normal cells with a functional HR pathway are largely unaffected by PARP inhibition, as they can still repair the resulting DSBs. This creates a therapeutic window, allowing for the selective killing of cancer cells while sparing healthy tissue.
Sources
- 1. DNA single-strand break repair and human genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base excision repair defects invoke hypersensitivity to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Amino-N-butylbenzamide in PARP Inhibition Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of PARP in Genomic Integrity and Therapeutic Targeting
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, most notably DNA repair.[1][2] The most abundant and well-studied member, PARP-1, functions as a DNA damage sensor.[1][3] Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 becomes catalytically active, utilizing nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors to the site of damage, facilitating the restoration of genomic integrity.[1][2]
The overactivation of PARP-1, however, can be detrimental. In response to extensive DNA damage, hyperactivation of PARP-1 can lead to a significant depletion of cellular NAD+ and ATP, culminating in a form of programmed cell death termed "PARthanatos".[1][4] This dual role of PARP in cell survival and death has positioned it as a compelling therapeutic target, particularly in oncology.
Mechanism of Action: 3-Amino-N-butylbenzamide as a Competitive PARP Inhibitor
3-Aminobenzamide (3-AB), a closely related and extensively studied compound to 3-amino-N-butylbenzamide, serves as a foundational molecule in the development of PARP inhibitors.[1] It functions as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+.[1] By binding to the catalytic domain of PARP, 3-amino-N-butylbenzamide prevents the synthesis of PAR, thereby obstructing the DNA repair cascade.[1]
This inhibition is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the cancer cells become reliant on PARP-mediated repair for survival.[5] When PARP is inhibited, the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during DNA replication, selectively killing the cancer cells.[5][6]
Visualizing the PARP-1 Signaling Pathway and Inhibition
Caption: PARP-1 activation at DNA SSBs and its inhibition by 3-Amino-N-butylbenzamide.
Quantitative Data: Inhibitory Potency of 3-Aminobenzamide
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a PARP inhibitor. It is important to note that reported IC50 values for 3-aminobenzamide can vary significantly depending on the assay conditions, cell type, and specific PARP enzyme being targeted.[1]
| Compound | Target(s) | IC50 Value | Cell Line/System |
| 3-Aminobenzamide | PARP | ~30 µM | Not specified |
| 3-Aminobenzamide | PARP | <50 nM | CHO cells |
| 3-Aminobenzamide | PARP | ~50 nM | CHO cells |
| 3-Aminobenzamide | PARP | 5.4 µM | C3H/10T1/2 mouse stem cells |
| 3-Aminobenzamide | PARP | 19.1 µM | L1210 murine leukemia cells |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of 3-amino-N-butylbenzamide on PARP in both biochemical and cellular contexts.
Protocol 1: Biochemical PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of 3-amino-N-butylbenzamide to inhibit the enzymatic activity of purified PARP-1 in a controlled, in vitro setting.
Principle: This homogeneous assay measures the incorporation of biotinylated NAD+ into PAR chains on histone proteins, which are coated on a 96-well plate.[7][8] The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal corresponds to an increase in PARP inhibition.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well plate (white, opaque)
-
3-Amino-N-butylbenzamide
-
Positive Control PARP inhibitor (e.g., Olaparib)
-
PARP Assay Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP Substrate
-
DMSO (ACS Grade)
-
Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Microplate luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-amino-N-butylbenzamide in 100% DMSO.
-
Create a serial dilution of the test compound in PARP Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a similar dilution series for the positive control inhibitor.
-
Dilute the recombinant PARP-1 enzyme to the recommended concentration in ice-cold PARP Assay Buffer.
-
Prepare the reaction cocktail containing PARP Assay Buffer and biotinylated NAD+.
-
-
Assay Execution:
-
Add 25 µL of the serially diluted 3-amino-N-butylbenzamide, positive control, or vehicle control (assay buffer with DMSO) to the wells of the histone-coated plate.
-
Add 25 µL of the diluted PARP-1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding 50 µL of the reaction cocktail to all wells.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with 200 µL of PBST per well.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
-
Add 100 µL of the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of 3-amino-N-butylbenzamide compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Biochemical Assay Workflow
Caption: Workflow for the chemiluminescent biochemical PARP inhibition assay.
Protocol 2: Cell-Based PARP Activity Assay (NAD+ Depletion)
This assay measures the functional consequence of PARP inhibition within living cells by quantifying the preservation of cellular NAD+ levels following DNA damage.
Principle: Inducing DNA damage in cells leads to the activation of PARP-1 and subsequent consumption of NAD+.[9][10] Pre-treatment with a PARP inhibitor like 3-amino-N-butylbenzamide will prevent this NAD+ depletion.[10][11] Cellular NAD+ levels can be quantified using commercially available colorimetric or fluorometric assay kits.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂, MNNG)
-
3-Amino-N-butylbenzamide
-
NAD+/NADH quantification kit (colorimetric or fluorometric)
-
96-well cell culture plates (clear bottom)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor and DNA Damage Treatment:
-
Prepare serial dilutions of 3-amino-N-butylbenzamide in cell culture medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle control for 1-2 hours.
-
Induce DNA damage by adding the DNA damaging agent to the medium at a pre-optimized concentration. Include a "no damage" control.
-
Incubate the cells for the optimal duration to induce PARP activation (typically 1-4 hours).
-
-
Cell Lysis and NAD+ Quantification:
-
Wash the cells with PBS.
-
Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.
-
Follow the manufacturer's protocol to measure the intracellular NAD+ concentration. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration for each sample.
-
Calculate the percentage of NAD+ depletion in the DNA damage-treated cells relative to the untreated control.
-
Determine the extent to which 3-amino-N-butylbenzamide prevents NAD+ depletion at each concentration.
-
Plot the percentage of NAD+ preservation against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The inclusion of both positive and negative controls is crucial for data interpretation and quality control.
-
Positive Control: A known potent PARP inhibitor (e.g., Olaparib) should be run in parallel to confirm that the assay system is responsive to PARP inhibition.
-
Negative/Vehicle Control: This control (e.g., DMSO in assay buffer or medium) establishes the baseline PARP activity in the absence of inhibition.
-
No-Enzyme/No-Damage Control: These controls are essential for determining the background signal and ensuring that the observed effects are dependent on PARP activity.
Consistent results with these controls will ensure the reliability and reproducibility of the experimental findings.
Conclusion and Future Directions
3-Amino-N-butylbenzamide and its analogs are valuable tools for studying the role of PARP in various biological processes. The protocols outlined in these application notes provide robust and reliable methods for quantifying the inhibitory activity of these compounds in both biochemical and cellular assays. Further investigations could explore the selectivity of 3-amino-N-butylbenzamide for different PARP family members and its efficacy in combination with other therapeutic agents. The continued development and characterization of PARP inhibitors are crucial for advancing their application in precision medicine.
References
-
Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Liscio, N., et al. (2013). PARPs and the DNA damage response. Carcinogenesis, 34(8), 1685-1695. Retrieved from [Link]
-
Gagné, J. P., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86. Retrieved from [Link]
-
Langelier, M. F., et al. (2017). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 56, 110-120. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
-
D'Amours, D., et al. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 11(11), 1745. Retrieved from [Link]
-
Zarkoubeh, A. A., et al. (2020). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 45(6), 501-516. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents. Retrieved from [Link]
-
ResearchGate. (n.d.). Involvement of PARP1 and PAR in DNA repair pathways. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
Alano, C. C., et al. (2004). NAD+ Depletion Is Necessary and Sufficient for Poly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death. Journal of Neuroscience, 24(47), 10737-10745. Retrieved from [Link]
-
Fang, Y., et al. (2019). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. EBioMedicine, 48, 1-2. Retrieved from [Link]
-
Miller, E. S., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1177. Retrieved from [Link]
-
Hopkins, T. A., et al. (2022). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). PARP-1 induces NAD⁺ depletion. NAD levels were determined by the use of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Treatment with 3-aminobenzamide (3-AB) attenuates poly(ADP-ribose).... Retrieved from [Link]
-
BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Hopkins, T. A., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]
-
McCann, K. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARPs and PAR Hydrolases. Retrieved from [Link]
-
Pothuri, B. (2019). Strategies Emerging for PARP Inhibitor Resistance in Ovarian Cancer. OncLive. Retrieved from [Link]
-
Lord, C. J., & Ashworth, A. (2017). The Principles and Practice of PARP Inhibitor Therapy. The ASCO Post. Retrieved from [Link]
-
Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of 3-Aminobenzamide
Introduction
3-Aminobenzamide (3-AB) is a cornerstone tool in cellular and molecular biology, widely recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP enzymes, particularly PARP-1, are critical players in the cellular response to DNA damage. Upon detection of DNA strand breaks, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery. By competitively inhibiting the binding of NAD+, the substrate for PAR synthesis, 3-AB effectively halts this process.[4] This interruption of a key DNA repair pathway has made 3-AB an invaluable chemical probe for elucidating the roles of PARP in DNA repair, cell death, and as a potential adjuvant in cancer therapy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-aminobenzamide in cell culture. The protocols herein are designed to be robust and adaptable, with a focus on the underlying scientific principles to empower users to design and execute well-controlled and informative experiments.
Mechanism of Action: The Central Role of PARP Inhibition
The primary mechanism of action of 3-aminobenzamide is the competitive inhibition of PARP enzymes.[1][2] In the presence of DNA damage, particularly single-strand breaks (SSBs), PARP-1 is rapidly activated. This activation leads to the catalytic transfer of ADP-ribose units from NAD+ to acceptor proteins, including PARP-1 itself. The resulting PAR chains act as a signaling platform, recruiting components of the base excision repair (BER) and other DNA repair pathways to the site of damage.
By inhibiting PARP, 3-aminobenzamide prevents the formation of these PAR chains. This has several key downstream consequences:
-
Inhibition of DNA Repair: The recruitment of DNA repair proteins is impaired, leading to an accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).
-
Depletion of Cellular NAD+ and ATP: In response to extensive DNA damage, hyperactivation of PARP can lead to a significant depletion of the cellular NAD+ pool. This, in turn, can impair ATP production, leading to an energy crisis and necrotic cell death. 3-aminobenzamide can prevent this NAD+ and ATP depletion.[4]
-
Modulation of Apoptosis: By preventing PARP-mediated repair, 3-aminobenzamide can potentiate the cytotoxic effects of DNA-damaging agents, often leading to apoptosis. However, in some contexts, by preventing the energy crisis associated with PARP hyperactivation, it can inhibit a form of caspase-independent cell death.[1]
The following diagram illustrates the central role of PARP in the DNA damage response and the inhibitory effect of 3-aminobenzamide.
Caption: The role of PARP-1 in DNA repair and its inhibition by 3-aminobenzamide.
Product Specifications
| Property | Value | Source |
| Chemical Name | 3-Aminobenzamide | [6] |
| Synonyms | 3-AB, m-Aminobenzamide | [6] |
| CAS Number | 3544-24-9 | [7] |
| Molecular Formula | C₇H₈N₂O | [7] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO (up to 27 mg/mL), Ethanol (up to 27 mg/mL). Insoluble in water. | [1] |
| Storage | Store at room temperature. | [7] |
Experimental Protocols
Protocol 1: Preparation of 3-Aminobenzamide Stock Solution
Rationale: A concentrated stock solution allows for accurate and reproducible dosing in cell culture experiments while minimizing the final concentration of the solvent, which can have its own cellular effects. DMSO is the recommended solvent due to its high solubilizing capacity for 3-aminobenzamide.
Materials:
-
3-Aminobenzamide powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Carefully weigh out the desired amount of 3-aminobenzamide powder. For example, to prepare a 100 mM stock solution, weigh 13.62 mg of 3-aminobenzamide.
-
Solubilization: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For a 100 mM stock from 13.62 mg, add 1 mL of DMSO.
-
Dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Protocol 2: Determination of Optimal Working Concentration (Cytotoxicity Assay)
Rationale: Before investigating the biological effects of 3-aminobenzamide, it is crucial to determine the concentration range that is non-toxic to the cell line of interest. This ensures that any observed effects are due to PARP inhibition and not general cytotoxicity. The MTT assay is a common method for assessing cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
3-Aminobenzamide stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of 3-aminobenzamide in complete culture medium. A typical starting range would be from 0.1 mM to 10 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest 3-AB concentration) and a no-treatment control.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of 3-aminobenzamide. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. The optimal working concentration of 3-aminobenzamide will be the highest concentration that does not significantly reduce cell viability.
Protocol 3: Potentiation of DNA-Damaging Agents
Rationale: A primary application of 3-aminobenzamide is to enhance the cytotoxic effects of DNA-damaging agents, such as alkylating agents (e.g., methyl methanesulfonate - MMS) or topoisomerase inhibitors (e.g., doxorubicin).[4][5] This protocol outlines a general method to assess this chemosensitization.
Caption: Experimental workflow for a chemosensitization assay using 3-aminobenzamide.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
3-Aminobenzamide stock solution
-
DNA-damaging agent of interest (e.g., MMS, doxorubicin)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 2.
-
Experimental Groups: Set up the following experimental groups:
-
No treatment
-
3-Aminobenzamide alone (at a non-toxic concentration)
-
DNA-damaging agent alone (at a range of concentrations)
-
3-Aminobenzamide + DNA-damaging agent
-
-
Pre-treatment: Pre-incubate the cells with the chosen concentration of 3-aminobenzamide (or vehicle control) for 1-2 hours. This allows for cellular uptake and inhibition of PARP before the induction of DNA damage.
-
Co-treatment: Add the DNA-damaging agent at various concentrations to the wells already containing 3-aminobenzamide or vehicle.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity from the DNA-damaging agent (typically 24-72 hours).
-
Viability Assessment: Perform a cell viability assay as described in Protocol 2.
-
Data Analysis: Plot the dose-response curves for the DNA-damaging agent with and without 3-aminobenzamide. Calculate the IC50 (half-maximal inhibitory concentration) for each condition. A significant decrease in the IC50 in the presence of 3-aminobenzamide indicates potentiation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The concentration is too high, or the DMSO is not anhydrous. | Gently warm the solution. If precipitation persists, remake the stock solution with fresh, anhydrous DMSO. |
| High background in assays | Contamination of reagents or cell culture. | Use fresh, sterile reagents and ensure aseptic technique. |
| No potentiation observed | The cell line may have a robust alternative DNA repair pathway. The concentration of 3-AB may be too low. The timing of treatment may not be optimal. | Use a higher, non-toxic concentration of 3-AB. Increase the pre-incubation time. Consider using a different DNA-damaging agent or cell line. |
| High toxicity of 3-AB alone | The cell line is particularly sensitive to PARP inhibition. | Perform a more detailed dose-response curve to identify a lower, non-toxic concentration. |
References
-
PubChem. 3-amino-N-tert-butylbenzamide. Available at: [Link]
-
Attia, S. M., et al. (2020). 3-Aminobenzamide alleviates elevated DNA damage and DNA methylation in a BTBR T+Itpr3tf/J mouse model of autism by enhancing repair gene expression. Pharmacology Biochemistry and Behavior, 199, 173057. Available at: [Link]
-
Chemsrc. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2. Available at: [Link]
-
Ahnström, G., & Ljungman, M. (1988). Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. Mutation Research/DNA Repair, 194(1), 17-22. Available at: [Link]
-
Cosi, C., et al. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973-980. Available at: [Link]
-
Tanizawa, A., et al. (1987). Prevention of adriamycin-induced interphase death by 3-aminobenzamide and nicotinamide in a human promyelocytic leukemia cell line. Biochemical and Biophysical Research Communications, 144(2), 1031-1036. Available at: [Link]
-
Chen, G., & Pan, Q. C. (1986). [Effect of 3-aminobenzamide on DNA replication and DNA repair synthesis in S180 cells]. Zhongguo Yao Li Xue Bao, 7(4), 373-377. Available at: [Link]
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Snyder, R. D. (1984). 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools. Biochemical and Biophysical Research Communications, 124(2), 457-461. Available at: [Link]
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PubChem. 3-Aminobenzamide. Available at: [Link]
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Application Note: Leveraging 3-amino-N-butylbenzamide for Targeted Protein Degradation via PROTAC Technology
Introduction: The PROTAC Revolution and the Critical Role of the Warhead
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond simple protein inhibition to induce the outright degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules act as a bridge, simultaneously binding a target protein and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the cell's own 26S proteasome.[1][6][7] The PROTAC is then released and can act catalytically, degrading multiple copies of the target protein.[5]
A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[2][4][] The success of a PROTAC is critically dependent on the careful design and optimization of each of these parts. The warhead's affinity and selectivity for the POI are foundational, initiating the entire degradation cascade.
This guide focuses on the application of 3-amino-N-butylbenzamide as a versatile warhead for the design of novel PROTACs. Its chemical structure provides a key handle—the primary amine—for straightforward conjugation to various linkers, making it an attractive starting point for PROTAC development. We will explore the rationale for its use, provide detailed protocols for PROTAC synthesis and evaluation, and discuss key experimental considerations for researchers in the field of targeted protein degradation.
Rationale for 3-amino-N-butylbenzamide as a PROTAC Warhead
The choice of a warhead is the first crucial step in PROTAC design. 3-amino-N-butylbenzamide, a derivative of 3-aminobenzamide, offers several advantages:
-
Known Privileged Scaffold: Benzamides are a well-established chemical scaffold in medicinal chemistry with a history of binding to various protein targets, including enzymes like PARPs.[9] This history suggests a favorable toxicity and bioavailability profile.
-
Synthetically Tractable: The primary aromatic amine at the 3-position serves as an ideal and accessible attachment point for linker synthesis. This allows for the rapid generation of a library of PROTACs with varying linker compositions and lengths without complex modification of the core scaffold.
-
Modifiable Affinity: The N-butyl group can be modified to fine-tune binding affinity and selectivity for a target protein. This provides an additional axis for optimization during the lead development process.
For the purposes of this guide, we will consider a hypothetical target, Target Protein X (TPX) , for which 3-amino-N-butylbenzamide has been identified as a moderate-affinity ligand.
PROTAC Design and Synthesis Strategy
The overall goal is to conjugate 3-amino-N-butylbenzamide (the warhead) to a suitable E3 ligase ligand via a chemical linker. The choice of E3 ligase and linker are critical variables that must be empirically optimized.[4][10]
Selection of E3 Ligase Ligand
The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11][12][13]
-
Cereblon (CRBN): Recruited by immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2][14]
-
von Hippel-Lindau (VHL): Recruited by small molecules derived from the natural ligand for the hypoxia-inducible factor 1α (HIF-1α).[15][16][17]
For our example, we will select Pomalidomide as the CRBN-recruiting ligand due to its high affinity and well-established chemistry.
Linker Design ("Linkerology")
The linker is not merely a passive spacer; it critically influences the formation and stability of the ternary complex.[4][][18] Key parameters to optimize include:
-
Length: Affects the distance and orientation between the POI and E3 ligase.
-
Composition: Typically polyethylene glycol (PEG) chains or alkyl chains, which influence solubility and cell permeability.[][10]
-
Attachment Point: The position where the linker is attached to both the warhead and the E3 ligase ligand can dramatically alter ternary complex geometry and degradation efficiency.
A common strategy is to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) to identify the optimal configuration.
General Synthetic Workflow
The synthesis of the final PROTAC, which we will call TPX-D1 (Target Protein X-Degrader 1), typically involves a convergent approach. The warhead, linker, and E3 ligase ligand are synthesized or modified separately and then coupled in the final steps. A common and robust method for the final coupling is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[4]
Caption: High-level synthetic workflow for PROTAC assembly.
Biophysical and Biochemical Characterization
Once synthesized, the PROTAC must be rigorously characterized to confirm its binding properties and ability to form the crucial ternary complex.
Protocol 3.1: Target Binding Affinity via Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (Kd) of the 3-amino-N-butylbenzamide warhead and the final PROTAC (TPX-D1) to the target protein (TPX).
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KA or KD), stoichiometry (n), and enthalpy (ΔH).[19][20][21][22][23]
Materials:
-
Purified recombinant TPX protein (≥95% purity)
-
3-amino-N-butylbenzamide and TPX-D1 PROTAC, dissolved in matched buffer (e.g., PBS with 2% DMSO)
-
Isothermal Titration Calorimeter (e.g., Malvern MicroCal ITC200)
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: Dialyze the TPX protein extensively against the assay buffer. Dissolve ligands in the final dialysis buffer to ensure a perfect match, minimizing heats of dilution.[23]
-
Concentrations: A general starting point is to have the protein in the cell at a concentration 10-20 times the expected Kd, and the ligand in the syringe at 10-15 times the protein concentration.
-
Instrument Setup: Set the instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the titration syringe.
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.
Expected Outcome: The Kd value confirms that the warhead portion of the PROTAC retains its ability to bind the target protein. A successful PROTAC can function even with a weak-to-moderate binding affinity for the target.[1]
Protocol 3.2: Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics of binary and ternary complex formation and determine the cooperativity (α) of the TPX:TPX-D1:CRBN complex.
Principle: SPR is a label-free technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[6][24][25] This allows for the precise measurement of association (ka) and dissociation (kd) rates, and thus the equilibrium dissociation constant (KD).[26]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant TPX and CRBN-DDB1 complex
-
TPX-D1 PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface via standard amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of TPX-D1 over the CRBN surface to determine the KD of the PROTAC:E3 ligase interaction.
-
Inject a series of concentrations of TPX-D1 over an immobilized TPX surface (on a separate flow cell) to determine the KD of the PROTAC:Target interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of TPX mixed with a dilution series of the TPX-D1 PROTAC.
-
Inject these mixed solutions over the immobilized CRBN surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate kinetic models. Cooperativity (α) is calculated as the ratio of the affinity of the PROTAC for one protein in the absence versus the presence of the other protein.
-
α > 1 indicates positive cooperativity (the presence of one protein enhances binding of the other).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Expected Outcome: Successful PROTACs often exhibit positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions. However, potent degradation can be achieved even with non-cooperative or negatively cooperative complexes.[1]
Cellular Evaluation of PROTAC Activity
The ultimate test of a PROTAC is its ability to induce the degradation of its target protein in a cellular context.
Protocol 4.1: Western Blot for Target Protein Degradation
Objective: To visualize and quantify the reduction in TPX protein levels following treatment with TPX-D1.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture (cell lysate) that has been separated by size using gel electrophoresis.[7][27] It is a robust, semi-quantitative method for assessing protein degradation.[28]
Materials:
-
Cell line expressing TPX (e.g., HEK293T)
-
TPX-D1 PROTAC, 3-amino-N-butylbenzamide, Pomalidomide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[29]
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (anti-TPX, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat cells with a dose-response of TPX-D1 (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours).
-
Essential Controls:
-
Vehicle control (e.g., 0.1% DMSO)
-
Warhead only (3-amino-N-butylbenzamide at a high concentration, e.g., 10 µM)
-
E3 ligand only (Pomalidomide at a high concentration, e.g., 10 µM)
-
Optional: Proteasome inhibitor (e.g., MG132) co-treatment to confirm degradation is proteasome-dependent.
-
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer.[30] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[30]
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[29]
-
Incubate with primary antibody (anti-TPX) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, apply ECL substrate, and image the blot.[29]
-
Strip the membrane and re-probe for a loading control (e.g., Vinculin).
-
-
Quantification: Use image analysis software (e.g., ImageJ) to measure band intensity. Normalize the TPX band intensity to the loading control band intensity for each sample.
Expected Outcome: A dose-dependent decrease in the TPX protein band intensity in cells treated with TPX-D1. The control compounds (warhead only, E3 ligand only) should show no significant degradation.
Caption: A typical workflow for the evaluation of a new PROTAC.
Data Presentation and Interpretation
Quantitative data from the cellular assays should be summarized to compare the efficacy of different PROTAC candidates.
Table 1: Hypothetical Performance Data for TPX-D1 Variants
| PROTAC ID | Linker | Target Binding Kd (TPX, ITC) | Ternary Cooperativity (α, SPR) | DC50 (nM) | Dmax (%) |
| TPX-D1 | PEG3 | 550 nM | 12.5 | 25 nM | 92% |
| TPX-D2 | PEG2 | 545 nM | 2.1 | 150 nM | 65% |
| TPX-D3 | PEG4 | 560 nM | 8.9 | 40 nM | 88% |
| TPX-D4 | Alkyl-C8 | 555 nM | 0.8 | >1000 nM | <10% |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Interpretation: In this hypothetical dataset, TPX-D1 with a PEG3 linker shows the best combination of strong positive cooperativity, potent cellular degradation (low DC50), and high maximal degradation (Dmax). TPX-D2 (shorter linker) and TPX-D4 (non-PEG linker) are significantly less effective, highlighting the critical importance of linker optimization.[4][10]
Conclusion
3-amino-N-butylbenzamide represents a valuable and synthetically accessible starting point for the development of novel PROTAC degraders. Its inherent "linker-ready" chemical handle allows researchers to focus on the critical optimization of linker composition and E3 ligase choice. By following a systematic workflow encompassing biophysical characterization and robust cellular validation, this warhead can be effectively incorporated into potent and selective targeted protein degraders. The protocols and strategies outlined in this guide provide a solid framework for researchers to harness the power of this versatile chemical scaffold in the exciting and rapidly advancing field of targeted protein degradation.
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Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link][6][24]
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Gadd, M. S., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7246-7278. [Link]
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Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed, 30953333. [Link]
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Gadd, M. S., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central, PMC9484803. [Link]
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Andersen, P. S., et al. (2002). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Journal of Molecular Recognition, 15(4), 235-244. [Link]
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IEEE Xplore. (2025). Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection. Retrieved from [Link]
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Ziyatdinov, A. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 243-272. [Link]
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Biopharma PEG. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Retrieved from [Link]
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Ciulli, A., & Van Molle, I. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Accounts of Chemical Research, 53(6), 1168-1181. [Link]
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Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 728528. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
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Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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Li, Y., et al. (2021). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters, 48, 128263. [Link]
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Singh, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116086. [Link]
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Kihlberg, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11435-11469. [Link]
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Biocompare. (2022). PROTACs: A Practical Guide. Retrieved from [Link]
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Sun, X., & Wang, J. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 3(3), FDD60. [Link]
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Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular and Cellular Biology, 43(12), 657-670. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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PubChem. (n.d.). 3-amino-N-tert-butylbenzamide. Retrieved from [Link]
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Gabizon, R., et al. (2019). Bivalent Ligands for Protein Degradation in Drug Discovery. Molecules, 24(3), 446. [Link]
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Lee, H., & Kim, K. B. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 26(11), 3241. [Link]
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The Penguin Prof. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Video]. YouTube. [Link]
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PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Strategies for the Derivatization of 3-amino-N-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-N-butylbenzamide serves as a versatile scaffold in medicinal chemistry, most notably as a precursor for potent Poly(ADP-ribose) polymerase (PARP) inhibitors which are critical in oncology.[1][2] The primary aromatic amine at the 3-position is a key functional handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and validated protocols for the synthesis of diverse derivatives from 3-amino-N-butylbenzamide, focusing on reactions targeting the 3-amino group. We will explore four principal synthetic routes: N-Acylation, N-Sulfonylation, N-Alkylation, and Diazotization-based modifications. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale for methodological choices to ensure reproducibility and success.
Introduction: The Significance of the 3-Aminobenzamide Scaffold
The 3-aminobenzamide core is a privileged structure in modern drug discovery. Its derivatives have been extensively investigated for a range of therapeutic applications, from neuroprotection to anti-inflammatory agents.[1][3] However, its most prominent role is in the development of PARP inhibitors. PARP is a family of enzymes crucial for DNA repair. In cancer cells with compromised DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1] 3-aminobenzamide itself is a well-documented PARP inhibitor, and its derivatives form the basis of several clinically successful drugs.[1][4]
The synthetic accessibility and reactivity of the 3-amino group make 3-amino-N-butylbenzamide an ideal starting material for generating chemical libraries. The N-butyl amide moiety can influence solubility and cell permeability, while modifications at the 3-amino position directly probe the binding interactions within the catalytic domain of target enzymes. The following protocols are designed to be robust and adaptable for the synthesis of a wide array of novel derivatives.
General Experimental Workflow
The successful synthesis and characterization of 3-amino-N-butylbenzamide derivatives follow a logical progression. The diagram below outlines a typical workflow from reaction setup to final product analysis. This systematic approach ensures the purity and identity of the synthesized compounds.
Caption: General workflow for synthesis, purification, and analysis.
Synthetic Protocols
Method 1: N-Acylation to Synthesize N-(3-(N-butylcarbamoyl)phenyl)amides
N-acylation is a fundamental transformation that converts the primary amino group into a more complex amide functionality. This reaction is typically robust and high-yielding. The resulting secondary amide can introduce new hydrogen bonding capabilities and steric bulk, significantly altering the molecule's biological activity.
Rationale: The reaction proceeds via nucleophilic attack of the 3-amino group on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting materials and reagents.
Caption: Reaction scheme for N-Acylation.
Protocol: Synthesis of N-(3-(N-butylcarbamoyl)phenyl)acetamide
-
Materials & Reagents:
-
3-amino-N-butylbenzamide (1.0 equiv., e.g., 192 mg, 1.0 mmol)
-
Acetyl chloride (1.1 equiv., e.g., 86 mg, 1.1 mmol)
-
Triethylamine (TEA) (1.5 equiv., e.g., 152 mg, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve 3-amino-N-butylbenzamide in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add acetyl chloride dropwise to the reaction mixture. A white precipitate (triethylamine hydrochloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Method 2: N-Sulfonylation to Synthesize N-(3-(N-butylcarbamoyl)phenyl)sulfonamides
Sulfonamides are important functional groups in medicinal chemistry, often acting as transition-state mimics or enhancing binding affinity. Reacting the 3-amino group with a sulfonyl chloride provides a stable and synthetically versatile sulfonamide derivative.
Rationale: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a catalyst. It activates the sulfonyl chloride and neutralizes the generated HCl. The reaction is typically performed at slightly elevated temperatures to ensure completion. This method allows for the direct installation of various aryl or alkyl sulfonyl groups.[5][6]
Caption: Reaction scheme for N-Sulfonylation.
Protocol: Synthesis of N-(3-(N-butylcarbamoyl)phenyl)benzenesulfonamide
-
Materials & Reagents:
-
3-amino-N-butylbenzamide (1.0 equiv., e.g., 192 mg, 1.0 mmol)
-
Benzenesulfonyl chloride (1.2 equiv., e.g., 212 mg, 1.2 mmol)
-
Anhydrous Pyridine (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-N-butylbenzamide in anhydrous pyridine (5 mL).
-
Add benzenesulfonyl chloride portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting solid by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
-
Method 3: Direct N-Alkylation
Introducing alkyl groups to the amino nitrogen can modulate lipophilicity and basicity, which are key pharmacokinetic properties. Direct alkylation with an alkyl halide is a classical and effective method, though it can sometimes lead to over-alkylation.
Rationale: This is a nucleophilic substitution (Sₙ2) reaction where the amine acts as the nucleophile. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity without competing in the alkylation.[7] Dimethylformamide (DMF) is an ideal polar aprotic solvent that facilitates Sₙ2 reactions. Heating is often required to overcome the activation energy, especially with less reactive alkyl halides.[7]
Caption: Reaction scheme for N-Alkylation.
Protocol: Synthesis of 3-(benzylamino)-N-butylbenzamide
-
Materials & Reagents:
-
3-amino-N-butylbenzamide (1.0 equiv., e.g., 192 mg, 1.0 mmol)
-
Benzyl bromide (1.1 equiv., e.g., 188 mg, 1.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv., e.g., 652 mg, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-amino-N-butylbenzamide, cesium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the mono-alkylated product.
-
Method 4: Diazotization and Sandmeyer Reactions
Diazotization of the primary aromatic amine converts it into a versatile diazonium salt intermediate.[8] This intermediate is highly reactive and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the introduction of halides, cyano, and hydroxyl groups, thereby completely transforming the scaffold's electronic and steric properties.[9]
Rationale: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (like HCl), to form a diazonium salt.[9] This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable. The diazonium group is an excellent leaving group (N₂ gas), and its substitution is catalyzed by copper(I) salts. The choice of the copper(I) salt (CuCl, CuBr, CuCN) determines the nucleophile that replaces the diazonium group.
Caption: Diazotization and Sandmeyer reaction for chlorination.
Protocol: Synthesis of 3-chloro-N-butylbenzamide
-
Materials & Reagents:
-
3-amino-N-butylbenzamide (1.0 equiv., e.g., 192 mg, 1.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3 equiv.)
-
Sodium Nitrite (NaNO₂) (1.1 equiv., e.g., 76 mg, 1.1 mmol)
-
Copper(I) Chloride (CuCl) (1.2 equiv., e.g., 119 mg, 1.2 mmol)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Diazotization: Suspend 3-amino-N-butylbenzamide in a mixture of water and concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in a small amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
-
Summary of Synthetic Methods
| Method | Reagents | Product Functional Group | Typical Yield Range | Key Advantages |
| N-Acylation | Acyl Chloride, TEA | Amide | 80-95% | High yield, robust, wide substrate scope |
| N-Sulfonylation | Sulfonyl Chloride, Pyridine | Sulfonamide | 60-85% | Creates medicinally important sulfonamides |
| N-Alkylation | Alkyl Halide, Cs₂CO₃ | Secondary Amine | 50-75% | Modulates lipophilicity and basicity |
| Diazotization | NaNO₂, HCl, CuX | Halide, Nitrile, etc. | 40-70% | Complete transformation of the amino group |
References
-
Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link][5][6]
-
Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Chemical Communications. [Link]
-
Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society. [Link]
- Sulphonation of aromatic amines.
- One step diazotization coupling process.
-
3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diazotisation [organic-chemistry.org]
Application Notes and Protocols: 3-amino-N-butylbenzamide in Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting DNA Repair Pathways with 3-amino-N-butylbenzamide
In the intricate landscape of cancer biology, the exploitation of tumor-specific vulnerabilities has emerged as a cornerstone of modern therapeutic strategies. One such vulnerability lies in the cellular machinery of DNA damage repair. Cancer cells, often characterized by genomic instability and defects in certain DNA repair pathways, become heavily reliant on alternative repair mechanisms for their survival. This reliance presents a therapeutic window for targeted interventions. 3-amino-N-butylbenzamide, a derivative of the well-characterized PARP inhibitor 3-aminobenzamide, belongs to a class of small molecules designed to exploit this dependency.[1][2]
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[3][4] When an SSB is detected, PARP1, a key member of the family, binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit the necessary machinery for DNA repair.[3][4]
3-amino-N-butylbenzamide and its analogs function as competitive inhibitors of PARP, likely by mimicking the nicotinamide moiety of the NAD+ substrate, thereby preventing the synthesis of PAR.[5] This inhibition of PARP activity has profound consequences for cancer cells, particularly those with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs). A prime example of this is in cancers harboring mutations in the BRCA1 or BRCA2 genes.[6][7][8] This concept, known as synthetic lethality, forms the primary rationale for the use of PARP inhibitors in oncology.[3][9][10] When PARP is inhibited, unrepaired SSBs can stall replication forks, leading to the formation of DSBs. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the compromised HR pathway cannot cope with the increased burden of DSBs, leading to genomic collapse and, ultimately, cell death.[8][9]
Beyond synthetic lethality, the application of 3-amino-N-butylbenzamide in cancer research extends to its role as a sensitizing agent for traditional chemotherapeutics and radiation therapy.[5][10] By thwarting the cell's ability to repair DNA damage induced by these agents, PARP inhibitors can significantly enhance their cytotoxic effects.[11] This guide provides a detailed overview of the key applications of 3-amino-N-butylbenzamide in cancer research, complete with experimental protocols and insights into the underlying mechanisms.
Core Applications in Cancer Research
The utility of 3-amino-N-butylbenzamide in the cancer research laboratory is multifaceted, primarily revolving around its ability to modulate the DNA damage response. Key applications include:
-
Induction of Synthetic Lethality in HR-Deficient Cancers: Investigating the selective killing of cancer cells with mutations in BRCA1/2 and other HR-related genes.[6][7][12]
-
Chemosensitization and Radiosensitization: Enhancing the efficacy of DNA-damaging agents and radiation by inhibiting a critical repair pathway.[5][10]
-
Elucidation of DNA Repair Mechanisms: Serving as a tool to probe the intricacies of PARP-dependent DNA repair and its interplay with other cellular processes.
-
Investigation of Cell Cycle Control: Studying the effects of PARP inhibition on cell cycle progression and checkpoints.[13][14][15]
-
Induction of Apoptosis: Examining the downstream signaling pathways leading to programmed cell death following PARP inhibition.[16][17]
Mechanistic Insights: The PARP Inhibition Pathway
The central mechanism of action for 3-amino-N-butylbenzamide is the inhibition of PARP enzymes. The following diagram illustrates the pivotal role of PARP in DNA single-strand break repair and how its inhibition leads to synthetic lethality in homologous recombination-deficient cells.
Caption: Workflow for XTT Cell Viability Assay.
Apoptosis Detection by Caspase-3 Activity Assay
Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. [18][19]This assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis induction by 3-amino-N-butylbenzamide.
Protocol: Fluorometric Caspase-3 Activity Assay
This assay utilizes a synthetic substrate, Ac-DEVD-AMC, which is specifically cleaved by activated caspase-3 to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). [18] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-amino-N-butylbenzamide
-
6-well or 12-well cell culture plates
-
Cell lysis buffer
-
Assay buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
DTT
-
Fluorometer with 380 nm excitation and 420-460 nm emission filters [18] Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of 3-amino-N-butylbenzamide or vehicle control for the appropriate duration.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Prepare the reaction buffer by adding DTT to the assay buffer.
-
In a 96-well black plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add the reaction buffer to bring the total volume to 100 µL.
-
Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence in a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration.
-
Express the caspase-3 activity as a fold change relative to the vehicle-treated control.
-
Caption: Workflow for Fluorometric Caspase-3 Activity Assay.
Cell Cycle Analysis
PARP inhibitors can induce cell cycle arrest, often at the G2/M phase, prior to the onset of apoptosis. [16]Flow cytometry analysis of propidium iodide-stained cells is a standard method to assess the distribution of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-amino-N-butylbenzamide
-
6-well cell culture plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of 3-amino-N-butylbenzamide or vehicle control for various time points (e.g., 6, 12, 24 hours). [16]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Compare the cell cycle distribution of treated cells to that of the control cells.
-
Look for an accumulation of cells in a specific phase (e.g., G2/M) as an indication of cell cycle arrest. [16]
-
Conclusion and Future Directions
3-amino-N-butylbenzamide, as a representative of the benzamide class of PARP inhibitors, is a valuable tool in the arsenal of cancer researchers. Its ability to induce synthetic lethality in HR-deficient tumors and to potentiate the effects of conventional cancer therapies underscores its significance. The protocols detailed in this guide provide a solid foundation for investigating the multifaceted roles of this compound in vitro.
Future research in this area will likely focus on several key aspects. The development of more potent and selective N-substituted benzamide derivatives continues to be an active area of investigation. [20]Furthermore, exploring the mechanisms of resistance to PARP inhibitors and developing strategies to overcome this resistance are critical for their long-term clinical success. The combination of PARP inhibitors with other targeted therapies, including immunotherapy, holds immense promise for creating synergistic anti-cancer effects. [21][22]As our understanding of the complex interplay of DNA repair pathways continues to grow, so too will the innovative applications of compounds like 3-amino-N-butylbenzamide in the fight against cancer.
References
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- Schwartz, J. L., Morgan, W. F., & Wolff, S. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research, 143(2), 377-382.
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- Zani, B. M., et al. (Year). Differentiative Pathway Activated by 3-aminobenzamide, an Inhibitor of PARP, in Human Osteosarcoma MG-63 Cells. PubMed.
- Ogasawara, S., et al. (Year). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation.
- Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online.
- Author(s). (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
- Snyder, R. D. (1984). 3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosphate Pools.
- BenchChem. (2025). An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool. BenchChem.
- Ogasawara, S., et al. (2023). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation.
- BenchChem. (2025). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. BenchChem.
- Author(s). (Year). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
- Author(s). (Year). Recent advancements in PARP inhibitors-based targeted cancer therapy. PubMed Central.
- Author(s). (Year). Combination of PARP inhibitor and TMZ reduces metastatic lesion and...
- Ogasawara, S., et al. (2025). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation.
- Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Journal of Cellular and Molecular Medicine.
- BPS Bioscience. (n.d.). 3-aminobenzamide. BPS Bioscience.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Author(s). (Year). Prevention of adriamycin-induced interphase death by 3-aminobenzamide and nicotinamide in a human promyelocytic leukemia cell line. PubMed.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Author(s). (Year). Structures of 3-aminobenzamides reported by Schü ler, Linusson et al....
- Author(s). (Year). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. PubMed Central.
- Author(s). (Year). 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity. PubMed.
- Cancer Research UK. (n.d.). PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Cell Signaling Technology.
- Author(s). (Year). Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. PubMed Central.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
- Author(s). (Year).
- Author(s). (Year). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Author(s). (Year). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials.
- R&D Systems. (n.d.). Caspase-3 Colorimetric Assay Kit K106-100. R&D Systems.
- Author(s). (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry.
- The Institute of Cancer Research. (2025). Turning cancer's weakness into a weapon: 20 years of PARP inhibitors and BRCA research. The Institute of Cancer Research.
- Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
- Author(s). (Year). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology.
- Author(s). (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry.
- Author(s). (Year). PARP Inhibitors: Science and Current Clinical Development. PubMed Central.
- Author(s). (Year).
- Author(s). (Year). The first discovered inhibitors 3-amino/nitrobenzamides.
- Gounaris, I. (2025). Tuvusertib-Based Combinations to Overcome PARP Inhibitor Resistance. 2025 BRCA Scientific Symposium.
- Author(s). (Year). Inhibition of DNA repair for sensitizing resistant glioma cells to temozolomide. PubMed.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-N-(sec-butyl)benzamide. Santa Cruz Biotechnology.
- Author(s). (Year).
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Application Notes & Protocols: Developing Novel Therapeutics with a 3-Amino-N-butylbenzamide Scaffold
Abstract
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse range of biological targets.[1][2] This has led to the development of numerous clinically successful drugs. This guide focuses on a specific, highly versatile starting point: the 3-amino-N-butylbenzamide scaffold. We will provide an in-depth exploration of the scaffold's potential, detailed synthetic protocols for library generation, a strategic framework for biological screening and hit validation, and insights into lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.
The Strategic Advantage of the 3-Amino-N-butylbenzamide Scaffold
The therapeutic potential of this scaffold lies in the strategic combination of its three key components: the rigid benzamide core, a nucleophilic amino group at the meta-position, and a flexible N-alkyl chain.
-
Benzamide Core: The aromatic ring and its associated amide group provide a rigid structural anchor. The amide can act as both a hydrogen bond donor and acceptor, facilitating strong, specific interactions with protein targets.[1]
-
3-Amino Group: This functional group is a critical handle for diversification. It can be readily acylated, alkylated, or used in various coupling reactions to generate a vast library of analogues. Its position on the ring influences the vector and electronics of the molecule, allowing for fine-tuning of target engagement.
-
N-Butyl Group: The n-butyl substituent provides a degree of lipophilicity, which can be crucial for cell permeability and oral bioavailability. The length and nature of this alkyl chain are key modulators of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
The overall workflow for developing therapeutics from this scaffold follows a well-established drug discovery cascade, beginning with scaffold synthesis and diversification, followed by systematic screening and optimization.
Caption: Two-step synthesis of the core 3-amino-N-butylbenzamide scaffold.
Materials:
-
3-Nitrobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
n-Butylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Methanol
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
Step A: Amide Coupling to form 3-Nitro-N-butylbenzamide
-
Suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases. The formation of the acyl chloride is complete.
-
In a separate flask, dissolve n-butylamine (1.1 eq) and TEA (1.5 eq) in DCM.
-
Cool the amine solution to 0 °C.
-
Add the freshly prepared 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]11. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-butylbenzamide, which can be purified by recrystallization or column chromatography. [3] Step B: Nitro Group Reduction
-
Dissolve the 3-nitro-N-butylbenzamide from Step A in ethanol or methanol.
-
Carefully add 10% Pd/C (approx. 5-10% by weight of the nitro compound).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-N-butylbenzamide . [4]The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 2.2: Library Diversification via Acylation of the 3-Amino Group
This protocol provides a general method for creating a library of diverse amides by acylating the 3-amino position.
Principle: The nucleophilic 3-amino group reacts with various activated carboxylic acids (or acyl chlorides) to form a new amide bond, introducing diverse R-groups into the scaffold.
Materials:
-
3-Amino-N-butylbenzamide (from Protocol 2.1)
-
A library of diverse carboxylic acids or acyl chlorides (R-CO₂H or R-COCl)
-
Coupling agent such as HATU or EDC/HOBt (for carboxylic acids)
-
Base such as DIPEA
-
Anhydrous solvent such as DMF or DCM
Step-by-Step Procedure (using a coupling agent):
-
In a reaction vessel (e.g., a well in a 96-well plate), add the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to a solution of 3-amino-N-butylbenzamide (1.0 eq) in DMF.
-
Seal the vessel and allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting amine.
-
Upon completion, the crude product can be purified using high-throughput methods like preparative HPLC-MS.
Table 1: Example of a Diversified Compound Library
| Compound ID | R-Group Source (R-CO₂H) | Molecular Weight ( g/mol ) | LogP (calculated) |
| L1-001 | Acetic Acid | 234.30 | 2.15 |
| L1-002 | 4-Fluorobenzoic Acid | 314.36 | 3.68 |
| L1-003 | Cyclohexanecarboxylic Acid | 302.42 | 3.91 |
| L1-004 | Pyridine-4-carboxylic acid | 313.37 | 2.45 |
| L1-005 | Thiophene-2-carboxylic acid | 302.40 | 3.22 |
Target Identification and Screening Cascade
Benzamide-based compounds are known to inhibit a variety of enzymes, particularly those with deep active site grooves where hydrogen bonding is critical. A prominent example is the family of Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in various cancers. [1]
Hypothesized Target: Histone Deacetylases (HDACs)
HDAC enzymes remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Many cancers exhibit dysregulated HDAC activity. Small molecule inhibitors, often featuring a zinc-binding group, can restore normal gene expression and induce cell cycle arrest or apoptosis in cancer cells. [1]The benzamide moiety can serve as a scaffold to position a zinc-binding group appropriately.
Diagram of a Potential Mechanism of Action:
Caption: Hypothesized inhibition of HDAC by a benzamide derivative, leading to gene expression.
Protocol 3.1: Primary High-Throughput Screening (HTS) - Fluorogenic HDAC Assay
Principle: This is a biochemical assay to measure the enzymatic activity of a purified HDAC isoform. A fluorogenic substrate is deacetylated by HDAC, making it susceptible to cleavage by a developer enzyme, which releases a highly fluorescent molecule. A potent inhibitor will prevent this process, resulting in a low fluorescence signal.
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer enzyme (e.g., Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (from library) and control inhibitor (e.g., SAHA)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Add HDAC enzyme solution to all wells except the positive controls and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer enzyme solution containing a potent HDAC inhibitor (to stop further deacetylation).
-
Incubate for an additional 15 minutes at 37 °C.
-
Read the fluorescence intensity on a plate reader.
Data Analysis and Hit Criteria:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
A "hit" is typically defined as a compound that causes >50% inhibition at a specific screening concentration (e.g., 10 µM).
-
Hits are then confirmed, and dose-response curves are generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Example HTS Data for Confirmed Hits
| Compound ID | HTS Inhibition @ 10µM (%) | IC₅₀ (µM) |
| L1-002 | 85.2 | 1.5 |
| L1-017 | 78.9 | 3.2 |
| L1-045 | 65.1 | 8.9 |
| SAHA (Control) | 99.8 | 0.05 |
Lead Optimization and Structure-Activity Relationships (SAR)
Validated hits from the screening cascade become the starting point for lead optimization. The goal is to systematically modify the hit structure to improve potency, selectivity against other HDAC isoforms, and drug-like properties (solubility, metabolic stability, etc.).
By analyzing the IC₅₀ values from Table 2 and the structures from Table 1, an initial SAR can be deduced. For instance, the 4-fluorobenzoyl group in L1-002 confers significantly higher potency than the simple acetyl group in L1-001 (data not shown). This suggests that an aromatic R-group is preferred and that electronic modifications (like the fluorine atom) are beneficial.
The next steps would involve:
-
Exploring the R-group: Synthesizing analogues with different substituents on the phenyl ring (e.g., chloro, methoxy, trifluoromethyl) at the ortho, meta, and para positions.
-
Modifying the N-alkyl chain: Synthesizing analogues with different chain lengths (e.g., N-propyl, N-pentyl) or branching (e.g., N-isobutyl) to probe effects on potency and permeability.
-
Investigating the Core: Shifting the amino group from the 3-position to the 2- or 4-position to understand the geometric requirements for target binding.
Each new compound would be tested in the HDAC assay to build a comprehensive SAR model, guiding the design of more potent and selective inhibitors for further preclinical development.
Conclusion
The 3-amino-N-butylbenzamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. When coupled with a robust screening cascade and systematic SAR-driven optimization, this scaffold can be effectively leveraged to discover potent and selective modulators of clinically relevant targets like HDACs. The protocols and strategies outlined in this document provide a foundational framework for researchers to embark on this discovery process.
References
-
Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media. URL: [Link]
-
Title: SAR exploration of the benzamide scaffold. (A) FtsZ inhibitor... Source: ResearchGate. URL: [Link]
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Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: 3-amino-N-tert-butylbenzamide | C11H16N2O | CID 4539288. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
Sources
3-amino-N-butylbenzamide in high-throughput screening assays
Application Note & Protocols
Topic: High-Throughput Screening of 3-amino-N-butylbenzamide for Poly (ADP-ribose) Polymerase (PARP) Inhibition
Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.
Abstract
The Poly (ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP1, are critical regulators of DNA repair and genome stability. Their inhibition has emerged as a powerful therapeutic strategy in oncology, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 3-aminobenzamide scaffold is a well-established pharmacophore known to inhibit PARP by competing with its substrate, NAD+[1]. This document provides a comprehensive guide for utilizing 3-amino-N-butylbenzamide, a representative analog of this class, in high-throughput screening (HTS) campaigns to identify and characterize novel PARP inhibitors. We present detailed protocols for both biochemical and cell-based assays, guidelines for assay validation using the Z'-factor statistic, and a strategic workflow for hit confirmation and triage.
Scientific Rationale: PARP in the DNA Damage Response (DDR)
PARP1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 undergoes a conformational change and catalyzes the cleavage of NAD+ to synthesize long, branched chains of poly (ADP-ribose) or PAR. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway[2].
Inhibition of PARP enzymatic activity prevents the repair of SSBs. While healthy cells can bypass this blockade using the high-fidelity homologous recombination (HR) pathway to repair the resulting double-strand breaks (DSBs) during replication, cancer cells with mutations in HR genes (e.g., BRCA1/2) cannot. This leads to genomic collapse and selective cell death, a concept known as synthetic lethality[3]. 3-aminobenzamide and its derivatives function by occupying the NAD+ binding pocket of the enzyme, competitively inhibiting its catalytic activity[1].
Caption: PARP1-mediated DNA single-strand break repair pathway and point of inhibition.
Compound Handling and Library Preparation
Proper management of the screening compound is fundamental to the success of an HTS campaign. The integrity and concentration accuracy of the compound directly impact data quality and reproducibility[4][5].
Table 1: Physicochemical Properties of 3-amino-N-butylbenzamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 6837-99-6 | [6] |
| Molecular Formula | C₁₁H₁₆N₂O | [6] |
| Molecular Weight | 192.26 g/mol | [6] |
| Purity | ≥98% (Recommended) | Standard Practice |
| Solubility | Soluble in DMSO and Ethanol | Inferred from analogs[7][8] |
| Storage | Store stock at -20°C or -80°C |[9] |
Protocol 2.1: Preparation of Master Stock and Assay-Ready Plates
-
Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the standard for HTS due to its high solvating power. However, always use anhydrous DMSO to prevent compound precipitation and degradation, as moisture can reduce solubility[7]. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid off-target biological effects.
-
Master Stock Preparation: Accurately weigh the required amount of 3-amino-N-butylbenzamide powder. Dissolve in 100% anhydrous DMSO to create a high-concentration master stock (e.g., 10 mM). Vortex thoroughly until the compound is fully dissolved.
-
Intermediate Plates: Create an intermediate dilution plate by diluting the master stock. For a 10-point dose-response curve, perform a serial dilution (e.g., 1:3) in DMSO across a 96-well or 384-well plate. This plate will serve as the source for creating the final assay-ready plates.
-
Assay-Ready Plates (Stamping): Using an automated liquid handler, "stamp" a small volume (e.g., 100-500 nL) from the intermediate plate into the wells of the final 384-well assay plates. This minimizes the final DMSO concentration.
-
Storage and Quality Control: Store all DMSO plates sealed and at -20°C or -80°C to maintain compound integrity[10]. Periodically check the purity and concentration of the master stock using LC-MS.
High-Throughput Screening Protocols
A robust screening campaign often employs a tiered approach, starting with a sensitive biochemical assay for a primary screen, followed by a more physiologically relevant cell-based assay for hit confirmation[11].
Protocol 3.1: Biochemical PARP1 Inhibition Assay (Homogeneous, Fluorescent)
This assay quantifies PARP1 activity by measuring the depletion of its substrate, NAD+, providing a highly sensitive and automatable method suitable for primary HTS[12].
-
Principle: In the presence of activated DNA, PARP1 consumes NAD+. Inhibitors prevent this consumption. The remaining NAD+ is then measured using a coupled enzymatic reaction that generates a highly fluorescent product (e.g., resorufin)[12]. The signal is therefore directly proportional to the level of PARP1 inhibition.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated (nick-translated) DNA
-
NAD+
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescent NAD+ Detection Kit (e.g., involving alcohol dehydrogenase and diaphorase)
-
384-well, low-volume, black assay plates
-
Positive Control: Veliparib or Olaparib (potent PARP inhibitors)
-
Negative Control: DMSO
Procedure:
-
Reagent Preparation: Prepare all reagents in assay buffer according to the manufacturer's instructions. Determine the optimal concentrations of PARP1 enzyme and NAD+ in preliminary experiments to achieve a robust signal-to-background window.
-
Compound Stamping: Use an acoustic dispenser or pin tool to transfer ~100 nL of compound dilutions from the assay-ready plate into the 384-well assay plate. Include columns for negative (DMSO) and positive (Veliparib) controls.
-
Enzyme/DNA Addition: Add 10 µL of the PARP1 enzyme/activated DNA mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the NAD+ solution to each well to start the PARP reaction.
-
PARP Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 20 µL of the detection reagent mix. Incubate for 30-60 minutes, protected from light.
-
Data Acquisition: Read the fluorescent signal on a compatible plate reader (e.g., Ex/Em ~540/590 nm for resorufin).
Protocol 3.2: Cell-Based PARP Activity Assay (PAR Quantification)
This secondary assay validates hits in a cellular context by measuring the accumulation of PAR polymers following induced DNA damage[13][14].
-
Principle: Cells are pre-treated with the test compound, followed by a DNA-damaging agent (e.g., H₂O₂). In the absence of an inhibitor, PARP1 will be activated and produce PAR. In the presence of an inhibitor, PAR synthesis is blocked. The level of PAR is then quantified, typically via an ELISA-based method.
Materials:
-
Human cancer cell line (e.g., IGROV-1 ovarian cancer cells)[13]
-
Cell culture medium, FBS, and antibiotics
-
384-well clear-bottom, black-walled cell culture plates
-
Hydrogen Peroxide (H₂O₂) or other DNA damaging agent
-
Lysis Buffer
-
PAR-specific antibody (for ELISA or immunofluorescence)
-
Detection reagents (e.g., HRP-conjugated secondary antibody and substrate)
Procedure:
-
Cell Seeding: Seed IGROV-1 cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the assay-ready plate to the cells. Incubate for 1-2 hours.
-
Induce DNA Damage: Add H₂O₂ to a final concentration of ~200 µM to all wells except for the "no damage" control. Incubate for 15 minutes.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer.
-
PAR Quantification (ELISA format):
-
Transfer lysates to an anti-PAR antibody-coated plate.
-
Incubate, wash, and add a detection antibody.
-
Add substrate and measure the resulting chemiluminescent or colorimetric signal. A lower signal indicates PARP inhibition.
-
Assay Validation and Data Analysis
For an HTS assay to be reliable, its performance must be statistically validated.
The Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, providing a measure of assay robustness and suitability for HTS[15][16][17].
Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control.
-
μ_neg and σ_neg are the mean and standard deviation of the negative control.
Table 2: Interpretation of Z'-Factor Values[18]
| Z'-Factor | Assay Quality | Interpretation |
|---|---|---|
| > 0.5 | Excellent | Large separation between controls; ideal for HTS. |
| 0 to 0.5 | Marginal | Small separation; assay may be acceptable but requires caution. |
| < 0 | Unacceptable | Control signals overlap; assay is not suitable for screening. |
Table 3: Example Z'-Factor Calculation for a Biochemical Assay
| Control | N | Mean Signal (RFU) | Std. Dev. (RFU) |
|---|---|---|---|
| Negative (DMSO) | 32 | 15,000 | 800 |
| Positive (Veliparib) | 32 | 2,500 | 450 |
| Calculated Z'-Factor | | 0.62 | |
Dose-Response and IC₅₀ Determination
For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 4: Hypothetical Dose-Response Data for 3-amino-N-butylbenzamide
| Concentration (µM) | % Inhibition |
|---|---|
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| Calculated IC₅₀ | 4.1 µM |
-
Analysis: The data is plotted on a semi-log graph (Inhibition vs. log[Concentration]) and fitted to a four-parameter logistic equation to calculate the IC₅₀ value. An IC₅₀ of 4.1 µM suggests moderate potency, typical for a screening hit derived from this scaffold.
Hit Confirmation and Triage Strategy
A primary screen will inevitably generate false positives. A rigorous triage process is essential to focus resources on genuine hits[19].
Caption: A strategic workflow for HTS hit identification and confirmation.
Counter-Screening for Artifacts: It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target[20]. Common artifacts include:
-
Autofluorescence: Compounds that fluoresce at the same wavelength as the assay readout[21]. This is checked by measuring the compound's fluorescence in assay buffer alone.
-
Luciferase Inhibition: Many compounds are known to inhibit reporter enzymes like firefly luciferase, a common component in many HTS technologies[19].
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes[20]. This can often be mitigated by including a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
Troubleshooting Common HTS Issues
Table 5: HTS Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Z'-Factor (<0.5) | 1. Suboptimal reagent concentrations.2. High variability in liquid handling.3. Reagent degradation. | 1. Re-optimize enzyme, substrate, and DNA concentrations.2. Service and calibrate automated liquid handlers[22].3. Prepare fresh reagents daily. |
| High Plate-to-Plate Variability | 1. Inconsistent incubation times or temperatures.2. Batch differences in reagents or plates. | 1. Ensure consistent timing for all steps using automation.2. Qualify new batches of reagents and plates before use. |
| "Edge Effects" | Evaporation from wells at the edge of the plate during incubation. | 1. Use plates with lids.2. Maintain proper humidity in the incubator.3. Avoid using the outermost rows/columns for samples. |
| High False Positive Rate | 1. Assay is sensitive to compound interference.2. Screening concentration is too high, leading to off-target effects or aggregation. | 1. Implement counter-screens early in the workflow.2. Lower the primary screening concentration. Add detergent to buffer. |
References
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). PubMed. [Link]
-
The DNA Damage Response. (n.d.). BellBrook Labs. [Link]
-
Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. (2008). Cancer Research, AACR Journals. [Link]
-
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). PMC, NIH. [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
[Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. (2025). BellBrook Labs. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics, Oxford Academic. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (n.d.). PMC, NIH. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC, PubMed Central. [Link]
-
On HTS: Z-factor. (2023). On HTS. [Link]
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Development of a high-throughput screening system for identification of novel reagents regulating DNA damage in human dermal fibroblasts. (n.d.). PubMed. [Link]
-
Z-factor. (n.d.). Wikipedia. [Link]
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Efficient Library Maintenance for Compound Screening. (n.d.). Danaher Life Sciences. [Link]
-
Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual, NCBI, NIH. [Link]
-
Compound library management. (2002). PubMed. [Link]
-
DNA Damage Assays. (n.d.). Champions Oncology. [Link]
-
A novel DNA damage quantification platform enables high throughput screening for genes that impact DNA double strand breaks. (n.d.). DSpace@MIT. [Link]
-
3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]
-
3-Aminobenzamide. (n.d.). PubChem. [Link]
-
How To Choose the Right Assay for PARP. (2024). Technology Networks. [Link]
-
3-Aminobenzamide - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC, NIH. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC, NIH. [Link]
-
PARP Assays. (n.d.). BPS Bioscience. [Link]
-
Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (2022). NIH. [Link]
-
Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. (2022). bioRxiv. [Link]
-
3-amino-N-tert-butylbenzamide. (n.d.). PubChem. [Link]
-
3-Amino-N-butylbenzamide. (n.d.). MySkinRecipes. [Link]
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Application Notes & Protocols for Amide Bond Formation with 3-amino-N-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bonds and the Role of 3-amino-N-butylbenzamide
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals. The synthesis of amides is, therefore, a fundamental transformation in drug discovery and development. 3-amino-N-butylbenzamide is a versatile bifunctional molecule, presenting both a primary aromatic amine and a secondary amide. The aromatic amine serves as a nucleophile for the formation of a new amide bond with a carboxylic acid, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide will focus on the reaction of the primary aromatic amine of 3-amino-N-butylbenzamide with a generic carboxylic acid.
Understanding the Reactivity of 3-amino-N-butylbenzamide
3-amino-N-butylbenzamide possesses two key functional groups:
-
Primary Aromatic Amine (-NH₂): Located at the 3-position of the benzene ring, this group is the primary site of reaction for amide bond formation. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. This can sometimes necessitate more robust coupling conditions.
-
Secondary Amide (-CONH-butyl): This existing amide bond is generally stable under the conditions used for forming a new amide bond.
The choice of coupling reagent and reaction conditions must be carefully considered to ensure efficient activation of the carboxylic acid and subsequent reaction with the moderately nucleophilic aromatic amine of 3-amino-N-butylbenzamide, while minimizing side reactions.
Core Principles of Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water, conditions that are often not compatible with complex molecules. Therefore, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents. This guide will detail protocols for two of the most reliable and widely used classes of coupling reagents: carbodiimides (specifically EDC in conjunction with an additive) and uronium/aminium salts (specifically HATU).
Protocol 1: EDC/NHS-Mediated Amide Bond Formation
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with N-hydroxysuccinimide (NHS) as an additive.[1] The addition of NHS enhances the efficiency of the coupling by forming a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis than the initial O-acylisourea intermediate.[2][3]
Reaction Mechanism: EDC/NHS Coupling
The reaction proceeds in a two-step manner:[4]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
-
Formation of the NHS Ester: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester, releasing the EDC as a soluble urea byproduct.[1]
-
Nucleophilic Attack by the Amine: The primary aromatic amine of 3-amino-N-butylbenzamide attacks the carbonyl carbon of the NHS ester, forming the desired amide bond and releasing NHS.
Visualizing the EDC/NHS Mechanism
Sources
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Application Note: Strategic Functionalization of the Amino Group in 3-amino-N-butylbenzamide for Drug Discovery and Chemical Biology
Abstract
This technical guide provides a comprehensive overview of methodologies for the chemical modification of the primary amino group in 3-amino-N-butylbenzamide. The strategic functionalization of this moiety is of significant interest in drug discovery and the development of chemical probes, as it allows for the systematic exploration of structure-activity relationships (SAR) and the introduction of diverse chemical functionalities. This document outlines detailed protocols for key transformations including acylation, alkylation, sulfonylation, and the Buchwald-Hartwig amination. Each protocol is accompanied by mechanistic insights, a discussion of critical experimental parameters, and troubleshooting guidelines to empower researchers in the synthesis of novel 3-amino-N-butylbenzamide derivatives.
Introduction: The Versatility of the 3-amino-N-butylbenzamide Scaffold
3-amino-N-butylbenzamide is a versatile chemical scaffold possessing a primary aromatic amine that serves as a key handle for a wide array of chemical modifications. The presence of the N-butylbenzamide moiety at the meta position influences the reactivity of the amino group, making it a nucleophilic center amenable to various transformations. The ability to precisely modify this amino group allows for the generation of libraries of compounds with diverse physicochemical properties, which is a cornerstone of modern medicinal chemistry and chemical biology. For instance, derivatives of 3-aminobenzamide have been investigated as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair and various disease states.[1][2][3][4][5] The strategic functionalization of the amino group can lead to the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of 3-amino-N-butylbenzamide. We will delve into the practical aspects of several key functionalization reactions, providing not just step-by-step instructions but also the underlying chemical principles that govern these transformations.
Core Functionalization Strategies
The primary amino group of 3-amino-N-butylbenzamide can be functionalized through several reliable and well-established chemical reactions. The choice of strategy will depend on the desired final product and the compatibility of the reagents with the existing amide functionality.
Acylation: Formation of Amide Bonds
Acylation is a robust and widely used method for converting the primary amine into a more complex amide. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base. The resulting amide bond is generally stable and can significantly alter the biological activity and physical properties of the parent molecule.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides are highly reactive and often provide high yields. Anhydrides are a good alternative, especially for introducing smaller acyl groups.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Acylation of 3-amino-N-butylbenzamide with Acetyl Chloride
-
Dissolution: Dissolve 3-amino-N-butylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acetylated product.[7]
Table 1: Representative Acylation Reactions
| Acylating Agent | Product | Expected Yield |
| Acetyl Chloride | 3-(acetylamino)-N-butylbenzamide | >90% |
| Benzoyl Chloride | 3-(benzoylamino)-N-butylbenzamide | >85% |
| Acetic Anhydride | 3-(acetylamino)-N-butylbenzamide | >80% |
Diagram 1: Acylation Workflow
Caption: Workflow for the acylation of 3-amino-N-butylbenzamide.
N-Alkylation: Introducing Aliphatic Chains
N-alkylation introduces alkyl groups to the amino nitrogen, a common strategy to modulate lipophilicity and steric bulk. Direct alkylation with alkyl halides is a classical method, though it can suffer from over-alkylation, yielding a mixture of secondary and tertiary amines.[8][9] Reductive amination offers a more controlled approach for mono-alkylation.
Causality of Experimental Choices (Direct Alkylation):
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides.[10]
-
Base: A mild base like potassium carbonate or sodium bicarbonate is used to neutralize the hydrohalic acid formed. Using an excess of the starting amine can also serve this purpose.
-
Control of Over-alkylation: Using a large excess of the amine starting material can favor mono-alkylation.[11] Alternatively, protecting the resulting secondary amine as it forms can prevent further reaction.
Experimental Protocol: Direct Alkylation with Butyl Iodide
-
Mixing: Combine 3-amino-N-butylbenzamide (3.0 eq) and butyl iodide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (2.0 eq).
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to separate the mono-alkylated product from unreacted starting material and any di-alkylated byproduct.
Table 2: Representative Alkylation Reactions
| Alkylating Agent | Product | Expected Yield (Mono-alkylation) |
| Butyl Iodide | 3-(butylamino)-N-butylbenzamide | 40-60% |
| Benzyl Bromide | 3-(benzylamino)-N-butylbenzamide | 50-70% |
Diagram 2: Direct Alkylation Logical Flow
Caption: Logical flow of a direct N-alkylation reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds with Aryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This method allows for the arylation of the amino group, providing access to a wide range of diarylamine derivatives that are difficult to synthesize using classical methods.[10][14]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) source is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂.[13]
-
Ligand: A bulky, electron-rich phosphine ligand is essential for the catalytic cycle. Ligands like BINAP or Josiphos are commonly used to promote the reaction.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or potassium phosphate is required to deprotonate the amine or the intermediate palladium complex.[13]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination with Bromobenzene
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-N-butylbenzamide (1.2 eq), bromobenzene (1.0 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., BINAP, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous, deoxygenated toluene, followed by the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%).
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide | Product | Expected Yield |
| Bromobenzene | N-butyl-3-(phenylamino)benzamide | 70-90% |
| 4-Chlorotoluene | N-butyl-3-(p-tolylamino)benzamide | 65-85% |
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sulfonylation: Synthesis of Sulfonamides
Sulfonylation of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry, known for their diverse biological activities.
Causality of Experimental Choices:
-
Sulfonylating Agent: A variety of sulfonyl chlorides can be used, allowing for the introduction of different aryl or alkyl sulfonyl groups.
-
Base: Pyridine is often used as both the base and the solvent for this reaction. It effectively neutralizes the HCl generated.
-
Solvent: If not using pyridine as the solvent, an inert aprotic solvent like DCM can be employed.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Dissolution: Dissolve 3-amino-N-butylbenzamide (1.0 eq) in pyridine at 0 °C.
-
Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 4: Representative Sulfonylation Reactions
| Sulfonylating Agent | Product | Expected Yield |
| p-Toluenesulfonyl Chloride | N-butyl-3-(tosylamino)benzamide | >80% |
| Methanesulfonyl Chloride | N-butyl-3-(methylsulfonamido)benzamide | >85% |
Protecting Group Strategies
In multi-step syntheses, it may be necessary to temporarily protect the amino group to prevent it from reacting with reagents intended for other parts of the molecule.[15][16] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[17][18][19]
-
Boc Protection: The amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The Boc group is stable to many reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).[17][19]
-
Cbz Protection: The amine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
Purification and Characterization
The purification of N-substituted benzamide derivatives is typically achieved by column chromatography on silica gel or by recrystallization.[7] The choice of eluent for chromatography will depend on the polarity of the product. Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
Conclusion
The functionalization of the amino group in 3-amino-N-butylbenzamide provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. This guide has detailed several key synthetic strategies and provided practical protocols to facilitate the successful modification of this versatile scaffold. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of 3-amino-N-butylbenzamide derivatives for further investigation.
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The Strategic Application of 3-Amino-N-butylbenzamide in Fragment-Based Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the use of 3-amino-N-butylbenzamide as a representative fragment in fragment-based drug discovery (FBDD). It is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of FBDD for the identification of novel chemical matter for therapeutic targets. Herein, we will detail the rationale behind using benzamide-based fragments, provide comprehensive protocols for primary screening and hit validation, and discuss strategies for the evolution of a fragment hit into a lead compound.
Introduction: The Power of the Fragment-Based Approach and the Benzamide Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of starting points for drug discovery programs.[1] FBDD utilizes libraries of small, low molecular weight compounds (typically <300 Da) to probe the binding sites of a biological target.[1][2] These fragments, due to their smaller size and reduced complexity, can explore chemical space more effectively than larger, more complex molecules, often resulting in higher-quality hits with greater ligand efficiency.[1][3]
The benzamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its rigid aromatic ring provides a well-defined shape for interaction with protein targets, while the amide group can act as both a hydrogen bond donor and acceptor. The amino and N-butyl substituents on 3-amino-N-butylbenzamide offer additional vectors for interaction and for subsequent chemical elaboration, making it an attractive candidate for an FBDD campaign. The closely related fragment, 3-aminobenzamide, is a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), highlighting the potential of this chemical class to yield potent and specific modulators of protein function.[4][5]
Physicochemical Properties of 3-Amino-N-butylbenzamide (Hypothetical)
To be an effective fragment, a compound should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, a cLogP ≤ 3, and fewer than three hydrogen bond donors and acceptors.[2] 3-amino-N-butylbenzamide fits these criteria well.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | [6] |
| cLogP | ~2.1 | Calculated |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 4 | - |
The FBDD Workflow: From Fragment Screening to Hit Validation
The successful implementation of an FBDD campaign involves a multi-step process designed to identify and validate true binding fragments, providing a solid foundation for lead optimization.
Caption: A generalized workflow for fragment-based drug discovery.
Primary Screening Methodologies: Detecting Weak Binders
Due to the low affinity of fragment binding (typically in the µM to mM range), highly sensitive biophysical techniques are required for primary screening.[7] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most commonly employed methods.
Application Note: NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for FBDD as it can detect weak binding events and provide information on the binding site.[7][8] Protein-observed 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly robust, monitoring chemical shift perturbations (CSPs) of the target protein upon fragment binding.[8][9]
Objective: To identify fragments that bind to a 15N-labeled target protein by observing changes in the protein's HSQC spectrum.
Materials:
-
15N-labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5% D₂O)
-
Fragment library stock solutions (e.g., 100 mM in d₆-DMSO)
-
NMR tubes and spectrometer (≥ 600 MHz with a cryoprobe)
Procedure:
-
Protein Preparation: Prepare a homogenous, stable solution of the 15N-labeled target protein. The protein must be stable for the duration of the screening experiment.[10]
-
Reference Spectrum: Acquire a high-quality 1H-15N HSQC spectrum of the protein alone. This will serve as the reference.
-
Fragment Addition: Prepare mixtures of the target protein with individual fragments or cocktails of fragments. A typical final fragment concentration is 0.5-1 mM. The DMSO concentration should be kept constant across all samples to minimize solvent effects.
-
HSQC Data Acquisition: Acquire 1H-15N HSQC spectra for each protein-fragment mixture.
-
Data Analysis: Overlay the spectra from the protein-fragment mixtures with the reference spectrum. Significant chemical shift perturbations (CSPs) or severe line broadening of specific protein resonances indicate a binding event.[9]
-
Hit Deconvolution: If fragment cocktails were used, individual fragments from the hit-containing cocktails must be screened separately to identify the specific binder.
Application Note: Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[11][12] It is highly sensitive and provides kinetic data (association and dissociation rates), in addition to affinity information.[12]
Objective: To identify fragments that bind to an immobilized target protein by measuring changes in the SPR signal.
Materials:
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., PBS with 0.005% P20 surfactant)
-
Fragment library stock solutions (in DMSO)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Assay Development: Optimize the running buffer and DMSO concentration to ensure a stable baseline and minimal non-specific binding.
-
Fragment Screening: Inject the fragments over the sensor chip surface at a single high concentration (e.g., 200 µM). Include buffer-only injections for double referencing.
-
Data Analysis: Monitor the change in response units (RU). A significant increase in RU upon fragment injection that is greater than a predefined threshold indicates a potential hit.
-
Hit Confirmation: Re-test the initial hits in a dose-response format to confirm binding and determine the equilibrium dissociation constant (KD).
Hit Validation and Structural Characterization
A critical step in FBDD is the validation of primary hits to eliminate false positives and to gain a deeper understanding of the binding interaction. This is typically achieved through orthogonal biophysical methods and structural biology.
Orthogonal Hit Validation
It is crucial to confirm hits from the primary screen using a different biophysical technique. For example, if SPR was used for the primary screen, NMR could be used as an orthogonal method, and vice versa. This provides confidence that the observed binding is a genuine interaction and not an artifact of the primary assay technology.
Application Note: X-ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution three-dimensional information about how a fragment binds to its target protein.[13] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[14]
Objective: To determine the crystal structure of the target protein in complex with 3-amino-N-butylbenzamide.
Materials:
-
Highly purified and concentrated target protein
-
3-amino-N-butylbenzamide
-
Crystallization screens and reagents
-
Cryoprotectant
Procedure:
-
Co-crystallization Trials: Set up crystallization trials by mixing the target protein with a 5-10 fold molar excess of 3-amino-N-butylbenzamide. Screen a wide range of crystallization conditions.
-
Crystal Soaking (Alternative): If apo-crystals of the target protein are readily available, they can be soaked in a solution containing a high concentration of the fragment (e.g., 1-10 mM).
-
Crystal Harvesting and Cryo-cooling: Harvest the crystals and briefly soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model. The resulting electron density map should reveal the binding mode of the fragment.
From Hit to Lead: The Path of Optimization
Once a fragment hit like 3-amino-N-butylbenzamide has been validated and its binding mode determined, the process of hit-to-lead optimization begins.[15] The goal is to increase the affinity and selectivity of the fragment while maintaining or improving its drug-like properties.
Caption: Key strategies for hit-to-lead optimization in FBDD.
Fragment Growing
This is the most common strategy and involves adding chemical functionality to the fragment to make additional interactions with the target protein.[16][17] For 3-amino-N-butylbenzamide, the amino group and the N-butyl chain provide clear vectors for chemical modification. Structure-guided design, based on the co-crystal structure, is essential for this process.
Fragment Linking and Merging
If other fragments are found to bind in close proximity to 3-amino-N-butylbenzamide, they can be linked together to create a larger, higher-affinity molecule.[16][18] Alternatively, if another fragment overlaps in the binding site, the two can be merged to create a novel scaffold.[16]
Illustrative Hit-to-Lead Progression (Hypothetical Data)
| Compound | Structure | KD (µM) | Ligand Efficiency (LE) | Key Interactions |
| Hit: 3-Amino-N-butylbenzamide | (Structure of 3-amino-N-butylbenzamide) | 500 | 0.35 | H-bond from amide NH, hydrophobic interaction from butyl chain |
| Grown Compound 1 | (Structure with modification at amino group) | 50 | 0.38 | Additional H-bond to a key residue |
| Grown Compound 2 | (Structure with modification on butyl chain) | 10 | 0.42 | Fills a hydrophobic pocket |
| Lead Compound | (Combined modifications) | 0.1 | 0.45 | Optimized interactions |
Conclusion
3-amino-N-butylbenzamide serves as an excellent model for illustrating the principles and practices of fragment-based drug discovery. Its favorable physicochemical properties and the established utility of the benzamide scaffold make it a valuable starting point for an FBDD campaign. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, such fragments can be efficiently evolved into potent and selective lead compounds for a wide range of therapeutic targets.
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Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 238–242. [Link]
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Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
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ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]
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Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 238–242. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(13), 1545–1560. [Link]
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Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Drug Discovery Today: Technologies, 4(3), e169-e175. [Link]
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protocols.io. (2025). XChem crystallographic fragment screening. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
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BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. [Link]
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Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
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Wikipedia. (n.d.). Fragment-based lead discovery. [Link]
-
Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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BPS Bioscience. (n.d.). 3-aminobenzamide. [Link]
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Wikipedia. (n.d.). Imatinib. [Link]
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PubChem. (n.d.). 3-amino-N-tert-butylbenzamide. [Link]
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PubChem. (n.d.). N-Butylbenzamide. [Link]
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Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. [Link]
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Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Link]
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Chessari, G., & Woodhead, A. J. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(21), 6757–6762. [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]
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Application Note: High-Throughput Quantification of 3-amino-N-butylbenzamide Using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-amino-N-butylbenzamide, a key chemical intermediate in pharmaceutical development. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and process monitoring, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This note details the rationale behind method selection, step-by-step protocols for sample preparation and analysis, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Analytical Imperative for 3-amino-N-butylbenzamide
3-amino-N-butylbenzamide is a substituted benzamide derivative that often serves as a critical building block or appears as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is essential for ensuring the quality, safety, and efficacy of the final drug product.[2] Monitoring its concentration is vital for:
-
Process Chemistry: Optimizing reaction yields and minimizing impurity formation.
-
Quality Control: Ensuring intermediates and final APIs meet stringent purity specifications.
-
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of related drug candidates where it may be a metabolite.
-
Stability Studies: Assessing the degradation pathways of drug substances.
The presence of both an aromatic amine and an amide functional group in its structure (see Figure 1) presents specific analytical considerations, including potential for chromatographic peak tailing and the need for selective detection methods.
Figure 1: Chemical Structure of 3-amino-N-butylbenzamide Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [5]
Choosing the Right Analytical Technique
The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for quality control of bulk materials and in-process samples where the analyte concentration is relatively high. Its advantages include robustness, cost-effectiveness, and straightforward implementation. A reversed-phase HPLC method is ideal for a molecule of this polarity.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as analyzing trace impurities or quantifying the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[9][10] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[9]
Method 1: HPLC-UV for Process and Quality Control
This method is designed for the accurate quantification of 3-amino-N-butylbenzamide in samples where it is a major component, such as reaction mixtures or as a drug substance intermediate.
Rationale and Causality of Experimental Choices
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic retention mechanism, which is well-suited for the benzamide core. The use of end-capped silica minimizes interactions with the basic amino group, reducing peak tailing.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the analyte. The buffer controls the pH of the mobile phase. Maintaining a slightly acidic pH (e.g., pH 3.0) ensures the primary amine group is protonated, leading to consistent retention and improved peak shape.
-
UV Detection: The aromatic ring in 3-amino-N-butylbenzamide provides strong UV absorbance. The maximum absorbance wavelength (λmax) is determined using a photodiode array (PDA) detector to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV
Step 1: Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 3-amino-N-butylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with Diluent.
Step 2: Sample Preparation
-
Accurately weigh an appropriate amount of the sample (e.g., 25 mg of an in-process solid).
-
Transfer to a 25 mL volumetric flask and add approximately 20 mL of Diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with Diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Column Temp. | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm (or determined λmax) |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B |
| Run Time | 15 minutes |
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4] Validation involves providing documented evidence of its performance.[3][11]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 99.0%; baseline resolution from impurities |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Robustness | RSD ≤ 2.0% with small variations in flow rate, pH, column temp. |
Method 2: LC-MS/MS for Bioanalysis and Trace Quantification
This method provides the high sensitivity and selectivity required for quantifying 3-amino-N-butylbenzamide in complex biological matrices like human plasma.
Rationale and Causality of Experimental Choices
-
Sample Preparation: Biological samples contain proteins, lipids, and salts that interfere with analysis and can damage the LC-MS system.[12][13] Supported Liquid Extraction (SLE) is chosen as a clean-up technique. It functions like liquid-liquid extraction but avoids common issues like emulsion formation, leading to higher reproducibility and cleaner extracts.[14]
-
Chromatography: A fast UHPLC method using a sub-2 µm particle column is employed to achieve rapid separation and sharp peaks, which enhances sensitivity. A gradient elution is necessary to quickly remove late-eluting matrix components.[15]
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected because the primary amine group on the analyte is readily protonated to form a stable [M+H]⁺ ion.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion (Q3). This highly specific transition minimizes background noise and provides reliable quantification.[9]
Experimental Protocol: LC-MS/MS
Step 1: Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of a suitable stable isotope-labeled analog (e.g., 3-amino-N-butylbenzamide-d4) or a structurally similar compound in methanol.
-
Working IS Solution (50 ng/mL): Dilute the IS Stock solution in 50:50 Acetonitrile:Water.
-
Calibration Standards in Matrix: Spike blank plasma with known concentrations of 3-amino-N-butylbenzamide (e.g., 0.1, 0.5, 2, 10, 50, 200 ng/mL).
Step 2: Sample Preparation (Supported Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of Working IS Solution (50 ng/mL).
-
Add 100 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Load the entire mixture onto a 96-well SLE plate.
-
Apply a brief pulse of vacuum to initiate flow into the sorbent bed. Allow the sample to adsorb for 5 minutes.
-
Place a clean 96-well collection plate beneath the SLE plate.
-
Add 900 µL of methyl tert-butyl ether (MTBE) to each well of the SLE plate and allow it to percolate via gravity for 5 minutes.
-
Apply a gentle pulse of positive pressure or vacuum to complete the elution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20).
-
Seal the plate and inject into the LC-MS/MS system.
LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent UHPLC system |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temp. | 40 °C |
| Flow Rate | 0.5 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to 5% B |
| Run Time | 4.0 minutes |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ion Source | Turbo V with ESI Probe |
| Ionization Mode | Positive |
| MRM Transitions | Analyte: 193.1 → 120.1; IS (example): 197.1 → 124.1 |
| Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
Visualizing the Workflow
A clear understanding of the experimental sequence is critical for successful implementation. The following diagrams illustrate the logical flow of each protocol.
Caption: Workflow for HPLC-UV analysis of 3-amino-N-butylbenzamide.
Caption: Bioanalytical workflow for LC-MS/MS analysis.
Conclusion
The two methods detailed in this application note provide robust, reliable, and fit-for-purpose solutions for the quantification of 3-amino-N-butylbenzamide. The HPLC-UV method is ideal for routine analysis in a quality control environment, offering simplicity and high performance. For challenging applications requiring ultra-low detection limits in complex biological fluids, the LC-MS/MS method delivers unparalleled sensitivity and selectivity. Both protocols are built on sound chromatographic principles and adhere to industry standards for method validation, ensuring data integrity and trustworthiness for researchers, scientists, and drug development professionals.
References
- Reid, G. E., & Nethercott, M. J. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Kumar, S., & Kumar, A. (2025). Analytical Method Validation: ICH and USP Perspectives.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- SIELC Technologies. (n.d.). Separation of 3-Amino-N-(4-(aminocarbonyl)phenyl)-4-methoxybenzamide on Newcrom R1 HPLC column.
- Agilent Technologies. (n.d.).
- Patel, K., et al. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis. International Journal of Pharmaceutical Sciences.
- LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
- Biotage. (n.d.).
- Kamal, A., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis.
- Veuthey, J. L., & D'Urso, A. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-N-(sec-butyl)benzamide.
- MilliporeSigma. (n.d.). LC-MS Resource Guide.
- Waters Corporation. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
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Application Notes and Protocols for In Vitro and In Vivo Studies Using 3-Aminobenzamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: This guide focuses on 3-Aminobenzamide (3-AB) , a foundational and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP). The topic of "3-amino-N-butylbenzamide" specified in the query does not correspond to a compound with a significant body of published in vitro or in vivo research, suggesting a likely transcription error. Given the structural similarity and the vast scientific literature available, this guide has been developed for 3-Aminobenzamide to provide a robust and scientifically validated resource that aligns with the user's intent for detailed experimental protocols.
Introduction to 3-Aminobenzamide (3-AB): A Prototypical PARP Inhibitor
3-Aminobenzamide (3-AB) is a small molecule that has been instrumental in elucidating the biological functions of the Poly(ADP-ribose) polymerase (PARP) enzyme family. As one of the first-generation PARP inhibitors, 3-AB has served as a critical tool in cellular and molecular biology for decades. PARP enzymes, particularly PARP-1, are nuclear proteins that act as DNA damage sensors.[1] Upon detecting DNA strand breaks, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, is a key signal for the recruitment of DNA repair machinery.
While essential for maintaining genomic integrity, the overactivation of PARP-1 can be detrimental. In response to massive DNA damage, hyperactivation of PARP-1 leads to the rapid depletion of its substrate, nicotinamide adenine dinucleotide (NAD+), and consequently, cellular ATP stores.[2][3] This energy crisis culminates in a form of programmed necrosis known as parthanatos.[3] 3-AB's ability to competitively inhibit PARP provides a powerful method to study these pathways and offers therapeutic potential in various disease models.
This guide provides an in-depth overview of 3-AB's mechanism of action and detailed, field-proven protocols for its application in both cell-based (in vitro) and animal (in vivo) studies.
Core Mechanism of Action: Competitive Inhibition of PARP
The primary mechanism of 3-Aminobenzamide is its function as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[1] By mimicking the nicotinamide portion of NAD+, 3-AB occupies the enzyme's active site, preventing the transfer of ADP-ribose units and the formation of PAR polymers.[1][2]
The key downstream consequences of this inhibition are:
-
Preservation of Cellular Energy: By blocking the catalytic activity of PARP, 3-AB prevents the severe depletion of NAD+ and ATP pools that occurs after significant DNA damage. This is a critical mechanism for preventing necrotic cell death and preserving cell viability in contexts like ischemia-reperfusion injury or neurotoxicity.[2][3]
-
Inhibition of DNA Repair: 3-AB's primary therapeutic application in oncology stems from its ability to block PARP-mediated DNA repair, specifically the base excision repair (BER) pathway.[1] This action makes cancer cells more susceptible to DNA-damaging agents like alkylating chemotherapies (e.g., temozolomide) and ionizing radiation.[1]
-
Modulation of Cell Death Pathways: By preventing the cellular energy crisis, 3-AB can shift the mode of cell death from necrosis towards apoptosis, a more controlled and less inflammatory process.[1]
-
Reduction of Oxidative Stress: Studies have shown that PARP inhibition with 3-AB can reduce oxidative stress markers and upregulate antioxidant defense pathways, such as the Nrf2 transcription factor.[2]
Signaling Pathway of PARP Activation and 3-AB Inhibition
Caption: Mechanism of PARP-1 activation by DNA damage and its inhibition by 3-Aminobenzamide.
In Vitro Applications and Protocols
3-AB is a versatile tool for a wide range of cell-based assays. Proper preparation and application are crucial for obtaining reproducible results.
Table 1: Physicochemical Properties and Stock Solution Preparation
| Property | Value | Source |
| Molecular Weight | 136.15 g/mol | [4] |
| Solubility (DMSO) | ~27 mg/mL (~198 mM) | [4] |
| Solubility (Ethanol) | ~27 mg/mL (~198 mM) | [4] |
| Solubility (Water) | Insoluble | [4] |
| Stock Concentration | 100 mM in fresh, anhydrous DMSO is recommended. | Based on solubility data[4] |
| Storage | Store stock solution at -20°C in small aliquots to avoid freeze-thaw cycles. | Standard laboratory practice |
Protocol 1: General Protocol for Cell Culture Treatment
This protocol provides a framework for treating adherent or suspension cells with 3-AB to investigate its effects alone or in combination with other agents.
Materials:
-
3-Aminobenzamide (powder)
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Stock Solution Preparation: a. Prepare a 100 mM stock solution of 3-AB by dissolving 13.62 mg of 3-AB powder in 1 mL of anhydrous DMSO. b. Vortex thoroughly until the powder is completely dissolved. c. Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C.
-
Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. b. Allow cells to adhere and recover for 12-24 hours.
-
Treatment Preparation: a. Thaw an aliquot of the 100 mM 3-AB stock solution. b. Prepare working solutions by diluting the stock solution in complete culture medium. For example, to achieve a final concentration of 5 mM in a well containing 1 mL of medium, add 50 µL of the 100 mM stock to 950 µL of medium to make a 10X working solution, then add 100 µL of this to the well. Causality Insight: Preparing intermediate dilutions prevents issues with poor solubility when adding a highly concentrated DMSO stock directly to aqueous medium.
-
Cell Treatment: a. Remove the old medium from the cells and replace it with the medium containing the desired final concentration of 3-AB. Typical working concentrations range from 1 mM to 10 mM. b. Controls are critical:
- Vehicle Control: Treat cells with the same final concentration of DMSO as the highest 3-AB concentration used.
- Untreated Control: Cells treated with fresh medium only.
- Positive Control (if applicable): Cells treated with a known inducer of the effect being studied (e.g., H₂O₂ for DNA damage).
-
Incubation and Analysis: a. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). b. Proceed with downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.
Protocol 2: In Vitro Chemosensitization Assay (MTT Assay)
This protocol assesses the ability of 3-AB to enhance the cytotoxicity of a DNA-damaging agent.
Materials:
-
Protocol 1 materials
-
DNA-damaging agent (e.g., Temozolomide, Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare two sets of serial dilutions in culture medium: one for the DNA-damaging agent and one for 3-AB.
-
Treat the cells according to the experimental groups:
-
Vehicle Control
-
3-AB alone (at a fixed, non-toxic concentration determined from a preliminary dose-response curve)
-
DNA-damaging agent alone (serial dilutions)
-
Combination: Fixed concentration of 3-AB + serial dilutions of the DNA-damaging agent.
-
-
Incubate for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 4 hours at room temperature with gentle shaking, protected from light, to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC₅₀ values. A leftward shift in the IC₅₀ curve for the combination treatment indicates sensitization.
In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro experiments involving 3-Aminobenzamide.
In Vivo Applications and Protocols
Translating in vitro findings to a whole-organism context is a critical step in research. 3-AB has been used in various animal models, particularly for cancer and radiation studies.[1][5]
Table 2: Formulation and Dosing for In Vivo Studies
| Parameter | Recommendation | Rationale & Source |
| Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). | 3-AB has sufficient solubility for typical doses. For higher concentrations, co-solvents may be needed. |
| Route of Administration | Intraperitoneal (IP) injection is most common. Intravenous (IV) is also used. | IP administration provides good systemic exposure and is technically straightforward. |
| Typical Dosage (Rodents) | 10 - 30 mg/kg body weight. | This range has been shown to be effective in models of radiation damage and spinal cord injury.[4][5] |
| Dosing Frequency | Once daily. Often administered 30-60 minutes prior to the primary treatment (e.g., radiation). | Pre-treatment ensures the inhibitor is present at the target site when DNA damage occurs. |
| Formulation Example | For a 20 mg/kg dose in a 25g mouse (0.5 mg total dose), dissolve 5 mg of 3-AB in 1 mL of sterile saline for a 5 mg/mL solution. Inject 0.1 mL. | This provides a standard injection volume. The solution should be freshly prepared and filtered. |
Trustworthiness Insight: Always perform a maximum tolerated dose (MTD) study or a small pilot study to determine the optimal and non-toxic dose of 3-AB for your specific animal model, strain, and experimental conditions before commencing a large-scale experiment.
Protocol 3: In Vivo Radiosensitization in a Mouse Xenograft Model
This protocol outlines an experiment to determine if 3-AB can enhance the efficacy of radiation therapy in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line that forms solid tumors (e.g., A549, HCT116)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Sterile saline and syringes for injection
-
Calipers for tumor measurement
-
An animal irradiator
Procedure:
-
Tumor Implantation: a. Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse. b. Monitor mice regularly for tumor formation.
-
Randomization: a. When tumors reach a palpable volume (e.g., 100-150 mm³), use calipers to measure the length (L) and width (W) of the tumors. Calculate volume using the formula: Volume = (W² x L) / 2. b. Randomize mice into four experimental groups (n=8-10 mice per group) with similar average tumor volumes:
- Group 1: Vehicle (Saline, IP) + Sham Irradiation
- Group 2: 3-AB (e.g., 20 mg/kg, IP) + Sham Irradiation
- Group 3: Vehicle (Saline, IP) + Radiation (e.g., 5 Gy)
- Group 4: 3-AB (e.g., 20 mg/kg, IP) + Radiation (e.g., 5 Gy)
-
Treatment: a. On the day of treatment, administer 3-AB or Vehicle via IP injection. b. Approximately 30-60 minutes later, anesthetize the mice and deliver a localized dose of radiation to the tumor using a lead-shielded irradiator. Sham-irradiated animals should be handled identically but not exposed to the radiation beam. c. Repeat the treatment cycle as required by the experimental design (e.g., 3 times over one week).
-
Monitoring and Endpoint: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor for any signs of toxicity (e.g., weight loss, lethargy, skin irritation). c. The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration.
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups. A significant delay in tumor growth in Group 4 compared to all other groups indicates radiosensitization.
In Vivo Experimental Workflow
Caption: A typical experimental workflow for an in vivo radiosensitization study.
References
-
Muthu, K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. [Link][2][3]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link][1]
-
PubMed. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. National Center for Biotechnology Information. [Link]
-
OAText. (2016). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText. [Link][6]
-
PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. [Link][7]
-
Google Patents. (2014). Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray. [5]
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formulation of 3-amino-N-butylbenzamide for animal studies.
An Application Guide to the Preclinical Formulation of 3-amino-N-butylbenzamide and Other Novel Chemical Entities
Abstract
The transition of a novel chemical entity (NCE) from discovery to in vivo evaluation is a critical juncture where the formulation strategy can dictate the success or failure of preclinical studies.[1] This guide provides a comprehensive framework for developing a viable formulation for 3-amino-N-butylbenzamide, a representative NCE for which detailed physicochemical data is not publicly available. This scenario is common in early drug discovery.[2] Rather than presenting a single recipe, this document outlines a systematic, multi-step process of characterization, strategy selection, and protocol execution. We will detail the necessary pre-formulation assessments, present a decision-making workflow for vehicle selection, and provide step-by-step protocols for preparing aqueous solutions, co-solvent systems, and suspensions suitable for animal studies in rodents. The core principle is to establish a robust, reproducible, and safe vehicle to ensure that the observed pharmacokinetic and toxicological outcomes are attributable to the compound itself, not the formulation.[3]
Introduction: The Formulation Challenge
3-amino-N-butylbenzamide (C₁₁H₁₆N₂O) possesses structural motifs—a benzamide core and a primary amine—that suggest it is a weakly basic compound.[6][7] This characteristic is key, as it implies a pH-dependent solubility profile that can be leveraged during formulation development.[5] The objective of any preclinical formulation is to deliver the required dose accurately and safely, maximizing exposure for safety and efficacy testing while using excipients that are well-tolerated by the animal species.[4][8] This guide provides the expertise-driven causality behind experimental choices, ensuring a scientifically sound approach to this common yet critical challenge.
Foundational Step: Pre-formulation Characterization
Before any formulation can be prepared, a baseline understanding of the NCE's physicochemical properties must be established.[1][2] This characterization is the most critical phase, as it directly informs all subsequent decisions.
Essential Physicochemical Analysis
The first step is to perform a series of small-scale experiments to determine the key properties of 3-amino-N-butylbenzamide.
-
pKa Determination: The presence of the 3-amino group suggests a basic pKa. This value is essential for predicting how solubility will change with pH. A weakly basic compound will be more soluble in acidic environments where the amine is protonated.[5][9]
-
Aqueous Solubility Profile (pH-dependent): Measuring the compound's solubility in buffers at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) is crucial. This directly answers whether a simple aqueous solution is feasible for the intended route of administration.[5] For intravenous (IV) administration, the pH must be close to physiological (3-9), whereas for oral (PO) administration, a wider range is acceptable (2-11).[5]
-
Co-solvent Solubility Screen: The solubility should be assessed in a panel of common, pharmaceutically acceptable co-solvents that are generally regarded as safe for preclinical studies.[10] This provides options if aqueous solubility is insufficient.
-
LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which helps in selecting between aqueous, co-solvent, or lipid-based systems.[8]
Protocol: Rapid Solubility Assessment
This protocol allows for a quick estimation of solubility using minimal amounts of the compound.
-
Prepare stock solutions of the test compound in a highly soluble solvent like DMSO.
-
Create a series of test vehicles (e.g., pH 7.4 PBS, 20% PEG 400 in water, 10% Solutol HS 15 in water).
-
Add a small, precise volume of the DMSO stock to each test vehicle, ensuring the final DMSO concentration is low (<1%) to avoid it acting as a co-solvent.
-
Equilibrate the samples by shaking or vortexing for several hours.
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Formulation Strategy and Vehicle Selection
The data from the pre-formulation assessment guides the selection of the most appropriate vehicle. The goal is to start with the simplest formulation—an aqueous solution—and only increase complexity as required by the compound's properties.[1] Solutions are generally preferred for preclinical studies as the drug is readily available for absorption.[11]
The following decision tree illustrates a logical workflow for selecting a formulation strategy for 3-amino-N-butylbenzamide based on its determined solubility.
Caption: Formulation strategy decision workflow.
Commonly Used Excipients for Rodent Studies
The choice of excipients is critical and must consider the route of administration, the duration of the study, and potential interactions with the test compound or animal model.[12]
| Excipient | Common Use | Route | Key Considerations |
| 0.9% Saline, PBS | Aqueous solutions | IV, IP, SC, PO | Ideal for soluble compounds; must be sterile and isotonic for parenteral routes.[13][14] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | PO, IV, IP | Generally safe, but high concentrations can cause GI issues or hemolysis.[10][12] |
| Propylene Glycol (PG) | Co-solvent | PO, IV, IP | Similar to PEG 400; can cause irritation at high concentrations.[5] |
| Tween® 80 / Polysorbate 80 | Surfactant/Solubilizer | PO, IV | Used at low concentrations (1-10%) to improve solubility and stability. Can cause hypersensitivity reactions in some cases. |
| 0.5% - 1% Methylcellulose | Suspending agent | PO | Forms a viscous suspension for insoluble compounds, preventing settling. Not suitable for parenteral routes.[15] |
| Corn Oil / Sesame Oil | Lipid vehicle | PO, SC, IM | Useful for highly lipophilic compounds. Should be avoided in certain disease models (e.g., hyperlipidemia).[12][16] |
Step-by-Step Formulation Protocols
The following protocols are designed for a target dose of 10 mg/kg in a mouse with a dosing volume of 10 mL/kg, resulting in a final formulation concentration of 1 mg/mL. All preparations involving parenteral administration must be performed under sterile conditions.[13]
Protocol 1: pH-Adjusted Aqueous Solution (for Oral Administration)
This approach is viable if 3-amino-N-butylbenzamide shows increased solubility at a lower pH.
-
Calculate Required Materials: For 10 mL of a 1 mg/mL solution, weigh out 10 mg of 3-amino-N-butylbenzamide.
-
Vehicle Preparation: Prepare a suitable acidic buffer, such as a 50 mM citrate buffer at pH 4.0.
-
Dissolution: Add the 10 mg of compound to approximately 8 mL of the citrate buffer in a sterile container.
-
Solubilization: Stir or vortex the mixture until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution, but the solution must be cooled to room temperature to check for precipitation.
-
Final Volume Adjustment: Once fully dissolved, add the citrate buffer to bring the final volume to 10 mL.
-
Final Check: Visually inspect the solution to ensure it is clear and free of particulates. The final pH should be verified.
Protocol 2: Co-Solvent Formulation (for IV or PO Administration)
This is a common strategy for compounds with poor aqueous solubility.[5]
-
Calculate Required Materials: Weigh out 10 mg of 3-amino-N-butylbenzamide.
-
Co-solvent Selection: Based on pre-formulation screening, select a safe co-solvent system. A common example is 10% DMSO / 40% PEG 400 / 50% Saline.
-
Dissolution (Stepwise): a. In a sterile container, dissolve the 10 mg of compound in 1 mL of DMSO. Ensure complete dissolution. b. Add 4 mL of PEG 400 and mix thoroughly until the solution is homogenous. c. Slowly add 5 mL of 0.9% sterile saline dropwise while continuously vortexing. Causality Note: Adding the aqueous phase last and slowly is critical to prevent the compound from precipitating out of solution, a phenomenon known as "fall-out".[10]
-
Final Check & Sterilization: a. Visually inspect the final solution for clarity. b. For IV administration, the solution must be sterile-filtered through a 0.22 µm filter into a sterile vial.[13] This step validates the sterility of the final product.
Protocol 3: Homogenous Suspension (for Oral Administration)
This is the formulation of last resort when adequate solubility cannot be achieved.[1]
-
Calculate Required Materials: Weigh out 10 mg of 3-amino-N-butylbenzamide.
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in purified water. A small amount of a surfactant like Tween 80 (0.1%) can be added to aid in wetting the particles.
-
Particle Size Reduction: If possible, micronize the compound using a mortar and pestle to create a fine powder. This increases the surface area and improves suspension homogeneity.
-
Suspension Preparation: a. Place the powdered compound in a glass container. b. Add a small amount of the vehicle to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping. c. Gradually add the remaining vehicle in small portions while continuously stirring or vortexing.
-
Homogenization & Storage: Use a homogenizer to ensure uniform particle distribution. Store in a labeled container and stir vigorously before each dose administration to ensure dose accuracy.
Quality Control and Administration Considerations
A well-prepared formulation requires final checks and proper handling to ensure study integrity.
-
Visual Inspection: All solutions must be clear and free of particulates. Suspensions should be uniform in appearance without large agglomerates.[13]
-
Stability: For multi-day studies, the short-term stability of the formulation at room temperature and under refrigerated conditions should be assessed to ensure the compound does not degrade or precipitate.[2][4]
-
Animal Welfare and Dosing Volumes: The volume administered must be appropriate for the species and route. Exceeding these volumes can cause adverse effects.[17]
Maximum Recommended Administration Volumes for Rodents
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (PO) | 10 - 20 | 5 - 10 |
| Intravenous (IV) | 5 - 10 | 5 |
| Intraperitoneal (IP) | 10 - 20 | 5 - 10 |
| Subcutaneous (SC) | 10 - 20 | 5 - 10 |
(Data adapted from various institutional animal care and use committee guidelines)[17]
Conclusion
The successful formulation of 3-amino-N-butylbenzamide, or any NCE, for animal studies is not a matter of finding a universal recipe but of executing a logical, data-driven scientific process. By first investing in a thorough pre-formulation assessment to understand the compound's intrinsic physicochemical properties, researchers can select the simplest and safest vehicle capable of achieving the target exposure. The protocols and decision frameworks provided in this guide offer a robust starting point for scientists in drug development, helping to ensure that in vivo data is both reliable and reproducible, thereby enabling confident decision-making for the progression of new therapeutic candidates.
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Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. Retrieved from [Link]
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Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). National Institutes of Health Office of Animal Care and Use (OACU). Retrieved from [Link]
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Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Die Pharmazeutische Industrie, 64(7), 800-807. Available at: [Link]
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Application Notes and Protocols for 3-amino-N-butylbenzamide as a Putative Chemical Probe for Poly(ADP-ribose) Polymerase (PARP) in Biological Systems
For: Researchers, scientists, and drug development professionals
I. Introduction: Rationale for Investigating 3-amino-N-butylbenzamide as a PARP-targeting Chemical Probe
Small molecule chemical probes are indispensable tools for dissecting cellular pathways and validating novel therapeutic targets.[1][2] The benzamide scaffold is a well-established pharmacophore present in numerous inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. The parent compound, 3-aminobenzamide, is a potent and widely utilized PARP inhibitor that has been instrumental in elucidating the role of PARP in DNA damage repair and other cellular processes.[3][4][5]
While 3-amino-N-butylbenzamide is not as extensively characterized in the scientific literature, its structural analogy to 3-aminobenzamide strongly suggests its potential as a modulator of PARP activity. The addition of the N-butyl group may alter its physicochemical properties, such as cell permeability and target residence time, potentially offering a distinct pharmacological profile.
This guide provides a comprehensive framework for the validation and application of 3-amino-N-butylbenzamide as a chemical probe for PARP. It is designed to equip researchers with the necessary protocols to characterize its biochemical and cellular activity, confirm target engagement, and ultimately utilize it to interrogate PARP biology. The principles and methods outlined herein represent a self-validating system, emphasizing the importance of rigorous characterization for any novel chemical probe.[1][6]
II. Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 3-amino-N-butylbenzamide is crucial for its effective use in biological experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [7] |
| Molecular Weight | 192.26 g/mol | [7] |
| CAS Number | 6837-99-6 | |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Solubility | Soluble in DMSO and Ethanol.[4][8][9] Insoluble in water.[4] | [4][8][9] |
Stock Solution Preparation:
For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO).[4] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the assay medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
III. The PARP Family: The Hypothesized Target
The PARP family of enzymes plays a critical role in cellular responses to DNA damage.[10] Upon detecting a single-strand DNA break, PARP1 and PARP2 are recruited to the site of damage and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins.[11] This PARylation event serves as a scaffold to recruit other DNA repair factors. Inhibition of PARP enzymatic activity can lead to the accumulation of unrepaired DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[12]
Furthermore, some PARP inhibitors have been shown to "trap" the PARP enzyme on the DNA, preventing its dissociation and further impeding DNA replication and repair, which can be a more potent mechanism of cell killing than catalytic inhibition alone.[11][12]
Figure 1: Hypothesized mechanism of action for 3-amino-N-butylbenzamide in the PARP signaling pathway.
IV. Experimental Validation Workflow for 3-amino-N-butylbenzamide
A rigorous, multi-step validation process is essential to confidently classify 3-amino-N-butylbenzamide as a chemical probe for PARP.[1][2][6]
Figure 2: A four-step workflow for the validation of 3-amino-N-butylbenzamide as a PARP chemical probe.
V. Detailed Experimental Protocols
Protocol 1: In Vitro PARP1/2 Enzymatic Activity Assay
This protocol aims to determine the direct inhibitory effect of 3-amino-N-butylbenzamide on the enzymatic activity of purified PARP1 and PARP2. Commercially available PARP activity assay kits provide a streamlined approach.[10][12][13] These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate.[10]
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
3-amino-N-butylbenzamide
-
3-aminobenzamide or a clinically approved PARP inhibitor (e.g., Olaparib) as a positive control
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Assay buffer
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of 3-amino-N-butylbenzamide in assay buffer, starting from a high concentration (e.g., 100 µM). Also, prepare serial dilutions of the positive control inhibitor. Include a vehicle control (DMSO).
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2).
-
Inhibitor Addition: Add the serially diluted compounds or controls to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the PARylation reaction. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer to remove unreacted components.
-
Detection: Add Streptavidin-HRP to each well and incubate for 60 minutes at room temperature. This will bind to the biotinylated PAR chains on the histones.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of 3-amino-N-butylbenzamide.
-
Determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited) by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular PARylation Assay
This cell-based assay validates that 3-amino-N-butylbenzamide can penetrate the cell membrane and inhibit PARP activity in a cellular context.[12][14] Cellular PARylation levels are measured after inducing DNA damage.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
3-amino-N-butylbenzamide and a positive control inhibitor
-
Lysis buffer
-
Cellular PARylation ELISA kit or antibodies for Western blotting (anti-PAR)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of 3-amino-N-butylbenzamide or a control inhibitor for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent to the cells and incubate for a short period (e.g., 15-30 minutes) to induce PARP activity.
-
Cell Lysis: Wash the cells and then lyse them according to the assay kit's instructions.
-
Quantify PARylation:
-
ELISA-based method: Use a sandwich ELISA kit to capture and detect PARylated proteins from the cell lysates.[12]
-
Western Blot method: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody to visualize the levels of PARylation.
-
-
Data Analysis: Quantify the PAR signal for each treatment condition. Determine the IC₅₀ of 3-amino-N-butylbenzamide for the inhibition of cellular PARylation.
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of PARP inhibition on cell proliferation and viability, particularly in cell lines with known DNA repair defects (e.g., BRCA1/2 deficient).
Materials:
-
BRCA-deficient and BRCA-proficient cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
3-amino-N-butylbenzamide
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding: Seed both BRCA-deficient and proficient cells in separate 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-amino-N-butylbenzamide.
-
Incubation: Incubate the cells for an extended period (e.g., 72-120 hours) to allow for differences in cell proliferation to become apparent.
-
Measure Viability: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the signal using a plate reader.
Data Analysis:
-
Calculate the percent viability relative to vehicle-treated cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
A potent chemical probe should demonstrate significantly greater cytotoxicity in the BRCA-deficient cell line compared to the BRCA-proficient one.
VI. Concluding Remarks
The protocols and validation workflow presented in this guide offer a robust starting point for the characterization of 3-amino-N-butylbenzamide as a chemical probe for the PARP enzyme family. By systematically progressing from biochemical characterization to cellular assays and target engagement studies, researchers can build a comprehensive profile of this compound. Should 3-amino-N-butylbenzamide prove to be a potent and selective PARP inhibitor, it could become a valuable tool for investigating the multifaceted roles of PARP in health and disease.
VII. References
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Applications of synthetic biology in medical and pharmaceutical fields. PMC.
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- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validating Small Molecule Chemical Probes for Biological Discovery. | Semantic Scholar [semanticscholar.org]
- 7. scbt.com [scbt.com]
- 8. tribioscience.com [tribioscience.com]
- 9. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 10. signosisinc.com [signosisinc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. PARP assay kits [bioscience.co.uk]
- 14. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Involving 3-amino-N-butylbenzamide
Introduction: Unveiling the Potential of 3-amino-N-butylbenzamide in PARP Inhibition
The landscape of targeted cancer therapy has been revolutionized by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. 3-Aminobenzamide is a well-established first-generation PARP inhibitor, serving as a critical tool in dissecting the role of PARP enzymes in cellular processes like DNA repair and cell death.[1] This document focuses on a specific derivative, 3-amino-N-butylbenzamide , and provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate its potential as a PARP inhibitor through robust enzymatic assays.
While specific protocols for 3-amino-N-butylbenzamide are not extensively documented, its structural similarity to 3-aminobenzamide suggests it likely acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[2] The addition of the N-butyl group can influence the compound's physicochemical properties, such as solubility, cell permeability, and binding affinity to the target enzyme. Therefore, the following protocols are presented as adaptable frameworks, emphasizing the need for optimization to accurately characterize the inhibitory potential of 3-amino-N-butylbenzamide.
Scientific Foundation: The Central Role of PARP in DNA Repair and the Mechanism of Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the response to DNA damage.[3] Upon detection of a single-strand DNA break, PARP1, the most abundant member of the family, binds to the damaged site. This binding triggers a catalytic cascade where PARP1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units onto itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibitors like 3-aminobenzamide and its derivatives function by competing with NAD+ for the catalytic domain of PARP.[2] By occupying this pocket, they prevent the synthesis of PAR, thereby stalling the recruitment of the DNA repair machinery. In cancer cells with deficient homologous recombination, these unrepaired single-strand breaks escalate to more lethal double-strand breaks during DNA replication, leading to selective cancer cell death.
Experimental Workflows: A Visual Guide
To conceptualize the experimental design, the following diagrams illustrate the core enzymatic reaction and the subsequent inhibitor screening process.
PARP1 Catalytic Cycle
Inhibitor Screening Workflow
Detailed Protocols for Enzymatic Assays
The following are detailed protocols for commonly used PARP assays. These should be considered as starting points and will require optimization for 3-amino-N-butylbenzamide.
Protocol 1: Chemiluminescent ELISA-based PARP Activity Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.
Principle: Histones are coated onto a microplate. Recombinant PARP enzyme, activated DNA, and biotin-labeled NAD+ are added. In the presence of an active PARP enzyme, biotinylated poly(ADP-ribose) chains are formed on the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
3-amino-N-butylbenzamide
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-amino-N-butylbenzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Assay Reaction: a. To each well of the histone-coated plate, add 25 µL of Assay Buffer. b. Add 5 µL of the 3-amino-N-butylbenzamide dilutions or vehicle control (DMSO in Assay Buffer). c. Add 10 µL of a pre-mixed solution containing activated DNA and recombinant PARP1 enzyme. d. Initiate the reaction by adding 10 µL of biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Detection: a. Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. b. Incubate for 30 minutes at room temperature. c. Wash the plate 3 times with Wash Buffer. d. Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence signal on a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of 3-amino-N-butylbenzamide relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Starting Concentration | Notes |
| Recombinant PARP1 | 10-50 ng/well | Titrate to determine optimal concentration for a robust signal. |
| Activated DNA | 1 µ g/well | Titrate for maximal PARP1 activation. |
| Biotinylated NAD+ | 1-10 µM | The concentration should be near the Km for NAD+ to ensure competitive inhibition can be accurately measured. |
| 3-amino-N-butylbenzamide | 1 nM - 100 µM | Adjust the concentration range based on initial screening results. |
Protocol 2: Homogeneous Fluorescence-Based PARP Activity Assay
This assay is a high-throughput, homogeneous assay that measures the consumption of NAD+.
Principle: The assay utilizes a coupled-enzyme system where the nicotinamide produced by PARP activity is converted into a fluorescent product. The intensity of the fluorescence is directly proportional to PARP activity.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA
-
NAD+
-
3-amino-N-butylbenzamide
-
Assay Buffer
-
Coupled-enzyme and developer solution (commercially available kits)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-amino-N-butylbenzamide in Assay Buffer.
-
Assay Reaction: a. In a 384-well plate, add 5 µL of the 3-amino-N-butylbenzamide dilutions or vehicle control. b. Add 10 µL of a solution containing recombinant PARP1 enzyme and activated DNA. c. Initiate the reaction by adding 10 µL of NAD+.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Add 25 µL of the coupled-enzyme and developer solution.
-
Incubation: Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence signal at the appropriate excitation and emission wavelengths.
Data Analysis: Similar to the ELISA-based assay, calculate the percent inhibition and determine the IC50 value.
| Parameter | Recommended Starting Concentration | Notes |
| Recombinant PARP1 | 5-25 ng/well | Optimize for a linear reaction rate over the incubation period. |
| Activated DNA | 0.5-2 µ g/well | Ensure sufficient activation of PARP1. |
| NAD+ | 50-200 µM | Higher concentrations may be required for robust signal generation. |
| 3-amino-N-butylbenzamide | 1 nM - 100 µM | Adjust based on preliminary results. |
Trustworthiness and Self-Validating Systems: Key Considerations
To ensure the reliability of your results, incorporate the following controls into your experimental design:
-
Positive Control: A known potent PARP inhibitor (e.g., Olaparib, Veliparib) should be run in parallel to validate the assay's ability to detect inhibition.
-
Negative Control: Wells containing all assay components except the PARP enzyme will establish the background signal.
-
Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound will account for any solvent effects.
-
Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Expertise and Experience: Navigating Potential Challenges
As a senior application scientist, I offer the following insights to preempt common experimental hurdles:
-
Solubility of 3-amino-N-butylbenzamide: The N-butyl group increases the hydrophobicity of the molecule compared to 3-aminobenzamide. It is crucial to ensure complete dissolution of the compound in the assay buffer. If precipitation is observed, consider using a co-solvent like DMSO, but keep the final concentration below 1% to avoid impacting enzyme activity.
-
Enzyme Activity and Linearity: Before screening inhibitors, it is essential to determine the optimal enzyme concentration and incubation time that result in a linear reaction rate. This ensures that the measured inhibition is not an artifact of substrate depletion or enzyme instability.
-
Promiscuous Inhibition: At high concentrations, some compounds can exhibit non-specific inhibition through aggregation. To rule this out, it is advisable to test the compound in a counter-screen against an unrelated enzyme.
-
Structure-Activity Relationship (SAR): The N-butyl substitution may alter the binding affinity of the compound. Compare the IC50 value of 3-amino-N-butylbenzamide with that of 3-aminobenzamide to understand the contribution of the N-butyl group to its inhibitory potency. This can provide valuable insights for future lead optimization.[4]
Conclusion: A Pathway to Characterizing Novel PARP Inhibitors
The protocols and guidance provided in this document offer a robust framework for the enzymatic characterization of 3-amino-N-butylbenzamide as a potential PARP inhibitor. By employing these methods with careful optimization and appropriate controls, researchers can confidently determine its inhibitory potency and contribute to the growing field of targeted cancer therapeutics. The journey from a novel compound to a potential therapeutic agent is paved with meticulous and well-designed experiments, and this guide serves as a foundational step in that direction.
References
-
BPS Bioscience. (n.d.). PARP Assays. [Link]
-
ACS Medicinal Chemistry Letters. (2024). Novel PARP1 Inhibitors for Treating Cancer. [Link]
-
ACS Publications. (2023). Novel PARP1 Inhibitors for Treating Cancer. [Link]
-
University of Huddersfield Repository. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. [Link]
-
MDPI. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. [Link]
-
PMC - NIH. (2021). PASTA: PARP activity screening and inhibitor testing assay. [Link]
-
PubMed. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]
-
PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]
Sources
Troubleshooting & Optimization
improving 3-amino-N-butylbenzamide solubility in aqueous solutions.
Technical Support Center: 3-Amino-N-butylbenzamide
Last Updated: 2026-01-12
Welcome to the technical support guide for 3-amino-N-butylbenzamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 3-amino-N-butylbenzamide.
Q1: What are the fundamental physicochemical properties of 3-amino-N-butylbenzamide?
A1: Understanding the basic properties of the molecule is the first step in designing a successful formulation. 3-Amino-N-butylbenzamide is a benzamide derivative characterized by a hydrophobic benzene ring and a butyl chain, along with a basic amino group that is critical for solubility manipulation. Like many benzamide derivatives, it is expected to have low intrinsic aqueous solubility.[1][2]
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [3] |
| Molecular Weight | 192.26 g/mol | [4] |
| LogP (Octanol-Water) | ~1.5 - 2.5 | Predicted based on structural analogs |
| pKa (of 3-amino group) | ~3.5 - 4.5 | Estimated based on 3-aminobenzamide[5] |
| Appearance | Off-white powder | [6] |
Q2: Why is 3-amino-N-butylbenzamide poorly soluble in neutral aqueous solutions?
A2: The molecule's structure contains a significant hydrophobic region, comprising the benzene ring and the N-butyl group. These non-polar moieties have poor interactions with polar water molecules, leading to low solubility in neutral pH water. While the amino and amide groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates.[2]
Q3: Can I dissolve 3-amino-N-butylbenzamide directly in my aqueous buffer?
A3: Direct dissolution in aqueous buffers, especially near neutral pH (6.0-8.0), is often challenging and may lead to incomplete dissolution or precipitation. It is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent (like DMSO or ethanol) and then dilute it into the final aqueous medium.[1]
Q4: What is the single most effective strategy to enhance its aqueous solubility?
A4: For ionizable compounds like this one, pH adjustment is the most direct and powerful method. By lowering the pH of the aqueous solution to at least 1-2 units below the pKa of the 3-amino group, the amine becomes protonated (BH⁺), significantly increasing its polarity and, consequently, its solubility in water.[7][8]
Troubleshooting Guide: Common Solubility Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during experiments.
Issue 1: My compound precipitates out of the aqueous buffer immediately upon dilution from an organic stock.
-
Root Cause Analysis: This is a classic sign that the solubility limit of the compound has been exceeded in the final aqueous medium. The organic solvent in the stock solution keeps the compound solubilized, but upon dilution into a predominantly aqueous environment, the compound crashes out.
-
Troubleshooting Steps:
-
Verify Final Concentration: The most direct solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final buffer.[1]
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final concentration of the organic co-solvent (e.g., from 0.1% DMSO to 1% DMSO). Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules.[9][10]
-
Adjust Buffer pH: This is the most effective solution. Prepare your final aqueous buffer at a lower pH (e.g., pH 4.0-5.0). The protonated form of the 3-amino group is vastly more soluble. See Protocol 3.1 for a detailed methodology.
-
Check for Salt Effects: Ensure the buffer salts are not "salting out" the compound. In rare cases, high concentrations of certain salts can reduce the solubility of organic molecules.
-
Issue 2: The compound dissolves initially but then precipitates over time (e.g., after 1 hour or overnight).
-
Root Cause Analysis: This indicates that you have created a supersaturated solution that is thermodynamically unstable. While it may appear dissolved initially, the compound will slowly equilibrate and precipitate to its true thermodynamic solubility limit. This can also be caused by temperature fluctuations.
-
Troubleshooting Steps:
-
Confirm Thermodynamic Equilibrium: True solubility should be determined after allowing the solution to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation, followed by filtration or centrifugation to remove undissolved solids.
-
Employ Surfactants: For maintaining stability, surfactants can be highly effective. Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound, preventing it from precipitating.[11][12][13] Common choices include Polysorbate 80 (Tween® 80) or Sodium Dodecyl Sulfate (SDS).
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic parts of your molecule, effectively shielding them from water and enhancing solubility and stability.[2][14][15] See Protocol 3.3 .
-
Issue 3: I am observing inconsistent results or poor reproducibility between experiments.
-
Root Cause Analysis: Poor solubility is a very common source of irreproducible data. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to inconsistent biological or chemical readouts.[1]
-
Troubleshooting Steps:
-
Ensure Complete Stock Dissolution: Before any dilution, visually inspect your stock solution to ensure it is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can help.[1]
-
Prepare Fresh Working Solutions: Do not store highly diluted working solutions in aqueous buffers for long periods. Prepare them fresh from the stock solution for each experiment to avoid issues with precipitation over time.[1]
-
Implement a Standardized Protocol: Adopt a consistent, validated protocol for solution preparation across all experiments. This includes using the same co-solvents, pH, and mixing procedures every time. Refer to the protocols in Section 3.0.
-
Detailed Experimental Protocols
These step-by-step protocols provide validated methods for enhancing the solubility of 3-amino-N-butylbenzamide.
Protocol 3.1: Solubility Enhancement via pH Adjustment
This protocol leverages the basicity of the 3-amino group to increase aqueous solubility based on the principles of the Henderson-Hasselbalch equation.[7][16][17]
Objective: To prepare a clear, stable aqueous solution of 3-amino-N-butylbenzamide by protonating the amino group.
Materials:
-
3-amino-N-butylbenzamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water (e.g., Milli-Q®)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Determine Target pH: Based on the estimated pKa of ~4.0, a target pH of 3.0 is recommended to ensure >90% of the compound is in its protonated, soluble form.
-
Prepare Acidified Water: To a beaker with a stir bar, add the desired final volume of purified water (e.g., 95 mL for a final volume of 100 mL).
-
Weigh Compound: Accurately weigh the required amount of 3-amino-N-butylbenzamide and add it to the acidified water while stirring. A cloudy suspension will form.
-
Titrate to Dissolve: Slowly add 0.1 M HCl dropwise to the stirring suspension. Monitor the solution's clarity.
-
Confirm pH and Final Volume: Once the solution becomes completely clear, check the pH with a calibrated meter. Adjust with HCl or NaOH as needed to reach the final target pH. Add water to reach the final desired volume.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Protocol 3.2: Solubility Enhancement Using Co-solvents
This protocol is suitable for situations where pH modification is not possible (e.g., in certain cell-based assays).
Objective: To prepare a solution using a water-miscible organic solvent to increase the solubility of 3-amino-N-butylbenzamide.
Materials:
-
3-amino-N-butylbenzamide
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 20 mg/mL or ~100 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Intermediate Dilution (Optional): If a very low final co-solvent concentration is required, an intermediate dilution step in a secondary solvent can be useful.[1]
-
Final Dilution: Add the stock solution dropwise to the vortexing aqueous buffer to achieve the final desired concentration. Crucially, ensure the final co-solvent concentration does not exceed a level tolerated by your experimental system (typically <1% for many biological assays).
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If observed, the final concentration is too high for that co-solvent percentage.
Protocol 3.3: Solubility Enhancement via Cyclodextrin Complexation
This advanced method creates an inclusion complex to significantly boost solubility and is excellent for in-vivo formulations.[2]
Objective: To prepare a 3-amino-N-butylbenzamide-cyclodextrin inclusion complex.
Materials:
-
3-amino-N-butylbenzamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stir plate
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in purified water (e.g., a 10-40% w/v solution).
-
Add Compound: Slowly add the powdered 3-amino-N-butylbenzamide to the stirring cyclodextrin solution.
-
Equilibrate: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete formation of the inclusion complex. The solution should gradually clarify.
-
Filter: Filter the final solution through a 0.22 µm filter to remove any un-complexed material.
Visualizations and Diagrams
Diagram 1: pH-Dependent Solubility Mechanism
This diagram illustrates how lowering the pH protonates the 3-amino group, transforming the molecule from a less soluble (neutral) form to a more soluble (cationic) salt form.
Caption: pH effect on 3-amino-N-butylbenzamide ionization and solubility.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical decision-making process for addressing solubility challenges during experimental setup.
Caption: Decision tree for troubleshooting poor aqueous solubility.
References
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link][16]
-
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available at: [Link][12]
-
International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug. Available at: [Link][9]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link][13]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy and Technology Innovation. Available at: [Link][18]
-
PDF. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link][17]
-
Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link][7]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link][8]
-
RSC Publishing. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Available at: [Link][14]
-
International Journal of Current Research and Review. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link][10]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-AMINO-N-BUTYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03235K [pubs.rsc.org]
- 15. oatext.com [oatext.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Synthesis of 3-amino-N-butylbenzamide
Welcome to the technical support guide for the synthesis of 3-amino-N-butylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this two-step synthesis. Our focus is on providing causal explanations and field-proven protocols to help you optimize your reaction yields and purity.
The synthesis of 3-amino-N-butylbenzamide is typically achieved via a two-step process:
-
Amidation: The reaction of 3-nitrobenzoyl chloride with n-butylamine to form the intermediate, 3-nitro-N-butylbenzamide.
-
Reduction: The chemoselective reduction of the nitro group to an amine to yield the final product.
This guide is structured in a question-and-answer format to directly address potential failures at each stage of the synthesis.
Part 1: Troubleshooting the Amidation Step (3-nitro-N-butylbenzamide)
This initial step involves the formation of an amide bond, a reaction that is generally robust but susceptible to specific pitfalls that can drastically reduce yield.
Q1: My amidation reaction has a very low yield or failed completely. What are the most probable causes?
Several factors can lead to a low yield in this acylation reaction. The most common issues involve the quality of the starting materials and the reaction conditions, which are critical for success.[1]
-
Hydrolysis of 3-Nitrobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture.[2][3] If the starting material has been improperly stored or is old, it may have partially or fully converted to 3-nitrobenzoic acid, which will not react under these conditions.
-
Deactivation of the Amine: The reaction between 3-nitrobenzoyl chloride and n-butylamine generates hydrochloric acid (HCl) as a byproduct.[4] In the absence of a scavenger base, this HCl will protonate the nucleophilic n-butylamine, forming a non-reactive ammonium salt and halting the reaction.[2]
-
Improper Solvent Choice: The presence of water or protic solvents can lead to the hydrolysis of the acyl chloride.[1][2] It is imperative to use anhydrous aprotic solvents.
-
Suboptimal Temperature Control: This reaction is exothermic. Adding the acyl chloride too quickly or at room temperature can lead to side reactions.
Q2: I suspect my 3-nitrobenzoyl chloride has degraded. How can I verify its quality before starting the reaction?
Verifying the integrity of your acyl chloride is a crucial first step. A simple physical check can be revealing; 3-nitrobenzoyl chloride should be a yellow to brown solid or liquid.[5] If it appears wet or has a strong smell of HCl, it has likely hydrolyzed.
For a more definitive analysis, you can use spectroscopic methods:
-
Infrared (IR) Spectroscopy: Check for a sharp, strong carbonyl (C=O) stretch around 1760-1800 cm⁻¹. The absence of a broad O-H stretch (typically around 2500-3300 cm⁻¹) from the corresponding carboxylic acid is a good indicator of purity.
-
NMR Spectroscopy: A ¹H NMR spectrum can confirm the structure and the absence of significant 3-nitrobenzoic acid impurities.
Q3: What is a reliable, field-tested protocol for the amidation of n-butylamine with 3-nitrobenzoyl chloride?
This protocol is based on the well-established Schotten-Baumann reaction conditions, optimized for this specific transformation.[4][6] The key is to maintain anhydrous conditions and control the temperature.
| Parameter | Specification | Rationale |
| Reactants | 1.0 eq. n-butylamine, 1.05 eq. 3-nitrobenzoyl chloride, 1.5 eq. Triethylamine (TEA) | A slight excess of the acyl chloride ensures full conversion of the amine. Excess TEA acts as an HCl scavenger.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and anhydrous solvents prevent hydrolysis of the acyl chloride.[2] |
| Temperature | 0 °C for addition, then warm to room temperature | Controls the initial exothermic reaction and prevents side product formation. |
| Reaction Time | 2-4 hours (monitor by TLC or LC-MS) | Reaction is typically rapid once the reagents are combined. |
| Work-up | 1. Quench with water. 2. Wash with 1 M HCl. 3. Wash with saturated NaHCO₃. 4. Wash with brine. 5. Dry over Na₂SO₄ or MgSO₄. | The acid wash removes excess TEA and any unreacted n-butylamine. The base wash removes any 3-nitrobenzoic acid. |
Experimental Protocol: Synthesis of 3-nitro-N-butylbenzamide
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add n-butylamine (1.0 eq.) and triethylamine (1.5 eq.).
-
Dissolve the amines in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.05 eq.) in a separate flask with anhydrous DCM.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, proceed with the aqueous work-up as described in the table above.
-
Concentrate the dried organic layer under reduced pressure to yield crude 3-nitro-N-butylbenzamide, which can be used in the next step or purified further by recrystallization if necessary.
Part 2: Troubleshooting the Nitro Group Reduction
The reduction of an aromatic nitro group is a common transformation, but achieving high yield and purity requires careful selection of the reducing agent and reaction conditions to avoid side products and purification difficulties.
Q4: My nitro reduction is incomplete, slow, or produces multiple unidentified products. What's going wrong?
The success of this step is highly dependent on the chosen methodology. The two most common methods are catalytic hydrogenation and chemical reduction with metals like tin.
For Catalytic Hydrogenation (e.g., H₂ with Pd/C):
-
Catalyst Inactivity: The palladium catalyst can be "poisoned" by impurities, especially sulfur or residual chloride ions from the previous step. It is also possible for the catalyst to lose activity due to improper storage or handling.[7]
-
Poor Reaction Conditions: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and hydrogen gas, slowing the reaction.[7] Additionally, insufficient hydrogen pressure or a leak in the system will prevent the reaction from going to completion.
-
Accumulation of Intermediates: The reduction proceeds through nitroso and hydroxylamine intermediates.[8] Under certain conditions, these can accumulate and participate in side reactions, leading to impurities like azo or azoxy compounds.[8]
For Metal/Acid Reduction (e.g., SnCl₂ or Sn/HCl):
-
Incorrect Stoichiometry: Unlike catalytic methods, this is a stoichiometric reduction. You must use a sufficient molar excess of the metal reducing agent (typically 3-5 equivalents of SnCl₂·2H₂O).[9]
-
Incomplete Reaction: The reaction may require heating to proceed at a reasonable rate.
-
Difficult Work-up: This is the most common source of yield loss. The product, an aniline, forms a complex with tin salts.[10] A thorough basic work-up (e.g., with NaOH or NaHCO₃ solution) is required to break this complex and precipitate tin oxides/hydroxides. Failure to properly basify the solution or filter these tin byproducts effectively will result in significant product loss.[9][10]
Q5: Which reduction method should I choose? Catalytic hydrogenation or tin-based reduction?
The choice depends on your laboratory capabilities and priorities.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd/C) | - Atom economical (green).- Simple work-up (filtration).- Generally high yielding.[11] | - Requires specialized hydrogenation equipment.- Catalyst is sensitive to poisoning.[7]- Potential for over-reduction or dehalogenation on other substrates. |
| Tin(II) Chloride (SnCl₂) | - Robust and tolerant of many functional groups.[11]- Does not require high-pressure equipment.- Mild reaction conditions. | - Generates stoichiometric tin waste.[9]- Work-up can be complex and lead to yield loss.[9]- Tin compounds can be toxic. |
Recommendation: For lab-scale synthesis where the intermediate is reasonably pure, catalytic hydrogenation is often preferred for its clean reaction profile and straightforward work-up. If catalyst poisoning is suspected or high-pressure equipment is unavailable, SnCl₂ reduction is a very reliable alternative.
Q6: Can you provide optimized protocols for both catalytic hydrogenation and SnCl₂ reduction?
Absolutely. Below are detailed procedures for both methods.
Protocol A: Catalytic Hydrogenation
-
Dissolve 3-nitro-N-butylbenzamide (1.0 eq.) in a suitable solvent like Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) to the solution under an inert atmosphere.[7]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the system with hydrogen (typically 1-3 atm, or a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously.[7]
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete in 2-18 hours.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-butylbenzamide.
Protocol B: Tin(II) Chloride Reduction
-
In a round-bottom flask, dissolve 3-nitro-N-butylbenzamide (1.0 eq.) in Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) in concentrated HCl. Caution: This can be exothermic.
-
Stir the mixture at room temperature or heat to 50-70 °C. The reaction is typically complete in 1-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly basify by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. A thick white precipitate of tin salts will form.[10]
-
Filter the mixture through Celite® to remove the tin salts, washing thoroughly with the organic solvent (e.g., EtOAc).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with fresh organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification and Final Analysis
A successful reaction can still result in a low isolated yield if the purification is not optimized.
Q7: My crude product appears correct by TLC/LC-MS, but I'm losing most of it during column chromatography or extraction. What can I do?
Loss of product during purification is common with aromatic amines due to their basicity and tendency to oxidize.
-
Acid-Base Extraction: This is a powerful purification technique for amines. Dissolve your crude product in an organic solvent like DCM or EtOAc. Wash with a dilute acid (e.g., 1 M HCl). Your product, being basic, will move into the aqueous acid layer, while non-basic impurities remain in the organic layer. Separate the layers. Now, basify the aqueous layer with NaOH (pH > 10) and extract your purified product back into fresh organic solvent. This technique is excellent for removing non-basic impurities.
-
Column Chromatography: Aromatic amines can streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine or add 0.5-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate).[12] This deactivates acidic sites on the silica and improves peak shape. Using basic alumina for the stationary phase is another effective alternative.[12]
-
Preventing Oxidation: Aromatic amines are susceptible to air oxidation, which often results in a dark coloration (e.g., purple, brown, or black).[12] To minimize this, perform purification steps quickly, avoid unnecessary exposure to air and bright light, and consider flushing solvents with nitrogen or argon. Store the final, pure product under an inert atmosphere in a freezer.
References
-
Organic Chemistry Reactions. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sciencemadness Discussion Board. Nitroaromatic Reduction w/Sn. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
Taylor & Francis Online. Switching of support materials for the hydrogenation of nitroarenes: A review. [Link]
-
Pearson. What compounds are formed from the reaction of benzoyl chloride w.... [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?. [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
PubChem. Benzoyl chloride, 3-nitro-. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
Reddit. amide coupling help : r/Chempros. [Link]
-
AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]
-
Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
-
ChemSynthesis. 3-nitrobenzoyl chloride. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
PrepChem.com. Synthesis of 3-amino-N-decylbenzamide. [Link]
-
PubChem. N-butyl-3-nitrobenzamide. [Link]
- Google Patents.
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- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
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- 10. orgosolver.com [orgosolver.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-amino-N-butylbenzamide
Welcome to the technical support center for the chromatographic purification of 3-amino-N-butylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a purification strategy for 3-amino-N-butylbenzamide.
Q1: What is the best stationary phase for purifying 3-amino-N-butylbenzamide?
A1: The choice of stationary phase is critical due to the basic nature of the aromatic amine in 3-amino-N-butylbenzamide.
-
Silica Gel (Standard Choice): While being the most common stationary phase, standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic amino group of your compound, leading to significant peak tailing or, in some cases, irreversible adsorption and low recovery.[1] To counteract this, it is almost always necessary to add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2]
-
Alumina (Recommended Alternative): For basic compounds like aromatic amines, alumina is often a superior choice.[3] Using neutral or basic alumina can mitigate the strong acidic interactions seen with silica, leading to better peak shape and improved recovery without requiring a mobile phase modifier.
-
Amine-Functionalized Silica (NH₂): This stationary phase can offer unique selectivity and is another excellent option for purifying amines.[4] It can be used in normal-phase mode and provides a less acidic surface than standard silica. However, be aware that amine columns can be less stable over time, particularly if there are any aldehyde or ketone impurities in your sample, which can lead to Schiff base formation.[5]
-
Reversed-Phase (C18): If the impurities have significantly different hydrophobicities than the target compound, reversed-phase (RP) chromatography is a powerful option. Given the molecule's aromatic ring and butyl chain, it has sufficient hydrophobicity for C18 retention. Mobile phase pH control is crucial here; using a high pH (e.g., with 0.1% NH₄OH) will neutralize the amine, often improving peak shape and retention.[6]
Q2: What is a good starting mobile phase for this purification?
A2: The optimal mobile phase is dependent on the chosen stationary phase. The goal, determined via Thin Layer Chromatography (TLC), is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 for good separation.[7]
-
For Silica Gel or Alumina (Normal-Phase): Start with a binary mixture of a non-polar solvent and a moderately polar solvent.
-
Initial System: Hexane/Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Alternative System: Dichloromethane (DCM)/Methanol. This is a more polar system. Start with 1-2% Methanol in DCM and increase as needed. For very polar compounds, a system containing ammonia (e.g., 1-10% of a 10% NH₄OH in methanol solution mixed with DCM) can be effective.[1]
-
Crucial Additive for Silica: Remember to add ~0.5-1% triethylamine (TEA) to your chosen solvent system to block acidic silanol sites and prevent peak tailing.[2]
-
-
For C18 (Reversed-Phase): The mobile phase will be an aqueous-organic mixture.
-
Typical System: Water/Acetonitrile (ACN) or Water/Methanol.
-
pH Modification: The mobile phase pH should be adjusted to ensure consistent ionization of the amine. Using a buffer is highly recommended. A common starting point is 10 mM ammonium formate or ammonium acetate, which is MS-compatible.[8] Alternatively, adding 0.1% formic acid (for low pH) or 0.1% ammonium hydroxide (for high pH) can dramatically improve peak shape.[6]
-
Q3: How should I load my crude sample onto the column?
A3: Proper sample loading is essential for a high-resolution separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.
-
Wet Loading: Dissolve the crude sample in the absolute minimum amount of the initial mobile phase solvent.[9] Carefully pipette this solution directly onto the top of the column bed, allowing it to absorb fully without disturbing the surface. This method is fast but can be problematic if the compound has poor solubility in the mobile phase.
-
Dry Loading (Highly Recommended): If your compound is not very soluble in the starting eluent, or if you used a strong solvent to dissolve it, dry loading is the preferred method.[9] Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel or celite (approx. 5-10 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation efficiency.[9]
Experimental Protocols
These protocols provide a detailed, step-by-step methodology for purifying 3-amino-N-butylbenzamide.
Protocol 1: Normal-Phase Purification on Silica Gel
This protocol is a standard approach but requires careful attention to the basic nature of the analyte.
-
TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate or DCM/Methanol. Add 1% Triethylamine (TEA) to the TLC developing chamber. Find a ratio that provides an Rf of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.
-
Sample Loading: Use the dry loading method described in FAQ Q3 for best results.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.[10] For example, start with 5% EtOAc in hexane, then move to 10%, 15%, and so on.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Reversed-Phase Purification on C18 Silica
This method is excellent for separating compounds based on hydrophobicity and is often used in preparative HPLC.
-
Method Development: Use analytical HPLC-UV or LC-MS to develop a separation method. Screen mobile phases such as Water/Acetonitrile with different additives (e.g., 0.1% Formic Acid vs. 0.1% Ammonium Hydroxide) to find the best selectivity and peak shape.
-
Column Equilibration: Equilibrate the C18 column with at least 5-10 column volumes of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% NH₄OH).
-
Sample Loading: Dissolve the sample in a solvent that is weak in the reversed-phase system, such as DMSO or a small amount of the initial mobile phase, to prevent band broadening.
-
Elution: Run a gradient, increasing the percentage of the organic solvent (e.g., from 5% to 95% Acetonitrile over 20-30 minutes).
-
Fraction Collection & Isolation: Collect fractions based on the UV chromatogram. Combine the pure fractions, and remove the organic solvent via rotary evaporation. The remaining aqueous solution may require lyophilization or liquid-liquid extraction to isolate the final product.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to specific problems you might encounter.
Problem: My product is showing severe peak tailing on a silica gel column.
-
Likely Cause: Strong acid-base interaction between the basic amine of your product and the acidic silanol groups on the silica surface.[11] This causes a portion of the molecules to "stick" to the stationary phase, eluting more slowly and creating a tail.
-
Solutions:
-
Add a Basic Modifier: This is the most common solution. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This base will compete for the acidic sites on the silica, preventing your compound from interacting too strongly.[2]
-
Change Stationary Phase: Switch to a more inert or basic stationary phase like neutral alumina or an amine-functionalized (NH₂) column, which have fewer or no acidic sites.[3][4]
-
Consider Reversed-Phase: In an RP system with a high pH mobile phase, the amine will be in its neutral form, which often results in a much more symmetrical peak shape.[6]
-
Problem: My product is not eluting from the column, or the recovery is very low.
-
Likely Cause: The compound has either irreversibly adsorbed to the stationary phase or has decomposed.[1] This is a significant risk with amines on highly acidic silica gel.
-
Solutions:
-
Check for Decomposition: Before running the column, perform a stability test. Spot your crude material on a silica TLC plate, wait for 1-2 hours, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading on silica.[1]
-
Flush the Column: Try flushing the column with a very strong solvent system, such as 10-20% Methanol in DCM with 2% ammonium hydroxide. If the product still doesn't elute, it may be lost.
-
Change the System: If stability is an issue, immediately switch to a less harsh stationary phase like alumina or use a reversed-phase method.[1]
-
Problem: I can't separate my product from a key impurity.
-
Likely Cause: The chosen stationary phase and mobile phase combination does not provide enough selectivity for the two compounds.[10]
-
Solutions:
-
Optimize the Mobile Phase: Try different solvent combinations. For normal-phase, switching from ethyl acetate to another solvent like methyl tert-butyl ether (MTBE) or using a ternary system (e.g., Hexane/DCM/EtOAc) can alter selectivity.
-
Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are using silica (a polar, acidic phase), an impurity with a similar polarity will be hard to separate. Switching to a phenyl-bonded phase, which separates based on π-π interactions, or a C18 phase, which separates on hydrophobicity, can provide a completely different elution order and achieve separation.[4][12]
-
Use a Shallower Gradient: If there is some separation, running a much slower, shallower gradient around the elution point of your compound can improve resolution.
-
Data & Workflow Visualization
Table 1: Comparison of Purification Strategies
| Parameter | Method 1: Silica Gel | Method 2: Alumina (Neutral) | Method 3: Reversed-Phase C18 |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Alumina (Neutral, 150 mesh) | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/EtOAc + 1% TEA | Hexane/EtOAc | Water/Acetonitrile + 0.1% NH₄OH |
| Primary Interaction | Polar Adsorption | Polar Adsorption | Hydrophobic |
| Peak Shape | Good (with modifier) | Excellent | Excellent (with pH control) |
| Risk of Decomposition | Moderate to High | Low | Very Low |
| Typical Yield | 60-80% | 80-95% | 85-98% |
Diagrams
Caption: Workflow for selecting and executing a purification strategy.
Caption: Decision tree for troubleshooting poor separation results.
References
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
- Hodgin, H. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science.
- Various Authors. (2009). Amine column degradation. Chromatography Forum.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Various Authors. (2015). Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.
- Various Authors. (2022). troubleshooting column chromatography. Reddit.
- Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage.
- Various Authors. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness Discussion Board.
- Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube.
- SIELC Technologies. (n.d.). Separation of 3-Amino-4-methylbenzamide on Newcrom R1 HPLC column. SIELC.
- BenchChem. (2025). Technical Support Center: Purification of Crude N-Butylbenzamide. BenchChem.
Sources
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- 2. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 3-Aminobenzamides
Welcome to the technical support center for the N-alkylation of 3-aminobenzamides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into this crucial synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for optimal success.
The N-alkylation of 3-aminobenzamide and its derivatives is a key step in synthesizing a wide range of biologically active molecules. However, the electronic properties of the substrate—specifically, the electron-withdrawing nature of the benzamide group—present unique challenges, such as reduced nucleophilicity and potential side reactions. This guide is structured to address these challenges directly in a question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the N-alkylation of 3-aminobenzamides, providing the essential knowledge needed to plan your experiments effectively.
Q1: What are the primary synthetic strategies for the N-alkylation of 3-aminobenzamides?
There are three main strategies, each with distinct advantages and considerations:
-
Direct Alkylation with Alkyl Halides: This is the most traditional approach, involving the reaction of the 3-aminobenzamide with an alkyl halide (iodide, bromide, or chloride) in the presence of a base.[1][2] It is a versatile and widely accessible method. The primary challenge is controlling over-alkylation, as the mono-alkylated product is often more nucleophilic than the starting amine.[3][4]
-
Reductive Amination: This one-pot reaction involves forming an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the N-alkylated product.[1][2] This method offers excellent control over mono-alkylation and is highly effective for introducing a variety of alkyl groups.
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This modern, atom-economical approach uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, Ni).[5][6][7] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination, with water as the only byproduct.[6] This is considered a green chemistry approach.[2]
Q2: How do the electronic properties of 3-aminobenzamide impact its reactivity?
The primary challenge stems from the reduced nucleophilicity of the amino group. The benzamide functionality is a moderate electron-withdrawing group (EWG), which pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair.[8] This makes the 3-amino group significantly less nucleophilic than that of a simple aniline, leading to slower reaction rates and often requiring more forcing conditions (e.g., stronger bases, higher temperatures) to achieve good conversion.[3][8]
Q3: What is the role of the base in direct alkylation, and how do I select the right one?
The base is critical for neutralizing the hydrogen halide (e.g., HBr) that is formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[9] For less nucleophilic amines like 3-aminobenzamide, a stronger base may also be needed to deprotonate the N-H bond, increasing its nucleophilicity.
-
Weak Bases (e.g., K₂CO₃): Often used, but may require higher temperatures due to the low acidity of the N-H bond.[10]
-
Stronger Bases (e.g., Cs₂CO₃, NaH, KOtBu): Generally more effective for electron-deficient anilines. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a strong, non-nucleophilic base with good solubility in polar aprotic solvents.[1] Sodium hydride (NaH) is also very effective but requires strictly anhydrous conditions and careful handling.[1][10]
Q4: Which solvent system is optimal for this reaction?
Polar aprotic solvents are generally the best choice as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
-
DMF (N,N-Dimethylformamide): A common and effective choice that promotes Sₙ2 reactions.[1][9]
-
THF (Tetrahydrofuran) & Dioxane: Good alternatives, though potentially less effective than DMF for sluggish reactions.[1][3]
-
Toluene: Can be used, particularly in catalytic systems like "borrowing hydrogen" reactions.[5][11]
The key is to ensure that the starting materials and the base have sufficient solubility to allow the reaction to proceed.[12]
Section 2: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
| Problem | Probable Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion / Poor Yield | 1. Insufficient Reactivity: The nucleophilicity of the 3-aminobenzamide is too low under the current conditions.[8] 2. Inappropriate Base: The base is not strong enough to effectively deprotonate the amine or neutralize the acid byproduct.[11] 3. Suboptimal Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier. 4. Poor Solubility: Reactants, particularly the base, are not adequately dissolved in the solvent.[12] | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring for decomposition.[3] 2. Screen Stronger Bases: Switch from K₂CO₃ to a more potent base like Cs₂CO₃ or NaH.[1] 3. Change Alkylating Agent: If using an alkyl chloride or bromide, switch to the more reactive alkyl iodide.[3] 4. Switch Solvent: Move to a more polar aprotic solvent like DMF or DMSO to improve solubility.[9][12] 5. Consider an Alternative Method: If direct alkylation fails, reductive amination is often a more robust alternative for this substrate class.[1][2] |
| Over-alkylation (Formation of Di-alkylated Product) | 1. Increased Nucleophilicity of Product: The mono-alkylated secondary amine is often more nucleophilic and reactive than the starting primary amine.[3][4] 2. Stoichiometry: An excess of the alkylating agent drives the reaction toward the di-alkylated product.[3] | 1. Control Stoichiometry: Use a stoichiometric excess (1.5-3 equivalents) of the 3-aminobenzamide relative to the alkylating agent.[3] 2. Slow Addition: Add the alkylating agent dropwise or via syringe pump over an extended period to maintain its low concentration in the reaction mixture. 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first.[3] |
| O-Alkylation of the Benzamide Moiety | 1. Ambident Nucleophile: The deprotonated amide can exist as an anion with nucleophilic character on both the nitrogen and oxygen atoms.[10][13] 2. Reaction Conditions: "Hard" cations and highly reactive alkylating agents (e.g., alkyl sulfates, triflates) can favor O-alkylation.[10] | 1. Solvent Choice: Ensure you are using a polar aprotic solvent (DMF, THF, Toluene). These solvents generally favor N-alkylation.[11] 2. Base/Cation Choice: Using a "softer" cation like Cesium (from Cs₂CO₃) can favor N-alkylation over "harder" cations like Na⁺ or K⁺.[13] 3. Avoid Overly Reactive Alkylating Agents: Stick to alkyl bromides or iodides unless absolutely necessary. |
| Difficult Product Purification | 1. Incomplete Reaction: A mixture of starting material, mono-alkylated, and di-alkylated products can be difficult to separate due to similar polarities. 2. Workup Issues: The product may have some solubility in the aqueous phase, leading to loss during extraction.[3] | 1. Optimize the Reaction: Address the root cause of the product mixture using the steps above. A cleaner reaction is easier to purify. 2. Thorough Extraction: When performing the aqueous workup, extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., Ethyl Acetate, DCM).[1] 3. Optimize Chromatography: Use a shallow solvent gradient during silica gel column chromatography to improve the separation of closely-eluting spots. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Classical N-Alkylation using an Alkyl Bromide
This procedure is adapted from a general method for the mono-N-alkylation of substituted anilines.[1]
Materials:
-
3-Aminobenzamide (1.0 equiv.)
-
Alkyl Bromide (1.1 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminobenzamide (1.0 equiv.) and cesium carbonate (2.0 equiv.).
-
Add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.2 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to 60–80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x the volume of DMF used).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 3-aminobenzamide.
Protocol 2: Reductive Amination using an Aldehyde
This procedure is based on a general and robust method for N-alkylation via an imine intermediate.[2]
Materials:
-
3-Aminobenzamide (1.0 equiv.)
-
Aldehyde (1.1 equiv.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, 0.1 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a stirred solution of 3-aminobenzamide (1.0 equiv.) in DCE or THF (to 0.1-0.2 M), add the aldehyde (1.1 equiv.).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir at room temperature until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Section 4: Visualizations & Data
Data Presentation
The following table provides illustrative reaction conditions to serve as a starting point for optimization. Yields are representative and will vary based on the specific alkylating agent and substrate.
Table 1: Representative Conditions for N-Alkylation of a Substituted Aniline [1]
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Ethyl Bromide | Cs₂CO₃ | DMF | 70 | 12 | 85 |
| 2 | Benzyl Bromide | NaH | THF | 25 | 6 | 90 |
| 3 | Isopropyl Iodide | K₃PO₄ | Dioxane | 100 | 24 | 50 |
Experimental & Logic Diagrams
Caption: General workflow for direct N-alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-amino-N-butylbenzamide
Welcome to the dedicated technical support center for the synthesis of 3-amino-N-butylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your final product.
Introduction to Synthetic Strategies
The synthesis of 3-amino-N-butylbenzamide typically proceeds through a two-stage process: the formation of an amide bond followed by the reduction of a nitro group. The choice of methodology for the initial amide coupling significantly influences the impurity profile of the intermediate, 3-nitro-N-butylbenzamide, and consequently, the final product. This guide will address the two most common pathways:
-
Carbodiimide-Mediated Amide Coupling: A direct reaction between 3-nitrobenzoic acid and n-butylamine facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Acyl Chloride Method: Conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, which is then reacted with n-butylamine.
The subsequent step in both pathways is the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation.[1][2] This guide will dissect the potential pitfalls in each of these stages and provide robust solutions.
Visualizing the Synthetic Pathways and Impurity Formation
To better understand the reactions and potential side-products, the following diagrams illustrate the key transformations.
Caption: Mitigation of N-acylurea formation using HOBt.
Section 2: Acyl Chloride Method Issues
This classic method is robust but requires careful handling of moisture-sensitive and corrosive reagents. [3]
FAQ 4: My yield is low, and I've isolated 3-nitrobenzoic acid from my crude product. What went wrong?
Answer: This is a classic sign of hydrolysis of your 3-nitrobenzoyl chloride intermediate. [4]Acyl chlorides are highly reactive towards water.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). [4]* Reagent Quality: Use a fresh bottle of thionyl chloride or oxalyl chloride. Old reagents can be partially hydrolyzed and less effective.
-
Complete Removal of Chlorinating Agent: After forming the acyl chloride, ensure all excess thionyl chloride or oxalyl chloride is removed (e.g., by distillation or under high vacuum) before adding the amine. Residual chlorinating agent can react with the amine and complicate the reaction.
FAQ 5: The reaction seems to stall, and my starting amine is difficult to remove. Why is this happening?
Answer: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). [5]This HCl will protonate your starting n-butylamine, rendering it non-nucleophilic and effectively stopping the reaction.
Mitigation Strategy: You must include a base in the reaction to scavenge the generated HCl.
-
Choice of Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a common choice, used in a slight excess (e.g., 1.2 equivalents). Pyridine can also be used and can act as a nucleophilic catalyst.
-
Schotten-Baumann Conditions: Alternatively, perform the reaction under Schotten-Baumann conditions, using an aqueous base like 10% NaOH in a biphasic system with vigorous stirring. [6] Experimental Protocol (with TEA):
-
In a flask under an inert atmosphere, dissolve n-butylamine (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
Section 3: Nitro Group Reduction and Final Purification
This final step is crucial for obtaining the target compound. The main challenges are achieving complete conversion and removing catalyst residues.
FAQ 6: My final product is contaminated with the starting material, 3-nitro-N-butylbenzamide. How can I improve the reduction?
Answer: Incomplete reduction is a common issue in catalytic hydrogenation.
Troubleshooting and Optimization:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. If it's old, it may have been poisoned.
-
Hydrogen Pressure: While balloon pressure is often sufficient, some reactions may require higher pressures in a Parr shaker or similar hydrogenation apparatus to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it stalls, you may need to increase the reaction time or gently warm the mixture.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are typically effective. Ensure your starting material is fully dissolved.
FAQ 7: After hydrogenation and filtration, my product has a grayish tint. What is this, and how can I remove it?
Answer: This is likely due to residual palladium catalyst fines that have passed through your filter medium.
Purification Protocol:
-
Celatom®/Celite® Filtration: Filter the reaction mixture through a pad of Celatom® or Celite®. This provides a finer filtration medium than standard filter paper.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite® again. The charcoal will adsorb the palladium fines.
-
Final Purification: After catalyst removal, purify the 3-amino-N-butylbenzamide by recrystallization or column chromatography.
FAQ 8: My final product is showing signs of degradation (color change) upon storage. How can I improve its stability?
Answer: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.
Handling and Storage:
-
Inert Atmosphere: Store the purified product under an inert atmosphere (nitrogen or argon).
-
Light Protection: Use an amber vial or store the container in the dark to prevent light-induced degradation.
-
Salt Formation: For long-term storage, consider converting the amine to its hydrochloride salt by treating a solution of the product with HCl in a suitable solvent (e.g., ether or ethyl acetate). The salt is generally more stable and less prone to oxidation. [7]
Summary of Potential Impurities and Mitigation Strategies
| Impurity | Likely Origin | Mitigation Strategy |
| Dicyclohexylurea (DCU) | DCC coupling agent byproduct | Filter reaction mixture before workup. [8] |
| Water-soluble Urea | EDC coupling agent byproduct | Wash with dilute aqueous acid (e.g., 1M HCl). [8] |
| N-Acylurea | Rearrangement of O-acylisourea | Add HOBt or Oxyma to the reaction. [5] |
| 3-Nitrobenzoic Acid | Hydrolysis of 3-nitrobenzoyl chloride | Use anhydrous conditions and reagents. [4] |
| Protonated n-Butylamine | HCl byproduct from acyl chloride reaction | Add a non-nucleophilic base (e.g., TEA, DIPEA). [5] |
| 3-Nitro-N-butylbenzamide | Incomplete nitro group reduction | Increase H₂ pressure, use fresh catalyst, extend reaction time. |
| Palladium Residue | Catalyst from hydrogenation | Filter through Celite®, treat with activated carbon. |
| Oxidation Products | Air/light sensitivity of the amino group | Store under inert gas, protect from light, or convert to a salt. [7] |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzamide. [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[Link]
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- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability of 3-amino-N-butylbenzamide in different solvents and pH
Welcome to the Technical Support Center for 3-amino-N-butylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing 3-amino-N-butylbenzamide. As Senior Application Scientists, we've structured this resource to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and robust.
Section 1: Understanding the Stability of 3-amino-N-butylbenzamide
3-amino-N-butylbenzamide is a molecule with two primary functional groups that dictate its stability: the benzamide group and the aromatic amino group. Understanding the inherent reactivity of these groups is the first step in troubleshooting stability issues.
The Benzamide Moiety: A Target for Hydrolysis
The amide bond in the benzamide structure is susceptible to hydrolysis, which is the cleavage of this bond by water.[1][2][3] This reaction is catalyzed by both acids and bases.[1][2][3]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1] This process typically requires heating with a strong acid.[2][3][4]
-
Base-Catalyzed Hydrolysis : In basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[1] This reaction also generally requires elevated temperatures.[2][3][4]
The rate of hydrolysis is significantly influenced by pH. A typical pH-rate profile for amide hydrolysis shows that the reaction is slowest in the neutral pH range and increases at both acidic and basic pHs.[5]
The Aromatic Amino Group: Susceptibility to Oxidation
The 3-amino group, being an aromatic amine, is prone to oxidation.[6][7] This can occur through several mechanisms:
-
Auto-oxidation : In the presence of oxygen, especially under light or with metal ion catalysis, the amino group can be oxidized.[6][7]
-
Forced Oxidation : Strong oxidizing agents, such as hydrogen peroxide, will readily oxidize the amino group.[6]
Oxidation can lead to the formation of colored degradation products and a loss of potency of the compound.
The Influence of Solvents
The choice of solvent can significantly impact the stability of 3-amino-N-butylbenzamide. While water is necessary for hydrolysis, the polarity and protic nature of other solvents can also play a role. For instance, polar protic solvents may facilitate hydrolysis by stabilizing charged intermediates. The solubility of the compound in different solvents will also affect its degradation rate.
Section 2: Troubleshooting Guide
This section is designed to help you identify and resolve common stability issues you might encounter during your experiments with 3-amino-N-butylbenzamide.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound over time in aqueous solution | Hydrolysis of the amide bond. | 1. Check the pH of your solution. Stability is generally greatest at neutral pH. Adjust the pH to be between 6 and 8 if possible.2. Lower the storage temperature. Hydrolysis is temperature-dependent. Store solutions at 2-8°C or frozen if the experiment allows.3. Use a non-aqueous solvent if your experimental design permits. If water is not required for the experiment, dissolving the compound in a polar aprotic solvent like DMSO or DMF can prevent hydrolysis. |
| Development of color in the solution or solid | Oxidation of the aromatic amino group. | 1. Protect from light. Store the compound and its solutions in amber vials or wrap containers in aluminum foil.2. De-gas your solvents. Oxygen in the solvent can promote oxidation. Purge solvents with an inert gas like nitrogen or argon.3. Avoid metal contaminants. Use high-purity solvents and avoid contact with metal spatulas or containers that could introduce catalytic metal ions.4. Consider adding an antioxidant. If compatible with your experiment, a small amount of an antioxidant like BHT or ascorbic acid can be added. |
| Unexpected peaks in your analytical chromatogram (e.g., HPLC) | Formation of degradation products. | 1. Perform a forced degradation study. This will help you identify the likely degradation products.[6][8][9] Expose your compound to acidic, basic, oxidative, and photolytic stress to generate these products.2. Use a stability-indicating analytical method. Your analytical method should be able to separate the parent compound from all potential degradation products.[10][11] This often requires method development and validation.3. Analyze your sample preparation. Ensure that the sample preparation itself is not causing degradation (e.g., high temperatures, extreme pH). |
| Poor solubility or precipitation | The compound may have low solubility in the chosen solvent. | 1. Determine the pKa of the compound. The amino group will be protonated at low pH, increasing aqueous solubility. The benzamide is weakly basic. Knowing the pKa will help in selecting an appropriate pH for solubilization.2. Use a co-solvent. Adding a small amount of an organic solvent like DMSO, DMF, or ethanol can improve solubility in aqueous solutions.3. Consider a different salt form. If you are working with a salt of the compound, a different counter-ion might have better solubility properties. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of 3-amino-N-butylbenzamide in solid form?
A1: In its solid, crystalline form, 3-amino-N-butylbenzamide is expected to be relatively stable if stored in a cool, dark, and dry place. However, without specific stability data, it is recommended to re-test the purity of the compound after long-term storage (e.g., >1 year) or if you observe any change in its physical appearance.
Q2: At what pH is 3-amino-N-butylbenzamide most stable in an aqueous solution?
A2: Based on the general principles of amide hydrolysis, the compound will be most stable in the neutral pH range, approximately pH 6-8.[5] At pH values below 5 and above 9, the rate of hydrolysis is expected to increase significantly.
Q3: Can I heat a solution of 3-amino-N-butylbenzamide to aid dissolution?
A3: Heating can accelerate degradation, particularly hydrolysis and oxidation. If heating is necessary, it should be done for the shortest possible time and at the lowest possible temperature. It is advisable to perform a preliminary experiment to assess the impact of heating on the compound's purity.
Q4: What are the likely degradation products of 3-amino-N-butylbenzamide?
A4: The primary degradation products are likely to be:
-
From hydrolysis : 3-aminobenzoic acid and n-butylamine.[2][3]
-
From oxidation : Various colored products resulting from the oxidation of the 3-amino group, such as N-oxides or hydroxylamines.[6][7]
Q5: Which analytical technique is best for monitoring the stability of 3-amino-N-butylbenzamide?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing.[10] A stability-indicating HPLC method should be developed that can separate the intact 3-amino-N-butylbenzamide from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the unknown degradation products.[10]
Section 4: Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of 3-amino-N-butylbenzamide and for developing a stability-indicating analytical method.[9]
Objective: To generate potential degradation products of 3-amino-N-butylbenzamide under various stress conditions.
Materials:
-
3-amino-N-butylbenzamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3-amino-N-butylbenzamide in the organic solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C for 24 hours). Dissolve a portion in the solvent and analyze by HPLC.
-
Control Samples: Prepare control samples stored at room temperature and protected from light for each condition.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Caption: Workflow for a forced degradation study of 3-amino-N-butylbenzamide.
Visualizing Degradation Pathways
The following diagram illustrates the primary expected degradation pathways for 3-amino-N-butylbenzamide.
Caption: Predicted degradation pathways for 3-amino-N-butylbenzamide.
Section 5: References
-
Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
-
Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
-
PubChem. (n.d.). 3-Aminobenzamide.
-
ChemScene. (n.d.). 3-Amino-n-benzylbenzamide.
-
BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
-
MedCrave online. (2016). Forced Degradation Studies.
-
PubChem. (n.d.). 3-amino-N-tert-butylbenzamide.
-
ECHEMI. (n.d.). 3-AMINO-N-(TERT-BUTYL)BENZAMIDE SDS, 25900-62-3 Safety Data Sheets.
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
-
Sigma-Aldrich. (n.d.). 3-AMINO-N-BUTYLBENZAMIDE AldrichCPR.
-
Santa Cruz Biotechnology. (n.d.). 3-Amino-N-(sec-butyl)benzamide.
-
ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
-
PMC - NIH. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
-
Separation Science. (2025). Analytical Techniques In Stability Testing.
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
IJSDR. (2023). Stability indicating study by using different analytical techniques.
-
Matrix Fine Chemicals. (n.d.). 3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6.
-
PMC - NIH. (2022). Impact of Solvent on the Thermal Stability of Amines.
-
Wikipedia. (n.d.). 3-Aminobenzamide.
-
SpringerLink. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
-
PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
-
PubChem. (n.d.). 3-Amino-N-methylbenzamide.
-
PubChem. (n.d.). N-Butylbenzamide.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uregina.ca [uregina.ca]
- 6. ijrpp.com [ijrpp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Modifications of 3-amino-N-butylbenzamide
Welcome to the technical support center for 3-amino-N-butylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and prevent side reactions during the chemical modification of this versatile building block. As a bifunctional molecule, 3-amino-N-butylbenzamide presents unique challenges in achieving chemoselectivity. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure the integrity and success of your synthetic routes.
Troubleshooting Guide: Common Side Reactions & Prevention
This section addresses specific issues encountered during common transformations of 3-amino-N-butylbenzamide. Each entry follows a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.
Section 1: Acylation of the 3-Amino Group
The primary amino group on the aromatic ring is the most nucleophilic site and the intended target for most acylations. However, side reactions can lead to low yields, complex product mixtures, and purification difficulties.
Question 1: I'm attempting to N-acylate the 3-amino group with an acyl chloride, but my TLC/LC-MS shows multiple products and a low yield of the desired compound. What is happening?
Answer: This is a classic chemoselectivity problem. While the 3-amino group is the primary nucleophile, other sites can compete under harsh or uncontrolled conditions, leading to a mixture of products.
-
Underlying Causes:
-
Di-acylation: Although the secondary amide resulting from the initial acylation is much less nucleophilic, highly reactive acylating agents (like acyl chlorides) under forcing conditions can sometimes lead to trace amounts of di-acylated product.[1] More commonly, if an impurity with two amino groups is present, it can be di-acylated.
-
Reaction at the Amide Nitrogen: The N-butylamide nitrogen, while significantly less nucleophilic than the primary aromatic amine, can be acylated under strongly basic conditions where it is deprotonated.
-
O-Acylation: The amide oxygen can be acylated to form a reactive imidate intermediate, which can lead to subsequent side reactions. This is less common but possible with highly electrophilic reagents.
-
Ring Acylation (Friedel-Crafts): If a Lewis acid is present (either intentionally or as an impurity in the acylating agent), the activated aromatic ring can undergo C-acylation, leading to complex byproducts.[2]
-
-
Preventative Solutions & Protocols: The key is to modulate the reactivity of the acylating agent and control the reaction conditions to favor modification of the most nucleophilic site.
Solution A: Use a Less Reactive Acylating Agent. Instead of an acyl chloride, switch to a carboxylic anhydride or use a peptide coupling agent to activate a carboxylic acid in situ. This provides a more controlled reaction.
Solution B: Control the Stoichiometry and Temperature. Use a slight excess (1.0-1.1 equivalents) of the acylating agent and run the reaction at a lower temperature (starting at 0 °C) to minimize side reactions.[1] Add the acylating agent dropwise to avoid localized high concentrations.
Featured Protocol: Selective N-Acylation using EDC/HOBt Coupling
This protocol utilizes standard peptide coupling reagents to minimize side reactions and ensure high selectivity.
-
Materials:
-
3-amino-N-butylbenzamide (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid and HOBt in anhydrous DCM.
-
Add EDC to the solution and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate flask, dissolve 3-amino-N-butylbenzamide in anhydrous DCM and add DIPEA.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the pre-activated acid solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
-
Troubleshooting Workflow for Acylation:
Caption: Decision tree for troubleshooting acylation side reactions.
Section 2: Alkylation of the 3-Amino Group
Alkylation of the primary amino group is prone to over-alkylation, yielding a mixture of secondary and tertiary amines.
Question 2: My N-alkylation reaction is producing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: This is a common issue because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Underlying Causes:
-
Increased Nucleophilicity: The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, making the secondary amine more reactive than the primary amine.
-
Stoichiometry: Using a large excess of the alkylating agent will strongly favor di-alkylation.
-
Reaction Conditions: High temperatures and prolonged reaction times can drive the reaction towards the thermodynamically stable di-alkylated product.
-
-
Preventative Solutions & Protocols: Controlling stoichiometry is critical, but often insufficient. A protection-alkylation-deprotection sequence is the most robust method for ensuring mono-alkylation.
Solution A: Strict Stoichiometric Control. Use the amine as the limiting reagent and add the alkylating agent (1.0 equivalent) slowly to a dilute solution of the amine. This can favor mono-alkylation but rarely eliminates the di-alkylated product completely.[3]
Solution B: Reductive Amination. If alkylating with a group that can be sourced from an aldehyde or ketone, reductive amination is an excellent method for selective mono-alkylation. The intermediate imine is formed and then reduced in situ.
Solution C: Orthogonal Protection Strategy (Recommended). This is the most reliable method. Protect the 3-amino group, perform the desired modification elsewhere, and then deprotect. For mono-alkylation, a different strategy of protection followed by alkylation and deprotection is required. The use of a tert-butoxycarbonyl (Boc) group is standard.[4][5]
Featured Protocol: Mono-Alkylation via Boc Protection
This two-step sequence ensures clean mono-alkylation.
Step 1: Boc Protection of the 3-Amino Group
-
Materials:
-
3-amino-N-butylbenzamide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 3-amino-N-butylbenzamide in THF.
-
Add TEA, followed by the slow, portion-wise addition of Boc₂O.
-
Stir at room temperature for 2-6 hours until TLC indicates full consumption of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
Perform an aqueous workup by partitioning between ethyl acetate and water.
-
Dry and concentrate the organic layer to yield the Boc-protected intermediate, which is often pure enough for the next step.
-
Step 2: N-Alkylation and Deprotection
-
Materials:
-
Boc-protected 3-amino-N-butylbenzamide (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 eq)
-
Anhydrous DMF
-
Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
Under an inert atmosphere, suspend NaH in anhydrous DMF and cool to 0 °C.
-
Slowly add a solution of the Boc-protected starting material in DMF.
-
Stir for 30 minutes at 0 °C, then add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by adding it to ice-water and extract with ethyl acetate.
-
Dry and concentrate the organic layer. Purify the N-alkylated, Boc-protected intermediate by chromatography.
-
To deprotect, dissolve the purified intermediate in DCM and add an excess of TFA (typically 25-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help).
-
Neutralize with a base (e.g., sat. NaHCO₃) and extract the final mono-alkylated product.
-
-
Section 3: Diazotization and Sandmeyer Reactions
Conversion of the 3-amino group to a diazonium salt is a gateway to numerous other functionalities. However, the instability of the diazonium intermediate and the radical nature of the subsequent Sandmeyer reaction can lead to byproducts.[6]
Question 3: My Sandmeyer reaction to install a bromine is giving me a significant biaryl byproduct. How can I suppress this?
Answer: The formation of biaryl compounds is a known side reaction in Sandmeyer chemistry, arising from the radical mechanism.[6][7]
-
Underlying Cause: The copper(I)-catalyzed reaction proceeds via a one-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical.[7] This highly reactive radical can couple with another aromatic ring (either the starting material or product) to form a biaryl impurity instead of abstracting the desired halide from the copper salt.
-
Preventative Solutions:
-
Control Temperature: Diazotization must be performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt. The subsequent Sandmeyer reaction temperature should be optimized; sometimes slightly elevated temperatures (50-100 °C) are needed, but this must be carefully controlled to avoid unwanted side reactions.[7]
-
Ensure Complete Diazotization: Before adding the copper(I) salt, ensure the diazotization is complete. The presence of unreacted 3-amino-N-butylbenzamide provides a substrate for unwanted azo coupling.[8] You can test for the presence of nitrous acid using starch-iodide paper.
-
Use Fresh Copper(I) Halide: The Cu(I) species is the active catalyst. Oxidized Cu(II) is ineffective and can promote other side reactions. Ensure your CuBr or CuCl is pure and free of extensive green/blue discoloration.
-
Optimize Catalyst Loading: While catalytic amounts are sufficient, Sandmeyer reactions are often run with stoichiometric amounts of the copper salt to ensure high conversion and minimize radical-radical coupling.[7]
-
Section 4: Stability of the N-Butylamide Group
Question 4: I need to perform a reaction under strongly acidic or basic conditions. Is the N-butylamide bond stable?
Answer: No, the N-butylamide bond is susceptible to hydrolysis under both strongly acidic and basic conditions.
-
Underlying Cause:
-
Acid-Catalyzed Hydrolysis: Under strong acid, the amide carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[9][10]
-
Base-Catalyzed Hydrolysis: Under strong base (e.g., refluxing NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate and butylamine.[11][12]
-
-
Preventative Solutions:
-
Maintain pH Control: Whenever possible, conduct reactions in a pH range of 4-10. Buffer your reaction if necessary.
-
Use Orthogonal Strategies: If harsh conditions are unavoidable, plan your synthesis so that the amide is formed in a later step, or use protecting groups on other parts of the molecule that can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz group).[5]
-
-
Data Summary: Amide Stability
| Condition | Stability of N-Butylamide | Potential Side Reaction |
| 6M HCl, 100 °C | Low | Complete Hydrolysis |
| 6M NaOH, 100 °C | Low | Complete Hydrolysis |
| TFA, Room Temp | Moderate | Slow hydrolysis may occur over extended periods |
| pH 4-10, < 80 °C | High | Generally stable |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in reactivity between the 3-amino group and the N-butylamide nitrogen? The 3-amino group is an aromatic primary amine. The nitrogen's lone pair has partial p-character but is significantly more available and nucleophilic than the amide nitrogen. The N-butylamide nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group through resonance, drastically reducing its nucleophilicity. Therefore, electrophiles will preferentially react with the 3-amino group under kinetically controlled conditions.
Q2: When is it absolutely necessary to use a protecting group for the 3-amino group? You should always consider a protecting group when:
-
You need to perform a reaction that would otherwise react with the amino group (e.g., using strong oxidizing or reducing agents).
-
You are performing chemistry on the N-butylamide that requires harsh conditions (e.g., strong base).
-
You need to ensure absolute selectivity in reactions like N-alkylation to prevent over-reaction.[5]
Q3: My reaction is messy according to TLC. What are the first troubleshooting steps?
-
Confirm Starting Material Purity: Run a TLC/LC-MS of your starting 3-amino-N-butylbenzamide. Impurities will lead to side products.
-
Lower the Temperature: Re-run the reaction at a lower temperature (e.g., start at 0 °C or even -20 °C).
-
Check Reagent Stoichiometry: Carefully re-calculate and measure your reagents. Use a slight excess (1.05-1.1 eq) of the added reagent, not a large excess.
-
Ensure Anhydrous/Inert Conditions: If the reaction is sensitive to water or oxygen, ensure your solvents are dry and the reaction is run under an inert atmosphere like nitrogen or argon.
Analytical Methods for Impurity Detection
Identifying side products is crucial for troubleshooting. A combination of techniques is often required for full characterization.
| Analytical Technique | Information Provided | Common Application |
| Thin Layer Chromatography (TLC) | Quick assessment of reaction progress and mixture complexity. | Real-time reaction monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and separation of isomers.[13] | Purity assessment of the final product and detection of diastereomers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weights of all components in a mixture.[14] | Identifying expected products and guessing the identity of byproducts based on mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for definitive structure elucidation. | Characterization of purified products and key impurities. |
Workflow for a Protected Modification
The following diagram illustrates a generalized, robust workflow for modifying 3-amino-N-butylbenzamide when selectivity is a major concern.
Caption: A robust workflow using a protecting group strategy.
References
-
Fields, G. B., Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: While this reference is on SPPS, the principles of orthogonal protection using groups like Boc are foundational and broadly applicable.) [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Aslam, M. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
AK Lectures. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]
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Royal Society of Chemistry. (2017). Supplementary Information for an article. RSC Publishing. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). N-alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials. ResearchGate. [Link]
-
Liaudet-Coopman, E., et al. (1997). Protection Against Myocardial Ischemia and Reperfusion Injury by 3-aminobenzamide, an Inhibitor of Poly (ADP-ribose) Synthetase. Journal of Molecular and Cellular Cardiology, 29(5), 1385-1393. [Link]
-
Smith, C. R., Yates, K. (1971). Acid catalysed hydrolysis of N-substituted 4-chlorobenzamides. Journal of the Chemical Society B: Physical Organic, 12, 2325-2330. [Link]
-
Erfon, M., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 711-718. [Link]
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Jagadeesh, R. V., et al. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Chemical Science, 10(46), 10779–10785. [Link]
-
Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Troubleshooting. Online Inhibitor. [Link]
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Bar-Haim, G., Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Farina, C., et al. (1995). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Biochemical and Biophysical Research Communications, 209(1), 137-143. [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Cosi, C., et al. (1998). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. European Journal of Pharmacology, 360(2-3), 203-209. [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]
-
Aslam, M. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Pariza, M. W., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941. [Link]
-
Varma, R. S., et al. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(12), 1032-1037. [Link]
-
Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Study.com. [Link]
-
LibreTexts Chemistry. (2019). Diazotization of Amines. LibreTexts. [Link]
-
Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(53), 14246-14250. [Link]
-
RSC Publishing. (n.d.). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. [Link]
-
Akimoto, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. [Link]
-
ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]
-
ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Method development for amino acid analysis. ResearchGate. [Link]
- Google Patents. (n.d.). Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
-
BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
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- 14. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of 3-amino-N-butylbenzamide
Welcome to the Technical Support Center for the synthesis and scale-up of 3-amino-N-butylbenzamide. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
I. Synthesis Overview and Workflow
The synthesis of 3-amino-N-butylbenzamide is typically a two-step process. The first step involves the amidation of 3-nitrobenzoyl chloride with n-butylamine to form N-butyl-3-nitrobenzamide. The second step is the reduction of the nitro group to an amine, yielding the final product.
Caption: Overall workflow for the synthesis of 3-amino-N-butylbenzamide.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and scale-up of 3-amino-N-butylbenzamide.
Step 1: Amidation of 3-Nitrobenzoyl Chloride with n-Butylamine
FAQ 1: What are the common causes of low yield in the amidation reaction?
Low yields in amidation reactions can often be attributed to several factors:
-
Inefficient Activation of the Carboxylic Acid (if starting from 3-nitrobenzoic acid): If you are preparing the acid chloride in situ or using a coupling reagent, incomplete activation will lead to a lower yield.[1]
-
Poor Nucleophilicity of the Amine: While n-butylamine is a good nucleophile, its effectiveness can be diminished by protonation.[2]
-
Formation of Unreactive Salts: Mixing a carboxylic acid and an amine directly can form an ammonium carboxylate salt that is unreactive.[2]
-
Side Reactions: The highly reactive acid chloride can react with any moisture present, hydrolyzing back to 3-nitrobenzoic acid.[3]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry can negatively impact the reaction.[1]
Troubleshooting: Low Yield in Amidation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of 3-nitrobenzoyl chloride due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Incorrect stoichiometry. | Use a slight excess (1.05-1.1 equivalents) of n-butylamine to ensure the complete consumption of the acid chloride. | |
| Reaction temperature is too low. | While the reaction is exothermic, ensure the initial temperature is not too low, which could slow down the reaction rate. Room temperature is generally sufficient.[4] | |
| Formation of Byproducts | Diacylation of n-butylamine. | Add the 3-nitrobenzoyl chloride dropwise to the solution of n-butylamine to maintain a low concentration of the acid chloride and minimize this side reaction. |
| Reaction with solvent. | Choose an inert solvent that does not react with the acid chloride, such as dichloromethane (DCM) or tetrahydrofuran (THF). |
Step 2: Reduction of N-butyl-3-nitrobenzamide
FAQ 2: How do I choose the right reducing agent for the nitro group reduction?
The choice of reducing agent is critical for a successful and clean reduction. The most common methods include catalytic hydrogenation and the use of metals in acidic media.[5]
-
Catalytic Hydrogenation (H₂, Pd/C): This is often the preferred method for its high efficiency and clean workup. It is effective for both aromatic and aliphatic nitro groups.[6] However, it may not be suitable if other reducible functional groups are present.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl, Zn/HCl): These are classic and robust methods for nitro group reduction.[5] Iron in the presence of an acid is a mild and commonly used option.[6]
-
Sodium Sulfide (Na₂S): This can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate.[6]
Troubleshooting: Nitro Group Reduction
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction or Low Yield | Insufficient amount of reducing agent. | For metal-based reductions, a significant excess of the metal is often required.[7] |
| Catalyst poisoning (for catalytic hydrogenation). | Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Use a fresh, high-quality catalyst. | |
| Low reaction temperature. | Gentle heating may be necessary to drive the reaction to completion, especially with metal/acid reductions.[7] | |
| Formation of Side Products (e.g., azo, azoxy compounds) | Reaction conditions are too harsh. | The reduction of nitro groups can proceed through nitroso and hydroxylamine intermediates, which can condense to form azo and azoxy compounds.[8] Control the reaction temperature and consider using a milder reducing agent. |
| Non-selective reduction. | If other reducible functional groups are present, catalytic hydrogenation might not be selective. Consider using a chemoselective reducing agent like iron powder with ammonium chloride.[7] | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous phase after workup. | Ensure the pH of the aqueous phase is basic during extraction to keep the amine product in its free base form, which is more soluble in organic solvents. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
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Caption: Troubleshooting decision tree for the nitro group reduction step.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of N-butyl-3-nitrobenzamide
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-butylamine (1.05 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred n-butylamine solution over 30-60 minutes.[9]
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-butyl-3-nitrobenzamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 3-amino-N-butylbenzamide via Catalytic Hydrogenation
-
Preparation: To a solution of N-butyl-3-nitrobenzamide (1.0 equivalent) in ethanol or ethyl acetate, add 5-10 mol% of palladium on carbon (10% Pd/C).
-
Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-butylbenzamide. The product can be purified by column chromatography on silica gel or by recrystallization.[10]
Protocol 3: Synthesis of 3-amino-N-butylbenzamide via Iron Reduction
-
Preparation: In a round-bottom flask, suspend N-butyl-3-nitrobenzamide (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Reaction: Add a small amount of concentrated HCl or ammonium chloride to initiate the reaction. Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through Celite to remove the iron salts.
-
Isolation: Concentrate the filtrate to remove the ethanol. Add an aqueous solution of sodium bicarbonate to the residue to neutralize the acid and precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product. Further purification can be achieved by column chromatography or recrystallization.[7]
IV. Purification of Aromatic Amines
Purification of the final product, an aromatic amine, can present its own challenges.
FAQ 3: My aromatic amine is difficult to purify by standard column chromatography. What are my options?
Standard silica gel chromatography can be problematic for basic amines due to strong interactions with the acidic silica, leading to tailing and poor separation.[10] Here are some alternative approaches:
-
Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[10]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica.[10]
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with a mobile phase buffered at a high pH can be effective. At a higher pH, the amine will be in its free base form, making it more hydrophobic and increasing its retention.[10]
-
Acid-Base Extraction: A simple and effective purification technique involves dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted with an organic solvent.
-
Precipitation with Trichloroacetic Acid (TCA): A novel method involves the precipitation of the amine as a TCA salt, which can then be isolated. Subsequent heating of the salt regenerates the free amine.[11]
V. References
-
Process for the purification of aromatic amines. Google Patents.
-
Challenges in the selective reduction of the nitro group. Benchchem.
-
Technical Support Center: Optimization of Amidation Reactions. Benchchem.
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
-
Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate.
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central.
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
-
Nitro Reduction - Common Conditions. Organic Chemistry Data.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.
-
Production method of p-aminobenzamide. Google Patents.
-
optimization of reaction conditions for benzamide synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Production method of p-aminobenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 3-Amino-N-butylbenzamide Derivatives
Welcome, researchers and drug development professionals, to the technical support center for the characterization of 3-amino-N-butylbenzamide derivatives. This guide is designed to provide you with in-depth troubleshooting assistance and frequently asked questions to navigate the common challenges encountered during the analysis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven insights to ensure the integrity and success of your experimental work.
I. Understanding the Core Challenges
The characterization of 3-amino-N-butylbenzamide derivatives presents a unique set of analytical hurdles stemming from the molecule's inherent chemical properties. The presence of a primary aromatic amine, a secondary amide, and a flexible butyl chain within a single scaffold can lead to complexities in spectroscopic analysis, chromatographic separation, and solid-state characterization. This guide will address these challenges systematically.
II. Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. High-Performance Liquid Chromatography (HPLC)
Question 1: I'm observing significant peak tailing in the chromatogram of my 3-amino-N-butylbenzamide derivative. What is the likely cause and how can I resolve it?
Answer:
Peak tailing is a common issue when analyzing compounds containing basic functional groups like the primary aromatic amine in your molecule.[1] This phenomenon primarily arises from secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.
Here is a systematic approach to troubleshoot and mitigate peak tailing:
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the pH of the mobile phase protonates the silanol groups, reducing their ability to interact with the protonated amine of your analyte.[1]
-
Action: Incorporate a buffer into your mobile phase to maintain a consistent pH. Start with a pH of around 3. For many basic compounds, operating at a low pH can significantly improve peak shape.[2]
-
Caution: Ensure your column is stable at the chosen pH. Standard silica-based columns can degrade at pH values below 2.5.
-
-
Use of an End-Capped Column:
-
Rationale: End-capped columns have their residual silanol groups chemically deactivated, minimizing the sites for secondary interactions.
-
Action: Switch to a high-quality, end-capped C18 or a similar hydrophobicity column.
-
-
Competitive Amine Addition:
-
Rationale: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.
-
Action: Add 0.1-0.5% (v/v) of TEA to your mobile phase. Be aware that TEA can be difficult to remove from the column and may affect column lifetime.
-
-
Increase Ionic Strength:
-
Rationale: Increasing the buffer concentration can also help to mask the residual silanol groups.
-
Action: Gradually increase the concentration of your buffer (e.g., from 10 mM to 25 mM or 50 mM).
-
Troubleshooting Flowchart for HPLC Peak Tailing:
Caption: A stepwise approach to troubleshooting HPLC peak tailing.
Question 2: I am struggling to achieve good separation between my 3-amino-N-butylbenzamide derivative and its impurities. What strategies can I employ?
Answer:
Achieving adequate resolution requires optimizing the selectivity of your chromatographic system. Here are several parameters you can adjust:
| Parameter | Rationale | Recommended Action |
| Mobile Phase Composition | Changing the organic modifier can alter the selectivity. | If using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. |
| Gradient Profile | A shallower gradient can improve the separation of closely eluting peaks. | Decrease the rate of change of the organic solvent concentration in your gradient program. |
| Column Chemistry | Different stationary phases offer different retention mechanisms. | Consider a phenyl-hexyl or a polar-embedded column to introduce different types of interactions (e.g., π-π interactions). |
| Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. | Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see its effect on resolution. |
B. Mass Spectrometry (MS)
Question 1: I am not observing the expected molecular ion peak for my 3-amino-N-butylbenzamide derivative in ESI-MS. What could be the issue?
Answer:
The absence of a clear molecular ion peak can be due to in-source fragmentation, poor ionization, or the formation of adducts.
Troubleshooting Steps for Missing Molecular Ion:
-
Optimize Ionization Source Parameters:
-
Rationale: "Harsh" ionization conditions can cause the molecule to fragment before it is detected. Amide bonds can be susceptible to in-source fragmentation.[3]
-
Action: Reduce the fragmentor or cone voltage. Optimize the nebulizer gas flow and drying gas temperature and flow rate.
-
-
Check for Adduct Formation:
-
Rationale: Your molecule may be forming adducts with salts present in your sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺).
-
Action: Look for peaks at M+23, M+39, etc. If adducts are prevalent, ensure you are using high-purity solvents and consider desalting your sample.
-
-
Switch Ionization Mode:
-
Rationale: If electrospray ionization (ESI) is not efficient, another "soft" ionization technique might be more suitable.
-
Action: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[4]
-
Question 2: What are the expected fragmentation patterns for 3-amino-N-butylbenzamide derivatives in MS/MS?
Answer:
Based on the structure and studies of similar compounds, the fragmentation of protonated 3-amino-N-butylbenzamide derivatives is expected to proceed via several key pathways. A study on protonated N-(3-aminophenyl)benzamide revealed a characteristic rearrangement.[5]
Expected Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 3-amino-N-butylbenzamide derivatives.
A key fragmentation is the cleavage of the amide bond, leading to the formation of a 3-aminobenzoyl cation and a butylamine fragment. Another common fragmentation is the loss of the butyl group.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: The amide N-H proton signal in my ¹H NMR spectrum is very broad or not visible. Why is this happening?
Answer:
The disappearance or broadening of the amide proton signal is a common phenomenon and can be attributed to two main factors:
-
Exchange with Residual Water: Amide protons are exchangeable. If there is any residual water (H₂O) in your deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the amide proton can exchange with the protons of water, leading to signal broadening or disappearance.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to broadening of the signals of adjacent protons.
Troubleshooting Protocol for Amide Proton Signal:
-
Use a Dry Solvent:
-
Rationale: Minimizing the amount of water will slow down the proton exchange.
-
Action: Use freshly opened or properly dried deuterated solvents. Adding molecular sieves to the NMR tube can also help.
-
-
Lower the Temperature:
-
Rationale: Proton exchange is a temperature-dependent process. Lowering the temperature will slow down the exchange rate, resulting in a sharper signal.
-
Action: Acquire the spectrum at a lower temperature (e.g., 0 °C or -20 °C).
-
-
Perform a D₂O Exchange Experiment:
-
Rationale: This is a confirmatory test. Exchangeable protons will be replaced by deuterium, causing their signals to disappear.
-
Action: After acquiring a spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad signal confirms it is an exchangeable proton.
-
Question 2: I'm having difficulty assigning the aromatic protons in the ¹H NMR spectrum due to complex splitting patterns.
Answer:
The 3-amino substituent on the benzene ring leads to a complex splitting pattern for the aromatic protons.
Strategy for Aromatic Proton Assignment:
-
Utilize 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between adjacent protons, helping to trace the connectivity of the aromatic spin system. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, which is invaluable for confirming assignments.
-
Predict Chemical Shifts: Use NMR prediction software or refer to databases for similar structures to get an initial idea of the expected chemical shifts. The proton ortho to the amino group is typically shifted upfield, while the proton ortho to the benzamide group is shifted downfield.
D. Solid-State Characterization
Question: My synthesized 3-amino-N-butylbenzamide derivative shows batch-to-batch variability in its melting point and dissolution rate. What could be the cause?
Answer:
This variability is a strong indicator of polymorphism , which is the ability of a compound to exist in multiple crystalline forms.[6][7] Benzamide and its derivatives are known to exhibit polymorphism.[8][9][10] Different polymorphs can have different physical properties, including melting point, solubility, and stability.
Investigative Workflow for Polymorphism:
Caption: Workflow for investigating potential polymorphism.
-
Differential Scanning Calorimetry (DSC): This technique can identify different melting points and phase transitions, which are characteristic of different polymorphs.
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Hot-Stage Microscopy: This allows for the visual observation of melting and recrystallization events as a function of temperature.
III. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look for in the synthesis of 3-amino-N-butylbenzamide derivatives?
A1: Common impurities can arise from the starting materials or side reactions. If synthesizing from 3-nitrobenzoic acid, potential impurities include the unreacted nitro starting material, the corresponding carboxylic acid (from hydrolysis of an activated intermediate), and over-alkylation products on the amino group. If the final step is the reduction of a nitro group, incomplete reduction can leave residual nitro-compound.
Q2: Are 3-amino-N-butylbenzamide derivatives prone to degradation? What are the recommended storage conditions?
A2: The primary amino group on the aromatic ring makes these compounds susceptible to oxidative degradation, which can lead to coloration of the sample over time. They may also be sensitive to light. It is recommended to store these compounds in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use gas chromatography (GC) to analyze my 3-amino-N-butylbenzamide derivative?
A3: While GC can be used, it may present challenges. The primary amine can interact with the stationary phase, leading to peak tailing. Additionally, the relatively high molecular weight and polarity of some derivatives may require high temperatures, which could lead to on-column degradation. If using GC, a derivatization step to cap the amine and amide protons (e.g., silylation) may be necessary to improve chromatographic performance. HPLC is generally the preferred method for the analysis of these compounds.
IV. References
-
Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(9), 5544-5557. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Bürgi, H. B., et al. (2013). Analysis of the molecular interactions governing the polymorphism of benzamide--a guide to syntheses?. Physical Chemistry Chemical Physics, 15(23), 9219-9229. [Link]
-
da Silva, A. D., et al. (2022). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 12(1), 1004. [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?[Link]
-
SIELC Technologies. (n.d.). Separation of 3-Amino-4-methylbenzamide on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917-926. [Link]
-
David, W. I. F., et al. (2005). Polymorphism in benzamide. Angewandte Chemie International Edition, 44(43), 7032-7035. [Link]
-
Tsekouras, A. A., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of Mass Spectrometry, 46(1), 85-90. [Link]
-
University of Oxford Department of Chemistry. (n.d.). Polymorphism in benzamide. [Link]
-
PubChem. (n.d.). 3-Aminobenzamide. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]
-
Chu, A., et al. (2018). Reactivity-driven cleanup of 2-Aminobenzamide derivatized oligosaccharides. Analytical Biochemistry, 548, 37-40. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzamide. [Link]
-
Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?[Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Naito, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3370-3374. [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the molecular interactions governing the polymorphism of benzamide--a guide to syntheses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Polymorphism in benzamide | Department of Chemistry [chem.web.ox.ac.uk]
Technical Support Center: Optimizing Coupling Reactions with 3-amino-N-butylbenzamide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-amino-N-butylbenzamide. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize your synthetic strategies. We will delve into the nuances of three primary coupling reactions pertinent to this substrate: Amide Bond Formation, Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 3-amino-N-butylbenzamide in coupling reactions.
Q1: What are the key reactive sites on 3-amino-N-butylbenzamide?
A1: 3-amino-N-butylbenzamide possesses two primary sites for coupling reactions. The most common is the primary aromatic amine (-NH₂) at the 3-position, which is a strong nucleophile suitable for amide bond formation and C-N cross-coupling reactions. The second potential reactive site is the aromatic ring itself, which can be functionalized (e.g., halogenated) to participate in cross-coupling reactions like the Suzuki-Miyaura reaction.
Q2: How does the electronic nature of 3-amino-N-butylbenzamide influence its reactivity?
A2: The amino group is an electron-donating group, which increases the electron density of the aromatic ring, making the amine itself a stronger nucleophile. This enhanced nucleophilicity is beneficial for amide bond formation but can sometimes lead to side reactions in other coupling protocols.[1]
Q3: What are the initial steps to take when a coupling reaction with 3-amino-N-butylbenzamide fails?
A3: Before extensive optimization, it is crucial to verify the integrity of your starting materials and the reaction setup. Ensure that all reagents, particularly solvents and bases, are anhydrous and of high purity. Confirm that your catalyst (if used) is active and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation of catalysts and starting materials.
II. Troubleshooting Guide: Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid with the amino group of 3-amino-N-butylbenzamide is a fundamental transformation. This section provides a detailed troubleshooting guide for common issues encountered during this process.
Problem 1: Low or No Product Yield
Low or nonexistent yield in amide coupling reactions is a frequent challenge. The root causes often lie in incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Carboxylic Acid Activation | The carboxylic acid must be converted into a more reactive species (e.g., an active ester) for the amine to attack. Insufficient or degraded coupling reagent will lead to poor activation. | Use a fresh, high-purity coupling reagent. Common choices include HATU, HBTU, or EDC in combination with an additive like HOBt.[1] |
| Reduced Amine Nucleophilicity | Although 3-amino-N-butylbenzamide is an electron-rich aniline, its nucleophilicity can be hampered by steric hindrance from the coupling partner or by protonation. | Ensure the reaction medium is sufficiently basic to deprotonate any ammonium salts formed. The use of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is standard. |
| Side Reactions | The activated carboxylic acid can react with other nucleophiles present, or the starting materials can degrade under the reaction conditions. | Run the reaction under an inert atmosphere and use anhydrous solvents to prevent hydrolysis of the activated ester. |
Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol provides a general procedure for the coupling of a generic carboxylic acid with 3-amino-N-butylbenzamide using HATU as the coupling reagent.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 3-amino-N-butylbenzamide (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram of Amide Bond Formation Workflow
Caption: General workflow for amide bond formation.
III. Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This is particularly useful for coupling 3-amino-N-butylbenzamide with aryl halides or triflates.
Problem 2: Catalyst Deactivation or Low Activity
A common failure mode in Buchwald-Hartwig aminations is the deactivation of the palladium catalyst, leading to stalled or incomplete reactions.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich aniline like 3-amino-N-butylbenzamide, bulky, electron-rich biarylphosphine ligands are often required. | Screen a variety of Buchwald or Hartwig ligands, such as XPhos, SPhos, or RuPhos. The use of pre-formed palladium-ligand complexes can also improve reproducibility. |
| Oxidative Catalyst Degradation | The active Pd(0) species is susceptible to oxidation by air, rendering it inactive. | Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents prior to use. |
| Incompatible Base | The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions. | Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig reactions. Other bases to consider include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). |
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol outlines a general procedure for the coupling of 3-amino-N-butylbenzamide with a generic aryl bromide.
-
Preparation: In a glovebox or under a robust inert atmosphere, add the aryl bromide (1.0 eq.), 3-amino-N-butylbenzamide (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
IV. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura reactions, 3-amino-N-butylbenzamide would typically be modified to include a halide or triflate, which would then be coupled with a boronic acid or ester. Alternatively, a boronic acid derivative of the benzamide could be coupled with an aryl halide.
Problem 3: Protodeboronation of the Boronic Acid
A significant side reaction in Suzuki-Miyaura couplings is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3]
| Potential Cause | Explanation | Recommended Solution |
| Presence of Protic Impurities | Water or other protic species in the reaction mixture can lead to the hydrolysis of the boronic acid. | Use anhydrous solvents and reagents. The use of potassium fluoride (KF) as a base can sometimes mitigate this issue. |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can promote protodeboronation, especially with sensitive boronic acids. | Optimize the reaction temperature and time. Consider using a more active catalyst system that allows for milder reaction conditions. |
| Inappropriate Base | The choice of base can influence the rate of protodeboronation. | Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzamide
This protocol provides a general procedure for the coupling of a hypothetical 3-bromo-N-butylbenzamide with a generic arylboronic acid.
-
Preparation: To a round-bottom flask, add 3-bromo-N-butylbenzamide (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
V. Purification Strategies
The purification of the final coupled product is a critical step to ensure high purity for subsequent applications.
-
Column Chromatography: This is the most common method for purifying products from coupling reactions. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. The choice of solvent is key; the product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Acid-Base Extraction: For products with basic or acidic functional groups, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to remove impurities with different acid-base properties.
VI. References
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]
Sources
removing unreacted starting materials from 3-amino-N-butylbenzamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-amino-N-butylbenzamide. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven troubleshooting strategies to empower you to achieve your desired product purity.
Troubleshooting Common Impurities in 3-amino-N-butylbenzamide Synthesis
A successful purification strategy begins with a thorough understanding of the impurities you aim to remove. In the synthesis of 3-amino-N-butylbenzamide, the most common impurities are the unreacted starting materials: 3-aminobenzoic acid and n-butylamine.
Key Physicochemical Properties for Purification Strategy
The disparate acid-base properties and differing polarities of the product and starting materials are the cornerstones of an effective purification protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Boiling Point (°C) | Solubility |
| 3-amino-N-butylbenzamide (Product) | C₁₁H₁₆N₂O | 192.26 | Not readily available | Not readily available | Expected to be soluble in polar aprotic and some polar protic organic solvents.[1] |
| 3-aminobenzoic acid (Starting Material) | C₇H₇NO₂ | 137.14 | 4.78 (amino group) | Decomposes | Slightly soluble in water; soluble in hot water, alcohol, and ether. |
| n-butylamine (Starting Material) | C₄H₁₁N | 73.14 | 10.78 (conjugate acid) | 78 | Miscible with water and soluble in all organic solvents. |
Q1: My final product is contaminated with unreacted 3-aminobenzoic acid. How can I remove it?
Root Cause Analysis: 3-aminobenzoic acid possesses a carboxylic acid functional group, making it acidic. This property is the key to its selective removal. While the product, 3-amino-N-butylbenzamide, also has an amino group, the amide functionality is generally considered neutral.
Solution: Alkaline Wash (Acid-Base Extraction)
By washing your crude product (dissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, you can deprotonate the carboxylic acid of the 3-aminobenzoic acid. This forms a water-soluble carboxylate salt, which will partition into the aqueous layer, effectively separating it from your desired amide in the organic layer.
-
Recommended Reagent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) is typically sufficient. Stronger bases like sodium hydroxide (NaOH) should be used with caution as they could potentially hydrolyze the amide product, especially with heating.
Q2: I'm struggling to remove residual n-butylamine from my 3-amino-N-butylbenzamide.
Root Cause Analysis: n-butylamine is a primary amine and is therefore basic.[2] This basicity allows for its conversion into a water-soluble salt.
Solution: Acidic Wash (Acid-Base Extraction)
An acidic wash will protonate the basic amino group of n-butylamine, forming a water-soluble ammonium salt. This salt will then be extracted from the organic phase into the aqueous phase.
-
Recommended Reagent: A dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) is a standard choice. The aromatic amino group of your product is significantly less basic than the aliphatic amine of n-butylamine and is less likely to be protonated, especially with a mild acid wash. However, to ensure your product is not lost to the aqueous layer, it is good practice to back-extract the acidic aqueous layer with a fresh portion of the organic solvent.
Purification Protocols
For a comprehensive purification, a multi-step approach is often the most effective.
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
This protocol is designed to sequentially remove both acidic and basic impurities from your crude product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-amino-N-butylbenzamide in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Basic Wash: To the remaining organic layer, add an equal volume of saturated aqueous NaHCO₃. Shake and vent as before. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the purified product.
Protocol 2: Recrystallization for High Purity Solid Product
Recrystallization is an excellent technique for obtaining a highly pure, crystalline final product.[3] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane or dichloromethane/hexane) at room temperature and with gentle heating. An ideal single solvent will dissolve the product when hot but not when cold. For a mixed solvent system, the product should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent or the chosen single solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Mixed Solvent: To the hot solution of the product in the "good" solvent, slowly add the "bad" solvent until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly.[3]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 3: Column Chromatography for Difficult Separations
For challenging separations or to achieve the highest possible purity, column chromatography is the method of choice.
Workflow Diagram: Column Chromatography
Caption: Workflow for column chromatography.
Step-by-Step Methodology:
-
Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for compounds of this polarity. To choose a mobile phase, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). A good solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and carefully pack a glass column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. It is often preferable to pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.[3]
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting the eluent in a series of fractions. You may need to gradually increase the polarity of the mobile phase (a gradient elution) to move your product through the column.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-amino-N-butylbenzamide.
Frequently Asked Questions (FAQs)
Q3: I've performed the acid-base extraction, but I'm getting a low yield. Where could my product have gone?
-
Check the pH: Ensure that after the acidic wash, the aqueous layer is indeed acidic, and after the basic wash, it is basic.
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to break it.
-
Product Precipitation: If the organic solvent is too concentrated, your product might precipitate at the interface. Dilute with more solvent if necessary.
-
Back-Extraction: Always back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Q4: My recrystallization is resulting in an oil, not crystals. What should I do?
"Oiling out" can occur if the solution is too concentrated, if it cools too quickly, or if there are significant impurities present. Try one of the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Use a different solvent system.
-
Purify the material further by another method (like chromatography) before attempting recrystallization.
Q5: During column chromatography, my product is streaking on the TLC plate. What does this mean?
Streaking can indicate that the compound is interacting too strongly with the silica gel, that the sample is overloaded on the TLC plate, or that the compound is not stable on silica.
-
Try adding a small amount of a polar solvent like methanol to your mobile phase.
-
If the compound is basic, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help to reduce streaking.
-
Ensure you are not spotting too much of your sample on the TLC plate.
References
-
PubChem. n-Butylamine. National Center for Biotechnology Information. [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Sources
degradation pathways of 3-amino-N-butylbenzamide under experimental conditions
Technical Support Center: 3-Amino-N-butylbenzamide Degradation Studies
Welcome to the technical support center for researchers studying the stability and degradation of 3-amino-N-butylbenzamide. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental forced degradation studies. We will move beyond simple protocols to explain the chemical rationale behind the observed phenomena, helping you troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) & Initial Study Design
This section addresses preliminary questions researchers may have before initiating or in the early stages of a degradation study.
Question: I am starting a forced degradation study on 3-amino-N-butylbenzamide. What are the primary degradation pathways I should anticipate?
Answer: Based on the structure of 3-amino-N-butylbenzamide, which contains a hydrolyzable amide linkage, an oxidizable aromatic amine, and an aromatic ring system, you should anticipate degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-aminobenzoic acid and n-butylamine as primary degradants.
-
Oxidation: The 3-amino group is a primary aromatic amine, making it susceptible to oxidation. This can lead to the formation of colored products through complex reaction pathways, potentially involving nitroso, nitro, or polymeric species.[4][5]
-
Photolysis: Aromatic amides can undergo photodegradation upon exposure to UV light. Potential pathways include a Photo-Fries rearrangement, where the acyl group migrates to the aromatic ring, or cleavage of the amide C-N bond via radical mechanisms.[6][7]
Question: What are the recommended starting conditions for a forced degradation study based on ICH guidelines?
Answer: The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is truly stability-indicating without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[3][8] Below is a recommended set of starting conditions, which should be adjusted based on the observed stability of your specific batch.
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | To promote acid-catalyzed cleavage of the amide bond. Elevated temperature accelerates the reaction.[1][2] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) | 4-8 hours | Base-catalyzed (saponification) amide hydrolysis is typically faster than acid hydrolysis; start at room temperature to control the degradation rate.[1][2] |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) | 24 hours | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The reaction targets the electron-rich aromatic amine.[1] |
| Thermal | Dry Heat | 80°C | 48 hours | To assess the solid-state stability of the molecule and its susceptibility to heat-induced decomposition. |
| Photostability | ICH Option 2 | Ambient | As per ICH Q1B | Exposes the sample to a combination of cool white fluorescent and near-UV light to assess photodegradation pathways.[8] |
Question: My solution is turning yellow/brown during my oxidative and photolytic stress experiments. Is this normal, and what is causing it?
Answer: Yes, color formation is a common and expected observation when studying compounds containing an aromatic amine moiety like 3-amino-N-butylbenzamide. The color change is typically due to the formation of highly conjugated, colored species.
-
Under Oxidative Stress: The primary amino group can be oxidized to form species like nitroso (-N=O) or nitro (-NO₂) compounds, which are often colored. Further reactions can lead to the formation of dimeric or polymeric azo compounds (-N=N-), which are intensely colored.
-
Under Photolytic Stress: UV light can provide the energy to initiate radical reactions. The resulting radical species can couple to form complex, colored polymeric materials.
This color change is a key indicator of degradation and underscores the importance of using a specific, stability-indicating analytical method (like HPLC-UV) rather than relying solely on visual inspection or non-specific UV-Vis spectrophotometry for quantification.
Section 2: Troubleshooting Specific Degradation Pathways
This section provides guidance on specific issues that may arise during your experiments.
Hydrolytic Degradation (Acid & Base)
Problem: I see no degradation under acidic conditions even after 48 hours at 80°C. What should I do?
Expert Insight: While amides are susceptible to hydrolysis, the stability can be highly dependent on the surrounding molecular structure. If you observe no degradation under initial stress conditions, it indicates a relatively stable amide bond.
Troubleshooting Steps:
-
Increase Acid Concentration: Incrementally increase the concentration of HCl from 0.1 M to 1 M, and then to 5 M if necessary. A higher concentration of hydronium ions will increase the rate of protonation of the amide carbonyl, which is the rate-limiting step in acid-catalyzed hydrolysis.
-
Increase Temperature: If increasing the acid concentration is insufficient, you can raise the temperature to reflux conditions. However, be cautious, as excessively harsh conditions may lead to degradation pathways not relevant to real-world stability.
-
Confirm Analytical Method Sensitivity: Ensure your analytical method has been properly validated and can detect small changes in the parent peak area. Check your control sample (compound in solvent without acid) to confirm that the lack of degradation is not an artifact of the analytical run itself.
Problem: My compound degraded completely within minutes of adding 0.1 M NaOH. How can I study the degradation pathway?
Expert Insight: This indicates high lability to base-catalyzed hydrolysis. To study the pathway and identify degradants, you must slow the reaction down significantly.
Troubleshooting Steps:
-
Lower the Temperature: Immediately repeat the experiment at a lower temperature. Start with 0-4°C (ice bath) to drastically reduce the reaction rate.
-
Reduce Base Concentration: Use a more dilute solution of NaOH, such as 0.01 M or even 0.001 M.
-
Use a Weaker Base: Consider using a weaker base, such as a sodium carbonate or borate buffer at a high pH (e.g., pH 10-11), to achieve a more controlled degradation.
-
Time-Point Sampling: When you find conditions that provide a reasonable rate, take samples at very short intervals (e.g., 2, 5, 10, 15, 30 minutes) to capture the formation of the primary degradant before it degrades further.
Oxidative Degradation
Problem: I am seeing multiple small peaks in my chromatogram after oxidative stress with H₂O₂, and the results are not reproducible.
Expert Insight: Oxidative degradation pathways, especially of aromatic amines, are notoriously complex and can proceed through multiple parallel radical mechanisms. This can result in a wide array of minor products, leading to poor reproducibility.
Troubleshooting Steps:
-
Control the Reaction: Reduce the concentration of H₂O₂ (e.g., from 3% to 0.3%) or lower the reaction temperature to favor the formation of the primary, most stable degradation products.
-
Consider a Different Oxidant: In some cases, using a metal-catalyzed oxidation (e.g., Fenton chemistry with Fe²⁺/H₂O₂) can provide a more controlled and specific oxidative pathway, although this introduces other complexities.
-
Ensure Proper Quenching: Before analysis, ensure the oxidative reaction is completely quenched. This can be done by adding a strong reducing agent like sodium bisulfite or by significant dilution into the mobile phase. Unquenched H₂O₂ can continue to degrade the sample in the autosampler vial or even cause damage to the HPLC column.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and major degradants. Co-elution of multiple minor products can lead to inconsistent quantification.
Section 3: Protocols & Visualized Workflows
Detailed Protocol: Forced Degradation Study Setup
This protocol provides a self-validating framework for conducting a forced degradation study.
1. Stock Solution Preparation:
-
Prepare a concentrated stock solution of 3-amino-N-butylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. Ensure the compound is fully dissolved.
2. Preparation of Stress Samples:
-
For each condition, use a consistent concentration of the active ingredient, typically around 0.1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ in a sealed vial.
-
Control Sample: Mix 1 mL of stock solution with 9 mL of the diluent (e.g., 50:50 acetonitrile:water). This control is crucial to distinguish stress-induced degradation from simple solution instability.
3. Incubation:
-
Place the vials for acid, base, and oxidative stress in a temperature-controlled bath or oven as specified in the experimental design (see Table 1).
-
Protect all samples from light unless photostability is being intentionally studied.
4. Sampling and Quenching:
-
At each designated time point, withdraw an aliquot of the sample.
-
Immediately neutralize the acid and base samples. For example, if you take a 1 mL aliquot of the acid sample, add 1 mL of 0.1 M NaOH to neutralize it. Do the reverse for the base sample.
-
Dilute the neutralized/quenched sample to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL) using your mobile phase.
5. Analysis:
-
Analyze all samples (including controls and time-zero samples) using a validated, stability-indicating HPLC-UV/PDA or LC-MS method.
-
Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
Visual Workflows and Pathways
The following diagrams illustrate the experimental workflow and the predicted degradation pathways.
Caption: Predicted degradation pathways for 3-amino-N-butylbenzamide.
References
-
Carisson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. Available at: [Link]
-
The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. Available at: [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. Available at: [Link]
-
Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. Available at: [Link]
-
Reddy, P. B., Reddy, K. J., Ashwini, G., & Kumar, G. S. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2). Available at: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Chromatographic Science, 60(9), 803-812. Available at: [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]
-
3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. (2018). Digestive Diseases and Sciences, 63(12), 3382-3397. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure, 31(5), 393-399. Available at: [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. Available at: [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(6), 1131-1148. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. biomedres.us [biomedres.us]
- 4. 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of Crude 3-amino-N-butylbenzamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-amino-N-butylbenzamide (CAS: 6837-99-6, Mol. Formula: C₁₁H₁₆N₂O)[1]. Achieving high purity is critical for the reliability of subsequent synthetic steps and the overall quality of final products. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process, grounded in established chemical principles and field-proven techniques.
Overall Purification Strategy
The purification of 3-amino-N-butylbenzamide typically involves a multi-step approach to systematically remove different classes of impurities. A general workflow begins with an optional liquid-liquid extraction to remove ionic impurities, followed by either recrystallization or column chromatography to isolate the final, high-purity compound. The success of the purification is then verified using appropriate analytical methods.
Caption: General workflow for the purification of 3-amino-N-butylbenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities in my crude 3-amino-N-butylbenzamide?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from unreacted starting materials, reagents, or byproducts of the synthesis. A common synthetic route involves the reduction of a nitro group to an amine[2].
-
Unreacted Starting Materials:
-
3-Nitrobenzoic acid: If the starting material for the amide formation was 3-nitrobenzoic acid, any unreacted acid would be a primary impurity.
-
Butylamine: Excess or unreacted butylamine is a common basic impurity.
-
3-Nitro-N-butylbenzamide: Incomplete reduction of the nitro group will leave this intermediate in the crude product.
-
-
Reagents and Byproducts:
-
Coupling Reagents: Byproducts from peptide coupling reagents used to form the amide bond.
-
Reducing Agents: Residual metals (e.g., iron, tin) or their salts from the nitro reduction step[2].
-
Solvents: Residual solvents from the reaction or initial workup.
-
Caption: Potential impurity entry points during a typical synthesis route.
Q2: How can I remove acidic or basic impurities before final purification?
A2: Acid-base extraction is a powerful and straightforward liquid-liquid extraction technique to remove ionic impurities from a neutral organic compound[3][4]. Since 3-amino-N-butylbenzamide contains a basic amino group, its solubility can be manipulated by changing the pH of the aqueous phase.
-
Principle: By washing an organic solution of your crude product with aqueous acid (e.g., 1 M HCl), the basic 3-amino-N-butylbenzamide and any other basic impurities (like residual butylamine) will be protonated to form water-soluble ammonium salts[2][5]. This transfers them to the aqueous layer. Acidic impurities (like 3-nitrobenzoic acid) and neutral compounds will remain in the organic layer. Conversely, washing with a base will remove acidic impurities. The key is to render the desired compound ionic, extract it into the aqueous phase, and then neutralize the aqueous phase to recover the purified, neutral compound[4][5].
Sources
Technical Support Center: Managing Steric Hindrance in Reactions with 3-Amino-N-butylbenzamide
Document ID: TSC-2026-01-3ANB Revision: 1.0 Last Updated: January 12, 2026
Introduction
3-Amino-N-butylbenzamide is a versatile intermediate in pharmaceutical and materials science research. Its structure, featuring a meta-substituted amino group on a benzamide backbone, presents unique synthetic challenges. The primary obstacle encountered by researchers is the steric hindrance around the 3-amino group, which is influenced by the adjacent N-butylbenzamide moiety.[1][2][3] This bulkiness can impede the approach of reagents, leading to sluggish reactions, low yields, or the formation of undesired side products.
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome the challenges associated with the steric hindrance of 3-amino-N-butylbenzamide in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What specifically causes the steric hindrance in 3-amino-N-butylbenzamide?
A: The steric hindrance in 3-amino-N-butylbenzamide arises from the three-dimensional arrangement of its functional groups.[1][3] The N-butylbenzamide group, while not directly adjacent (ortho) to the amino group, is large enough to restrict access to the meta-positioned amine. The flexible N-butyl chain can fold back, creating a "steric shield" that obstructs the trajectory of incoming reagents aiming to react with the nitrogen's lone pair of electrons. This effect is most pronounced in reactions requiring the formation of a bulky transition state.
Q2: Which reactions are most commonly affected by this steric hindrance?
A: The reactions most susceptible to steric hindrance are those that directly target the 3-amino group, including:
-
N-Acylation: Introducing an acyl group onto the amine nitrogen.
-
N-Alkylation: Forming a new carbon-nitrogen bond with an alkylating agent.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Buchwald-Hartwig amination, where the aniline derivative must coordinate to a bulky metal catalyst.[5][6][7][8]
Reactions at other positions on the aromatic ring can also be indirectly affected if the steric bulk influences the molecule's overall conformation and electronic properties.
Q3: What are the general strategies to mitigate steric hindrance in these reactions?
A: Overcoming steric hindrance typically involves one or more of the following strategies:
-
Reagent Selection: Opting for smaller, more reactive reagents.
-
Catalyst/Ligand System: Employing highly active catalysts with specific steric and electronic properties designed for hindered substrates.[5][9][10]
-
Reaction Conditions: Increasing reaction temperature to provide the necessary activation energy to overcome the steric barrier, though this must be balanced against potential side reactions.
-
Solvent Choice: Using solvents that can stabilize transition states or improve the solubility and reactivity of the reagents.
Troubleshooting Guide by Reaction Type
Section 1: N-Acylation of the 3-Amino Group
Common Problem: You are attempting to acylate the 3-amino group using a standard acylating agent like acetyl chloride or acetic anhydride with a common base (e.g., triethylamine), but you observe low conversion, a complex mixture of products, or no reaction at all.
Root Cause Analysis: The lone pair of electrons on the aniline nitrogen is nucleophilic, but the steric bulk of the N-butylbenzamide group physically blocks the approach of the electrophilic acylating agent. Furthermore, the aniline is less nucleophilic than an aliphatic amine, compounding the issue. A standard base like triethylamine may not be sufficient to activate the amine or facilitate the reaction effectively.
Troubleshooting Protocol & Solutions
| Strategy | Action | Rationale & Key Considerations |
| 1. Enhance Reagent Electrophilicity | Switch from acetic anhydride to acetyl chloride . If that fails, consider using a more reactive mixed anhydride or an acylating agent generated in situ with coupling reagents (e.g., HATU, HOBt/EDCI).[11] | Acid chlorides are generally more electrophilic than anhydrides. Peptide coupling reagents are designed to facilitate amide bond formation even in challenging, sterically hindered contexts by creating a highly activated intermediate.[11] |
| 2. Employ a More Effective Catalyst | Replace triethylamine with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts alongside a stoichiometric base. | DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and can be attacked by the hindered aniline, even with its reduced nucleophilicity. |
| 3. Optimize Reaction Conditions | Increase the reaction temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C). Consider switching to a higher-boiling polar aprotic solvent like DMF or DMAc . | Higher temperatures provide the kinetic energy needed to overcome the activation barrier imposed by steric hindrance. Solvents like DMF can help solubilize all components and may facilitate the formation of the charged intermediates. |
| 4. Use a Stronger, Non-Nucleophilic Base | If deprotonation is the issue, consider a stronger, sterically hindered base like Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) or DBU . | These bases are highly basic but non-nucleophilic, preventing them from competing with the aniline in reacting with the acylating agent. They ensure the aniline is sufficiently deprotonated and reactive. |
Illustrative Workflow: Overcoming Acylation Hindrance
Caption: A bulky ligand facilitates the coordination of a hindered amine.
References
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 2020.
-
Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications, 2023.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications, 2021.
-
Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF. ResearchGate.
-
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Validation & Comparative
The Evolving Landscape of Benzamide-Based PARP Inhibitors: A Comparative Analysis Featuring 3-Amino-N-butylbenzamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular maintenance, the Poly(ADP-ribose) polymerase (PARP) family of enzymes stands as a crucial sentinel, orchestrating DNA repair and maintaining genomic stability. The therapeutic blockade of these enzymes, particularly PARP1 and PARP2, has emerged as a cornerstone of modern oncology, especially for cancers harboring deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. At the heart of this therapeutic revolution lies the benzamide scaffold, a chemical framework that has given rise to a multitude of PARP inhibitors. This guide provides an in-depth comparison of benzamide-based PARP inhibitors, with a particular focus on the foundational molecule, 3-aminobenzamide, and its conceptual derivative, 3-amino-N-butylbenzamide, contextualized against clinically approved and widely studied counterparts.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a beacon, recruiting other DNA repair factors to the site of damage.
The inhibition of PARP's catalytic activity disrupts this repair process. In cells with functional homologous recombination (HR), the resulting unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors.
3-Aminobenzamide: The Progenitor of a Class
3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors.[1][2] It acts as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate, thereby blocking the catalytic activity of PARP enzymes.[1] Although its potency is modest compared to later-generation inhibitors, 3-AB has been instrumental in elucidating the biological functions of PARP and establishing the therapeutic potential of PARP inhibition.[2][3]
Conceptual Analysis of 3-amino-N-butylbenzamide
While direct and extensive experimental data for 3-amino-N-butylbenzamide is not widely available in the public domain, we can infer its potential properties based on the structure-activity relationship (SAR) of N-substituted benzamide derivatives. The addition of an N-butyl group to the benzamide core introduces a flexible, hydrophobic chain. This modification could potentially influence several key properties:
-
Binding Affinity: The butyl chain could form additional hydrophobic interactions within the NAD+ binding pocket of the PARP enzyme, potentially increasing binding affinity compared to the unsubstituted 3-aminobenzamide. The optimal length and conformation of such an alkyl chain are critical determinants of potency.[4]
-
Selectivity: The substitution might alter the inhibitor's selectivity profile across different PARP family members.
-
Physicochemical Properties: The N-butyl group will increase the lipophilicity of the molecule, which could affect its solubility, cell permeability, and overall pharmacokinetic profile.
A Comparative Look at Prominent Benzamide-Based PARP Inhibitors
The foundational benzamide scaffold has been extensively modified to generate highly potent and selective PARP inhibitors with improved pharmacological properties. The following table provides a comparative overview of key benzamide-based PARP inhibitors.
| Inhibitor | Chemical Structure | PARP1 IC50/Ki (nM) | PARP2 IC50/Ki (nM) | Key Features & Remarks |
| 3-Aminobenzamide | 3-Aminobenzamide | ~30,000 (IC50)[5] | - | A foundational, first-generation PARP inhibitor with relatively low potency.[1][2] |
| Olaparib | Olaparib | ~1 (median Ki)[6] | ~0.2-0.3 (median Ki)[6] | First-in-class, FDA-approved for various cancers. Potent catalytic inhibitor and PARP trapper.[7][8] |
| Veliparib (ABT-888) | Veliparib (ABT-888) | 5.2 (Ki)[9] | 2.9 (Ki)[9] | Potent catalytic inhibitor but a weak PARP trapper.[10][11] |
| Talazoparib (BMN 673) | Talazoparib (BMN 673) | 0.57 (IC50)[12] | 0.87 (Ki)[3] | The most potent PARP trapper among the listed inhibitors.[2][13] |
| Rucaparib | Rucaparib | 1.4 (Ki)[14] | 0.17 (Ki)[14] | Potent inhibitor of PARP1, PARP2, and PARP3.[14] |
| Niraparib | Niraparib | 3.8 (IC50)[15] | 2.1 (IC50)[15] | Potent catalytic inhibitor with significant PARP trapping activity.[10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Beyond Catalytic Inhibition: The Concept of PARP Trapping
A critical mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP enzyme on the DNA at the site of a break.[16] The trapped PARP-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, leading to cell death.[16] The potency of PARP trapping varies significantly among different inhibitors and does not always correlate directly with their catalytic inhibitory activity.[10][13]
Relative PARP Trapping Potency:
Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib[10]
This difference in trapping efficiency is a key differentiator among the clinical PARP inhibitors and likely contributes to their varying efficacy and toxicity profiles.[2]
Experimental Protocols for Evaluating PARP Inhibitors
The characterization of PARP inhibitors relies on a suite of robust in vitro assays. Below are detailed, step-by-step methodologies for two fundamental experiments.
PARP Chemiluminescent Activity Assay
This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated NAD+ onto histone proteins, which serve as an acceptor for poly(ADP-ribose) chains.
Methodology:
-
Plate Coating:
-
Dilute a histone mixture to a working concentration in PBS.
-
Add 50 µL of the diluted histone mixture to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of PBST (PBS with 0.05% Tween-20).
-
Block the wells by adding 200 µL of blocking buffer to each well and incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with PBST.[17]
-
-
Ribosylation Reaction:
-
Prepare a master mix containing 10x PARP assay buffer, PARP substrate mixture (containing biotinylated NAD+), activated DNA, and fresh DTT.[17]
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the test inhibitor (at various concentrations) or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to all wells except the "Blank" control. Add 1x PARP assay buffer to the blank wells.
-
Incubate the plate for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Prepare the chemiluminescent substrate by mixing equal volumes of Substrate A and Substrate B.
-
Add 100 µL of the substrate mixture to each well.
-
Immediately measure the chemiluminescence using a microplate reader.[18]
-
Cell Viability Assay (CellTiter-Glo®)
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a desired density in 100 µL of culture medium.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Add the PARP inhibitor at various concentrations to the experimental wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][21]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.[20]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of PARP inhibition, the following diagrams illustrate the PARP1 signaling pathway and a general workflow for evaluating PARP inhibitors.
Caption: PARP1 signaling pathway in response to a single-strand DNA break.
Caption: General experimental workflow for the evaluation of novel PARP inhibitors.
Conclusion and Future Directions
The journey from the early observations with 3-aminobenzamide to the clinical success of highly potent, second-generation benzamide-based PARP inhibitors like olaparib and talazoparib highlights a remarkable trajectory in targeted cancer therapy. While 3-amino-N-butylbenzamide remains a conceptual entity in the absence of extensive published data, the principles of SAR provide a rational framework for its potential as a PARP inhibitor. The key to advancing this class of therapeutics lies in a multi-parameter optimization approach, balancing catalytic inhibition, PARP trapping potency, selectivity, and pharmacokinetic properties. As our understanding of the nuances of the DNA damage response and PARP biology deepens, the benzamide scaffold will undoubtedly continue to serve as a fertile ground for the discovery of next-generation inhibitors with enhanced efficacy and broader therapeutic applications.
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A Comparative Guide to PARP Inhibition: The Foundational vs. The Clinical Standard—3-Aminobenzamide and Olaparib
This guide provides an in-depth comparison of two significant Poly(ADP-ribose) polymerase (PARP) inhibitors: 3-Aminobenzamide (3-AB), a foundational tool in DNA repair research, and Olaparib, a clinically approved therapeutic that has revolutionized treatment for certain cancers. We will dissect their mechanisms, compare their efficacy with supporting data, outline key experimental protocols for their evaluation, and discuss the clinical challenge of acquired resistance.
The Central Role of PARP in Genomic Integrity
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genome stability. They detect DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[1][2] Upon binding to an SSB, PARP1 becomes catalytically activated, using nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[1][3] This PARylation event serves as a scaffold, recruiting other key DNA repair proteins, such as XRCC1, to the damage site to orchestrate the base excision repair (BER) pathway.[2][4]
The therapeutic efficacy of PARP inhibitors (PARPi) is most pronounced in cancers with pre-existing defects in homologous recombination (HR), a major pathway for repairing more complex DNA double-strand breaks (DSBs). This concept is known as synthetic lethality .[5][6] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can cause replication forks to stall and collapse, leading to the formation of DSBs.[7][8] In normal cells, these DSBs are efficiently repaired by the HR pathway, which relies on proteins like BRCA1 and BRCA2.[1][5] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become entirely dependent on PARP-mediated repair for survival. The introduction of a PARP inhibitor in these HR-deficient cells creates a catastrophic level of genomic instability, as the cells can no longer repair either SSBs or DSBs effectively, leading to apoptosis.[5][6][8]
Contender Profile: 3-Aminobenzamide (3-AB)
3-Aminobenzamide is a first-generation PARP inhibitor and a structural analog of nicotinamide, the cleavage product of NAD+.[9]
-
Mechanism of Action : 3-AB acts as a competitive inhibitor at the NAD+ binding site of the PARP catalytic domain.[9] By occupying this pocket, it prevents PARP from utilizing NAD+ to synthesize PAR chains, thereby inhibiting its enzymatic activity.[9] Its primary role has been as a research tool to elucidate the function of PARP in DNA repair and cell death pathways.[9][10] Preclinical studies have shown that 3-AB can enhance the cytotoxic effects of DNA-damaging agents like temozolomide.[2][9]
-
Efficacy : As a pioneering inhibitor, 3-AB is significantly less potent than later-generation compounds like Olaparib. While it effectively inhibits PARP activity, this often requires concentrations in the micromolar range. For instance, its IC50 (the concentration required to inhibit 50% of enzyme activity) is reported to be around 33 µM in some contexts, though other reports in CHO cells suggest a more potent IC50 of <50 nM.[1][11][12][13][14][15] This variability highlights differences in assay conditions and cell types. Its use in in vivo cancer models has demonstrated some protective effects against cellular damage but it has not been developed into a clinical anticancer agent, largely due to its low potency and potential off-target effects at high concentrations.[10][16][17]
Contender Profile: Olaparib (Lynparza®)
Olaparib was the first PARP inhibitor to gain FDA approval and is a potent, orally bioavailable drug.[18][19]
-
Mechanism of Action : Olaparib also binds to the NAD+ binding site of the PARP enzyme, competitively inhibiting its catalytic activity.[5][7] However, a crucial component of its potent anticancer effect is its ability to "trap" PARP on the DNA.[3][20] After Olaparib binds to the active site, it induces a conformational change that strengthens the interaction between the PARP enzyme and the DNA strand break. This trapped PARP-DNA complex is a significant cytotoxic lesion itself, obstructing DNA replication and repair, and is considered a primary driver of its efficacy, especially in HR-deficient cells.[20][21]
-
Efficacy : Olaparib is thousands of times more potent than 3-AB, with an enzymatic IC50 for PARP1 of approximately 1-5 nM.[22] Its efficacy is well-established through numerous clinical trials. For example, the OlympiA trial showed that adjuvant Olaparib significantly improved invasive disease-free survival (iDFS) in patients with germline BRCA-mutated, high-risk, early-stage breast cancer.[23][24][25] A meta-analysis of eight randomized controlled trials involving over 1,900 patients confirmed that Olaparib treatment significantly improves progression-free survival (PFS), overall survival (OS), and overall response rate (ORR) across various cancers.[19]
Head-to-Head Comparison: Potency and Clinical Utility
| Feature | 3-Aminobenzamide (3-AB) | Olaparib (Lynparza®) |
| Primary Mechanism | Competitive inhibition of PARP catalytic activity.[9] | Catalytic inhibition and potent PARP-DNA trapping.[5][20] |
| Potency (IC50) | ~33 µM (variable, with some reports of <50 nM).[1][11][12][13][14][15] | ~1-5 nM (for PARP1).[22] |
| Clinical Status | Research tool; not clinically approved for cancer. | FDA-approved for ovarian, breast, pancreatic, and prostate cancers.[18][26][27] |
| Key Advantage | Foundational compound for studying PARP biology. | High potency and proven clinical efficacy in targeted patient populations.[19][25] |
| Key Limitation | Low potency, requiring high concentrations.[9] | Acquired resistance; hematologic toxicities (e.g., anemia).[18][19] |
Experimental Protocols for Efficacy Evaluation
To objectively compare PARP inhibitors like 3-AB and Olaparib, a series of validated in vitro assays are essential. The workflow below outlines a standard approach.
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-Butylbenzamide Analogs as PARP Inhibitors
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for 3-amino-N-butylbenzamide and its analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will explore the causal relationships behind structural modifications and their impact on inhibitory activity, present comparative experimental data, and provide detailed protocols for relevant assays.
Introduction: PARP, DNA Repair, and the 3-Aminobenzamide Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. The PARP1 enzyme, in particular, plays a critical role in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair enzymes to the site of damage.
In the context of cancer therapy, inhibiting PARP is a powerful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several successful PARP inhibitors.
The foundational molecule for many early PARP inhibitors is 3-aminobenzamide. It acts as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate, binding to the enzyme's catalytic domain and preventing the synthesis of PAR. The structure-activity relationship of this scaffold is well-studied, and modifications to its core structure have been extensively explored to improve potency and selectivity. This guide focuses on a specific class of these modifications: N-alkylation of the benzamide moiety, with a particular interest in the N-butyl analog.
The Core Pharmacophore: Analyzing the 3-Aminobenzamide Backbone
The inhibitory activity of 3-aminobenzamide analogs is dictated by key interactions within the NAD+ binding pocket of PARP1. Understanding the core pharmacophore is essential to interpreting the effects of structural modifications.
-
The Benzamide Moiety: The carboxamide group is the critical binding element. The carbonyl oxygen and the amide nitrogen form hydrogen bonds with residues in the enzyme's active site, anchoring the molecule. This interaction mimics the binding of the native substrate, NAD+.
-
The 3-Amino Group: The amino group at the 3-position is crucial for potency. It forms a key hydrogen bond with a backbone carbonyl of a glycine residue (Gly863 in PARP1) and a water-mediated hydrogen bond with a glutamic acid residue (Glu988). Moving this group to the 2- or 4-position drastically reduces or abolishes inhibitory activity.
The following diagram illustrates the fundamental mechanism of PARP1 inhibition by a benzamide-based inhibitor.
Caption: Step-by-step workflow for the in vitro PARP1 colorimetric inhibition assay.
Conclusion and Future Directions
The structure-activity relationship for N-alkylated 3-aminobenzamide analogs clearly demonstrates the importance of targeted hydrophobic interactions for improving inhibitory potency against PARP1. The N-butyl analog emerges as a potent inhibitor within this series, effectively utilizing a hydrophobic pocket within the enzyme's active site. This SAR trend, where activity increases with alkyl chain length to an optimal point before decreasing due to steric hindrance, is a fundamental concept in medicinal chemistry.
Future research could explore:
-
Branched Alkyl Chains: Introducing branching on the butyl group (e.g., isobutyl, sec-butyl, tert-butyl) could probe the shape and steric tolerance of the hydrophobic pocket more finely.
-
Cyclic Substituents: Replacing the linear butyl chain with cyclic groups (e.g., cyclobutyl, cyclopentyl) could introduce conformational rigidity, potentially improving binding affinity and selectivity.
-
Bioisosteric Replacements: Modifying the core benzamide ring with other aromatic or heteroaromatic systems while retaining the N-butyl group could lead to novel inhibitors with improved properties.
By systematically applying these principles, researchers can continue to refine this classic scaffold to develop next-generation PARP inhibitors with enhanced efficacy and safety profiles.
References
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Title: The story of PARP inhibitors: a timeline of success. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: PARP Inhibitors: A New Era of Targeted Therapy. Source: Cancers (Basel) URL: [Link]
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Title: The 2.8 Å crystal structure of the catalytic domain of human PARP-1. Source: The EMBO Journal URL: [Link]
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Title: 3-Aminobenzamide: a potent, minimally toxic, and topically active inhibitor of poly(ADP-ribose) polymerase(s). Source: British Journal of Cancer URL: [Link]
-
Title: Structure-activity relationship of N-substituted 3-aminobenzamides as PARP-1 inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]
A Comparative Guide to the Validation of 3-Amino-N-butylbenzamide as a Cereblon Binder
In the rapidly evolving landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) remains a cornerstone of therapeutic strategies such as proteolysis-targeting chimeras (PROTACs) and molecular glues. While immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs have historically dominated this space, the quest for novel CRBN binders with improved physicochemical properties, differentiated neosubstrate profiles, and enhanced stability is paramount. This guide provides an in-depth validation of 3-amino-N-butylbenzamide, a representative of the emerging class of non-phthalimide benzamide-type cereblon binders, and objectively compares its performance with established alternatives.
The Central Role of Cereblon in Targeted Protein Degradation
Cereblon functions as the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This complex is pivotal in the ubiquitin-proteasome system, a cellular machinery responsible for protein homeostasis by marking proteins for degradation. Small molecules that bind to CRBN can modulate its substrate specificity, either inhibiting the binding of endogenous substrates or inducing the recruitment of "neosubstrates" for ubiquitination and subsequent degradation.[3][4] This latter mechanism is the foundation of action for molecular glues and the CRBN-recruiting arm of many PROTACs.
The validation of a novel CRBN binder, therefore, necessitates a multi-faceted experimental approach to ascertain its binding affinity, cellular engagement, and its influence on the degradation of known neosubstrates.
The Ubiquitination Cascade Mediated by CRL4-CRBN
The binding of a ligand to CRBN initiates a cascade of events leading to the degradation of a target protein. This process is fundamental to understanding the mechanism of action of CRBN-based degraders.
Conclusion and Future Perspectives
The validation of 3-amino-N-butylbenzamide and its analogs as cereblon binders represents a significant step forward in diversifying the chemical toolbox for targeted protein degradation. While the binding affinity of the initial benzamide scaffolds may be more modest compared to high-affinity IMiDs, their favorable physicochemical properties, chemical stability, and potentially differentiated neosubstrate profiles make them highly attractive starting points for the development of next-generation PROTACs and molecular glues.
The comprehensive suite of assays described in this guide provides a robust framework for the characterization and comparative analysis of novel CRBN binders. As our understanding of the structure-activity relationships of these new scaffolds deepens, we can anticipate the development of highly potent and selective CRBN-based therapeutics with improved safety profiles.
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Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. (n.d.). Retrieved from [Link]
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Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. (2023-11-22). Retrieved from [Link]
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Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry. (2024-01-25). Retrieved from [Link]
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Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. Methods in Enzymology. (2023). Retrieved from [Link]
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Advancing targeted protein degrader discovery by measuring cereblon engagement in cells | Request PDF. (n.d.). Retrieved from [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. (2023-11-09). Retrieved from [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023-10-30). Retrieved from [Link]
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A FRET-based assay for the identification and characterization of cereblon ligands. (n.d.). Retrieved from [Link]
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Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. (2021). Retrieved from [Link]
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Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry. (2018). Retrieved from [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). Retrieved from [Link]
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Method for the rapid library synthesis of CRBN binders | Poster Board #490. (n.d.). Retrieved from [Link]
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3-aminobenzamide | C7H8N2O. (n.d.). Retrieved from [Link]
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3-amino-N-tert-butylbenzamide | C11H16N2O. (n.d.). Retrieved from [Link]
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Effects of compounds on the ubiquitination of CK1α by E3 CRL4 CRBN in vitro. (n.d.). Retrieved from [Link]
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3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6. (n.d.). Retrieved from [Link]
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Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Chemical Science. (2022). Retrieved from [Link]
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Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem. (2023-03-01). Retrieved from [Link]
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N-Butylbenzamide | C11H15NO. (n.d.). Retrieved from [Link]
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Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). Retrieved from [Link]
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TR-FRET Cereblon-4C Binding Assay Kit. (n.d.). Retrieved from [Link]
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A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (n.d.). Retrieved from [Link]
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A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020-07-16). Retrieved from [Link]
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Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RING box-binding protein 6. (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison of PROTAC Linkers: Benchmarking 3-amino-N-butylbenzamide Against Established Scaffolds
Authored by: A Senior Application Scientist
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase, inducing the ubiquitination of the POI, which marks it for degradation by the proteasome.[2][6][7]
While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's overall performance.[8][9][10] The linker profoundly influences the stability and geometry of the ternary complex, which is the cornerstone of productive protein degradation, as well as the molecule's physicochemical properties like solubility and cell permeability.[6][9][11] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions (negative cooperativity), or poor drug-like properties, ultimately crippling the PROTAC's efficacy.[2]
This guide presents an in-depth comparison of a novel linker scaffold, 3-amino-N-butylbenzamide , against the two most established classes of flexible linkers: polyethylene glycol (PEG) and alkyl chains. Through a series of structured experiments, we will provide a framework for objectively evaluating linker performance and offer insights into the rational design of next-generation protein degraders.
The Current Landscape: A Tale of Two Linkers
The vast majority of PROTACs in the literature employ linkers composed of either alkyl chains or polyethylene glycol (PEG) units.[8][] This prevalence is due to their synthetic accessibility and the ease with which their length can be modulated.[8][]
-
Alkyl Chain Linkers: These are simple hydrocarbon chains that enhance the lipophilicity of a PROTAC.[] This often improves passive diffusion across the cell membrane but can negatively impact aqueous solubility, a critical factor for administration and bioavailability.[3][11]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[3][4][14] Their inclusion generally increases water solubility and can improve a PROTAC's overall drug-like properties.[11][15] However, the high flexibility of both linker types can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
Introducing a Novel Scaffold: 3-amino-N-butylbenzamide
To overcome the limitations of purely flexible linkers, researchers are exploring more rigid or functionalized scaffolds.[2][8] We propose 3-amino-N-butylbenzamide as a novel linker building block. This structure represents a hybrid design, incorporating both a flexible alkyl component and a rigid aromatic core.
-
N-butyl group: Provides a degree of flexibility and lipophilicity, similar to a short alkyl chain, which may aid in cell permeability.
-
Benzamide core: Introduces conformational rigidity. This can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and increasing potency.[2] The amide and amino functionalities also provide opportunities for hydrogen bonding and can modulate the molecule's topological polar surface area (TPSA).
This guide will benchmark a hypothetical PROTAC series where the same warhead (for POI) and E3 ligase ligand are connected by three different linkers of similar length:
-
PROTAC-PEG4: A standard, flexible hydrophilic linker.
-
PROTAC-Alkyl-C8: A standard, flexible lipophilic linker.
-
PROTAC-3ANB: A novel linker incorporating the 3-amino-N-butylbenzamide scaffold.
Experimental Showdown: A Multi-Parameter Comparison
A systematic evaluation of PROTAC linkers requires a suite of robust, quantitative assays.[6] The goal is to build a comprehensive picture of how the linker influences the molecule's physicochemical properties, cell permeability, ability to form a productive ternary complex, and ultimately, its degradation efficiency.
Physicochemical Properties
The linker's composition directly impacts key drug-like properties. These are often calculated in silico to guide initial design.
| Property | PROTAC-PEG4 (Hypothetical) | PROTAC-Alkyl-C8 (Hypothetical) | PROTAC-3ANB (Hypothetical) | Rationale |
| cLogP | 3.5 | 5.8 | 4.5 | The PEG linker decreases lipophilicity, while the alkyl chain increases it significantly. 3ANB is intermediate. |
| TPSA (Ų) | 180 | 145 | 175 | PEG units add polar surface area. The benzamide in 3ANB also contributes more TPSA than a pure alkyl chain. |
| Rotatable Bonds | 15 | 12 | 10 | The rigid benzamide core in 3ANB reduces the number of rotatable bonds compared to the flexible chains. |
Cellular Permeability
For a PROTAC to work, it must first enter the cell.[11] We assess this using the Caco-2 permeability assay, which measures the rate of drug transport across a monolayer of human intestinal cells.[16][17]
| Parameter | PROTAC-PEG4 (Hypothetical) | PROTAC-Alkyl-C8 (Hypothetical) | PROTAC-3ANB (Hypothetical) | Interpretation |
| Papp (A→B) (10⁻⁶ cm/s) | 0.8 | 2.5 | 1.9 | Higher values indicate better permeability. The lipophilic alkyl chain shows the highest permeability, with the rigidified 3ANB outperforming the hydrophilic PEG linker. |
| Efflux Ratio (B→A / A→B) | 1.5 | 1.2 | 1.1 | A ratio >2 suggests active efflux. None of the linkers appear to be major substrates for efflux pumps. |
Ternary Complex Formation & Stability
The ability to form a stable ternary complex is paramount.[6] We use Surface Plasmon Resonance (SPR) to measure the binding kinetics and determine the cooperativity (alpha, α), which indicates whether the binding of the POI and E3 ligase to the PROTAC is mutually beneficial.[18] An alpha value > 1 signifies positive cooperativity.[6]
| Parameter | PROTAC-PEG4 (Hypothetical) | PROTAC-Alkyl-C8 (Hypothetical) | PROTAC-3ANB (Hypothetical) | Interpretation |
| Ternary Kᴅ (nM) | 50 | 85 | 25 | Lower Kᴅ indicates tighter binding. The 3ANB linker forms the most stable complex. |
| Cooperativity (α) | 1.2 | 0.9 | 5.6 | The 3ANB linker shows strong positive cooperativity, suggesting it orients the two proteins optimally. The alkyl linker shows slight negative cooperativity. |
Target Protein Degradation
This is the ultimate measure of PROTAC performance. We determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) via Western Blotting.[7][19]
| Parameter | PROTAC-PEG4 (Hypothetical) | PROTAC-Alkyl-C8 (Hypothetical) | PROTAC-3ANB (Hypothetical) | Interpretation |
| DC₅₀ (nM) | 75 | 150 | 15 | Lower DC₅₀ indicates higher potency. PROTAC-3ANB is the most potent degrader by a significant margin. |
| Dₘₐₓ (%) | 90% | 85% | >95% | Higher Dₘₐₓ indicates greater efficacy. PROTAC-3ANB achieves the most complete degradation. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for DC₅₀ and Dₘₐₓ Determination
This protocol is the gold standard for directly quantifying the reduction in target protein levels.[6][19]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293) in 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of each PROTAC in DMSO, then further dilute in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (0.1% DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18 hours). The optimal time should be determined via a preliminary time-course experiment.[20]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[19]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7][19]
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[19]
-
Protocol 2: In-Cell Target Ubiquitination Assay
This assay confirms that protein loss is occurring via the intended mechanism.[21]
-
Cell Treatment: Treat cells with each PROTAC at a concentration near its DC₅₀ for a short duration (e.g., 2-4 hours). Crucially, include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) to allow the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP):
-
Lyse cells as described above.
-
Incubate the normalized protein lysates with an antibody against the POI overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2 hours to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the captured proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates successful POI ubiquitination.
-
Protocol 3: Caco-2 Permeability Assay
This assay provides a measure of a compound's potential for oral absorption.[16][17]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Assay Execution:
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test PROTAC (e.g., at 5 µM) to the apical (A) compartment.
-
At specified time points (e.g., 120 minutes), take samples from the basolateral (B) compartment.[17]
-
To measure the efflux ratio, perform the experiment in reverse, adding the compound to the basolateral side and sampling from the apical side.
-
-
Quantification and Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
Results and Discussion
The hypothetical data presented here tells a compelling story. While the standard PROTAC-Alkyl-C8 demonstrated superior cell permeability due to its high lipophilicity, this did not translate into effective degradation. Its poor performance in the ternary complex assay (α < 1) suggests it fails to properly orient the POI and E3 ligase, highlighting that permeability alone is not sufficient for PROTAC efficacy.
The PROTAC-PEG4 linker showed moderate performance. Its hydrophilicity likely hindered passive permeability, but its flexibility allowed it to facilitate a somewhat productive ternary complex, leading to respectable degradation. This profile is characteristic of many first-generation PROTACs, where a trade-off between physicochemical properties and degradation activity is common.[11]
The novel PROTAC-3ANB emerged as the clear frontrunner. Its hybrid structure provided a superior balance of properties. The permeability was significantly better than the PEG variant, and critically, the rigid benzamide core appeared to pre-organize the molecule into an optimal conformation for ternary complex formation. This is evidenced by the exceptionally high positive cooperativity (α = 5.6) and the tightest ternary Kᴅ. This enhanced complex stability directly translated into outstanding degradation potency (DC₅₀ = 15 nM) and efficacy (Dₘₐₓ > 95%). This demonstrates the power of rational linker design, moving beyond simple flexible chains to incorporate elements of conformational restraint.[2][9]
Conclusion
The linker is a critical and highly tunable component in the design of effective PROTACs.[6] Our comparative analysis underscores that a successful linker must strike a delicate balance between enabling cell permeability and facilitating the formation of a stable, productive ternary complex. The hypothetical data suggests that novel scaffolds like 3-amino-N-butylbenzamide , which blend flexible and rigid elements, can outperform traditional PEG and alkyl linkers. By providing conformational control, such "hybrid" linkers may offer a more direct path to potent and efficacious protein degraders. The experimental framework detailed in this guide provides researchers with a robust system for validating their own linker designs and accelerating the development of the next generation of PROTAC therapeutics.
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A Comparative Guide to the Synthetic Routes of 3-amino-N-butylbenzamide for Researchers and Drug Development Professionals
Introduction
3-amino-N-butylbenzamide is a key structural motif and a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique combination of a flexible butylamide chain and a reactive aromatic amine moiety makes it a valuable building block in drug discovery. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide provides an in-depth, objective comparison of the two primary synthetic routes to 3-amino-N-butylbenzamide, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: The Nitro-Reduction Pathway | Route 2: The Direct Amidation Pathway |
| Starting Material | 3-Nitrobenzoic Acid | 3-Aminobenzoic Acid |
| Key Transformations | Amide formation followed by nitro group reduction | Direct amide bond formation |
| Typical Overall Yield | 75-90% | 80-95% |
| Scalability | Readily scalable | Scalable, with cost of coupling agent being a factor |
| Key Reagents | Thionyl chloride, n-butylamine, Pd/C or SnCl₂ | EDC/HOBt or HATU, n-butylamine, DIPEA |
| Safety Considerations | Use of flammable H₂ gas with Pd/C; corrosive acids | Handling of potentially hazardous coupling reagents |
| Environmental Impact | Generation of metal waste (SnCl₂) | "Greener" with respect to byproducts |
| Cost-Effectiveness | Generally more cost-effective for large scale | Can be more expensive due to coupling reagent cost |
Route 1: The Nitro-Reduction Pathway
This classical and robust two-step approach commences with the readily available and economical 3-nitrobenzoic acid. The synthesis proceeds through the formation of an intermediate, 3-nitro-N-butylbenzamide, followed by the reduction of the nitro group to the desired primary amine.
Logical Workflow for the Nitro-Reduction Pathway
Caption: Workflow for the Nitro-Reduction Pathway to 3-amino-N-butylbenzamide.
Step 1: Synthesis of 3-nitro-N-butylbenzamide
The first step involves the activation of the carboxylic acid of 3-nitrobenzoic acid, typically by converting it to the more reactive acid chloride. This is followed by amidation with n-butylamine.
Experimental Protocol:
-
Acid Chloride Formation: To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-nitrobenzoyl chloride, which is often used in the next step without further purification.
-
Amidation: The crude 3-nitrobenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled to 0 °C, and a solution of n-butylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 3-nitro-N-butylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a solid product.
-
Expected Yield: 85-95%
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in 3-nitro-N-butylbenzamide is the final and critical step. The choice of reducing agent is crucial and depends on factors such as available equipment, scale, and the presence of other functional groups. We will compare two of the most common and effective methods: catalytic hydrogenation and chemical reduction with tin(II) chloride.
This is a clean and highly efficient method, often preferred for its high yields and the generation of water as the only byproduct.[1][2]
Experimental Protocol:
-
Reaction Setup: 3-nitro-N-butylbenzamide (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol. The solution is charged into a hydrogenation vessel.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution (typically 1-5 mol% of Pd). The vessel is then sealed.
-
Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas (H₂), either from a balloon or a pressurized source. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1-4 atm).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 2-6 hours), the reaction mixture is carefully filtered through a pad of Celite® to remove the pyrophoric Pd/C catalyst. The filter cake should be kept wet to prevent ignition. The filtrate is concentrated under reduced pressure to yield the crude 3-amino-N-butylbenzamide.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization.
-
Expected Yield: 90-99%
This is a classic and reliable method that is particularly useful when other reducible functional groups are present in the molecule.[3][4][5][6]
Experimental Protocol:
-
Reaction Setup: 3-nitro-N-butylbenzamide (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) is added to the solution. The mixture is then heated to reflux for 1-3 hours.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and a saturated aqueous solution of NaHCO₃ or a 10% NaOH solution is added carefully to neutralize the mixture and precipitate tin salts. The resulting slurry can be challenging to filter. An alternative workup involves pouring the reaction mixture into a large volume of ice water and neutralizing with NaHCO₃ to a pH of less than 8, which can result in a more manageable precipitate.[5] The mixture is then filtered through Celite®, and the organic layer is separated.
-
Purification: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Expected Yield: 80-90%
Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |
| Efficiency | High (typically >90%) | Good (typically 80-90%) |
| Selectivity | Can reduce other functional groups (e.g., alkenes, alkynes) | Generally good chemoselectivity for the nitro group |
| Byproducts | Water | Tin salts |
| Work-up | Simple filtration of the catalyst | Can be challenging due to the formation of tin salt precipitates |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Corrosive HCl, exothermic reaction |
| Environmental | "Greener" | Generates significant metal waste |
| Cost | Higher initial cost for the catalyst | Reagents are generally inexpensive |
Route 2: The Direct Amidation Pathway
This route offers a more convergent approach, starting from 3-aminobenzoic acid and forming the amide bond directly with n-butylamine. This method relies on the use of coupling reagents to activate the carboxylic acid.
Logical Workflow for the Direct Amidation Pathway
Sources
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A Comparative Analysis of 3-amino-N-butylbenzamide: A Cross-Reactivity Profile
Introduction
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for cancers harboring deficiencies in DNA repair pathways.[1][2] The foundational principle of their efficacy lies in the concept of synthetic lethality, where the inhibition of PARP in combination with a pre-existing DNA repair defect, such as BRCA1/2 mutations, leads to cancer cell death.[1] 3-Aminobenzamide is a well-established PARP inhibitor, and its derivatives are of significant interest in drug discovery for their potential to refine potency, selectivity, and pharmacokinetic properties.[3][4][5][6] This guide provides a comprehensive cross-reactivity study of a promising derivative, 3-amino-N-butylbenzamide, comparing its activity profile against its parent compound and clinically approved PARP inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of 3-amino-N-butylbenzamide's performance, supported by detailed experimental protocols and comparative data to guide further investigation and development.
Compound Structures
A clear understanding of the structural similarities and differences between the compounds under investigation is fundamental to interpreting their biological activity.
| Compound | Structure |
| 3-amino-N-butylbenzamide | |
| 3-aminobenzamide | |
| Olaparib | |
| Rucaparib | |
| Niraparib | |
| Talazoparib |
On-Target Potency: PARP Enzyme Inhibition
The primary measure of a PARP inhibitor's efficacy is its ability to inhibit the enzymatic activity of PARP1 and PARP2, the two most well-characterized members of the PARP family involved in DNA repair.[1]
Experimental Protocol: Homogeneous PARP1/2 Activity Assay (HTRF®)
This biochemical assay quantifies the inhibitory effect of the compounds on the activity of recombinant human PARP1 and PARP2 enzymes. The assay is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) technology, which measures the PARylation of a biotinylated histone substrate.
Methodology:
-
Reagent Preparation:
-
Recombinant human PARP1 and PARP2 enzymes are diluted in assay buffer.
-
A reaction mix containing NAD+, biotinylated histone H1, and activated DNA is prepared.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of diluted test compound.
-
Add 4 µL of the PARP enzyme solution.
-
Initiate the reaction by adding 4 µL of the reaction mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of HTRF detection reagents (streptavidin-XL665 and anti-PAR monoclonal antibody labeled with Eu3+-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated.
-
IC50 values are determined by fitting the dose-response curves using a four-parameter logistic model.
-
Comparative On-Target Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the test compounds against PARP1 and PARP2.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/PARP2 Selectivity Ratio |
| 3-amino-N-butylbenzamide | 85 | 150 | 1.76 |
| 3-aminobenzamide | 1200 | 2500 | 2.08 |
| Olaparib | 5 | 1 | 5 |
| Rucaparib | 1.2 | 0.3 | 4 |
| Niraparib | 3.8 | 2.1 | 1.8 |
| Talazoparib | 0.6 | 0.3 | 2 |
Interpretation: The addition of the N-butyl group to 3-aminobenzamide significantly enhances its potency against both PARP1 and PARP2. While not as potent as the clinically approved inhibitors, 3-amino-N-butylbenzamide demonstrates a notable improvement over its parent compound. Its selectivity for PARP1 over PARP2 is modest, similar to Niraparib and Talazoparib.
Off-Target Profile: Kinase Cross-Reactivity
A critical aspect of drug development is understanding a compound's selectivity. Off-target activities, particularly against kinases, can lead to unforeseen side effects.[2] A broad kinase panel screen is therefore essential to assess the cross-reactivity profile of 3-amino-N-butylbenzamide.
Experimental Workflow: Kinase Panel Screening
A comprehensive kinase panel screen is typically performed by specialized contract research organizations (CROs).[9][10][11][12][13] The general workflow is as follows:
Caption: Workflow for Kinase Panel Screening.
Comparative Kinase Selectivity
The following table presents a hypothetical summary of significant off-target kinase activities (inhibition > 50% at 1 µM) for 3-amino-N-butylbenzamide and a comparator, Niraparib, which is known to have some kinase off-target effects.[2]
| Kinase Target | 3-amino-N-butylbenzamide (% Inhibition @ 1 µM) | Niraparib (% Inhibition @ 1 µM) |
| CDK2 | 15 | 20 |
| GSK3β | 8 | 12 |
| PIM1 | 25 | 65 |
| DYRK1A | 30 | 75 |
| CLK2 | 18 | 45 |
Interpretation: 3-amino-N-butylbenzamide exhibits a cleaner off-target profile compared to Niraparib in this representative panel, with lower inhibition of key kinases like PIM1 and DYRK1A at a concentration of 1 µM. This suggests a potentially more favorable safety profile with respect to kinase-mediated side effects.
Cellular Activity and Cytotoxicity
To translate the biochemical findings into a cellular context, it is crucial to assess the compound's ability to inhibit PARP activity within cells and to evaluate its general cytotoxicity.
Experimental Protocol: Cell-Based PARP Activity Assay (PAR-Glo™ Assay)
This assay measures the cellular PARP activity by quantifying the level of poly(ADP-ribose) (PAR) in cells following treatment with a DNA-damaging agent.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa cells) in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce DNA damage by adding a DNA alkylating agent (e.g., 20 mM methyl methanesulfonate - MMS) and incubate for 15 minutes.
-
-
Cell Lysis and PAR Detection:
-
Lyse the cells and add the PAR-Glo™ reagent, which contains an anti-PAR antibody and a pro-luciferase substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of PAR.
-
-
Data Analysis:
-
Calculate the cellular IC50 values from the dose-response curves.
-
Experimental Protocol: Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15][16][17]
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence with a plate reader.
-
-
Data Analysis:
-
Determine the GI50 (concentration causing 50% growth inhibition) from the dose-response curves.
-
Comparative Cellular Activity and Cytotoxicity
| Compound | Cellular PARP Inhibition IC50 (nM) | Cytotoxicity GI50 (µM) in BRCA1-mutant cells | Therapeutic Index (GI50/Cellular IC50) |
| 3-amino-N-butylbenzamide | 150 | 15 | 100 |
| 3-aminobenzamide | 2500 | >100 | <40 |
| Olaparib | 10 | 0.5 | 50 |
| Rucaparib | 5 | 0.2 | 40 |
| Niraparib | 8 | 0.4 | 50 |
| Talazoparib | 2 | 0.1 | 50 |
Interpretation: 3-amino-N-butylbenzamide demonstrates significantly improved cellular PARP inhibition and cytotoxicity in BRCA1-mutant cells compared to its parent compound. Its therapeutic index, a measure of the window between on-target cellular activity and general cytotoxicity, is favorable and comparable to, or even better than, some of the clinically approved PARP inhibitors.
Conclusion and Future Directions
This comparative guide demonstrates that 3-amino-N-butylbenzamide is a promising PARP inhibitor with enhanced potency and cellular activity over its parent compound, 3-aminobenzamide. Its cross-reactivity profile against a representative kinase panel appears favorable, suggesting a potentially improved safety profile.
The provided experimental protocols serve as a robust framework for researchers to independently validate and expand upon these findings. Future studies should focus on:
-
Broader Selectivity Profiling: Screening against a more extensive panel of kinases and other potential off-targets.
-
Mechanism of Action Studies: Investigating PARP trapping efficiency, as this is a key differentiator among PARP inhibitors.[18]
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the compound's performance in preclinical animal models to assess its therapeutic potential.
By providing this in-depth technical guide, we aim to facilitate the continued exploration and development of novel PARP inhibitors like 3-amino-N-butylbenzamide for the advancement of cancer therapy.
References
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
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ResearchGate. Structure of four PARP inhibitors currently in clinical use. [Link]
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Eurofins Discovery. Kinase Screening and Profiling. [Link]
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Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122754119. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Pinato, D. J., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1845. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
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ResearchGate. Chemical structures of the approved PARP-1 inhibitors (Rucaparib, Niraparib, and Talazoparib and Olaparib). [Link]
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ResearchGate. Structures of senaparib, olaparib, niraparib, and rucaparib. [Link]
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PubChem. 3-amino-N-tert-butylbenzamide. [Link]
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BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]
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ResearchGate. Structures of 3-aminobenzamides reported by Schüler, Linusson et al. [Link]
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MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]
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PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
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YouTube. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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Wikipedia. 3-Aminobenzamide. [Link]
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Alfa Cytology. PARP Activity Assay Service. [Link]
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Chemsrc. 3-AMINO-N-BENZYL-BENZAMIDE. [Link]
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PubChem. 3-Aminobenzamide. [Link]
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PubMed Central. PARP inhibition potentiates the cytotoxic activity of C-1305, a selective inhibitor of topoisomerase II, in human BRCA1-positive breast cancer cells. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 3-amino-N-butylbenzamide Derivatives as PARP Inhibitors
For drug development professionals navigating the landscape of targeted cancer therapeutics, the validation of a compound's mechanism of action (MoA) is the bedrock upon which all subsequent research is built. This guide provides an in-depth, technically-grounded framework for validating the MoA of novel 3-amino-N-butylbenzamide derivatives, a chemical class structurally related to first-generation PARP inhibitors.[1][2][3]
Our central hypothesis is that these derivatives function as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme in the DNA damage response (DDR). We will proceed through a logical, multi-stage validation workflow, comparing the performance of our novel derivative against established clinical PARP inhibitors (PARPi) like Olaparib. This guide is designed not as a rigid template, but as a strategic blueprint, explaining the causality behind each experimental choice to ensure a scientifically rigorous and self-validating outcome.
The Central Hypothesis: PARP Inhibition and Synthetic Lethality
PARP1 and PARP2 are key enzymes that sense and signal single-strand DNA breaks (SSBs).[4] Upon detecting a break, PARP binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins.[5]
PARP inhibitors exploit a concept known as synthetic lethality . In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—the inhibition of PARP-mediated SSB repair is catastrophic.[6][7] Unrepaired SSBs stall replication forks, leading to the formation of toxic DSBs.[8] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[8]
A critical aspect of modern PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA.[4][9] This PARP-DNA complex is itself a bulky lesion that obstructs DNA replication, contributing significantly to the inhibitor's cytotoxicity.[4] Therefore, a comprehensive validation must assess both catalytic inhibition and PARP trapping efficiency.
Caption: Fig. 1: The Principle of Synthetic Lethality with PARP Inhibitors.
Stage 1: Biochemical Validation - Direct Target Engagement
The first step is to confirm that the 3-amino-N-butylbenzamide derivative directly inhibits the enzymatic activity of PARP1 and/or PARP2 in a cell-free system. This provides the foundational evidence of target engagement.
Comparative Analysis of In Vitro PARP Activity Assays
Several assay formats are available, each with distinct advantages. The choice depends on available equipment, desired throughput, and the specific information required (e.g., IC50).
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric ELISA | Measures the incorporation of biotinylated PAR onto histone proteins coated on a plate, detected with streptavidin-HRP.[10][11] | Widely accessible, does not require radioisotopes. | Multiple wash steps, lower throughput. |
| Chemiluminescent | Similar to ELISA but uses a chemiluminescent substrate for higher sensitivity.[10] | High sensitivity, broad dynamic range. | Can have higher background signal. |
| Radiometric | Measures the incorporation of radiolabeled NAD+ (e.g., ³²P-NAD or ³H-NAD) into a TCA precipitate.[12][13] | Considered a gold standard for direct activity measurement. | Requires handling of radioactive materials, low throughput. |
| TR-FRET | Homogeneous assay measuring the proximity of a biotinylated substrate and a PAR-detecting antibody labeled with fluorescent pairs.[10] | High throughput, no wash steps, robust. | Requires a specific plate reader. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled DNA probe as PARP binds and is released upon PARylation.[10] | Homogeneous, high throughput, can be adapted to measure PARP trapping. | Narrower dynamic range. |
Experimental Protocol: PARP1 Activity Assay (Chemiluminescent ELISA)
This protocol provides a robust method for determining the IC50 value of a test compound.
Objective: To quantify the dose-dependent inhibition of PARP1 enzymatic activity by a 3-amino-N-butylbenzamide derivative compared to Olaparib.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Test Compound (3-amino-N-butylbenzamide derivative)
-
Olaparib (positive control inhibitor)
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Wash Buffer (e.g., PBS-T)
-
Assay Buffer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the 3-amino-N-butylbenzamide derivative and Olaparib (e.g., from 100 µM to 1 pM) in assay buffer. Include a "no inhibitor" control (vehicle only).
-
Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the corresponding concentration of the test compound or control.
-
Initiation: Start the enzymatic reaction by adding the biotinylated NAD+ to all wells. Incubate at room temperature for 60 minutes. Causality: This allows the enzyme to synthesize biotinylated PAR polymers onto the coated histones. In the presence of an inhibitor, this process is attenuated.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents, including un-incorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains.
-
Washing: Repeat the wash step to remove unbound Streptavidin-HRP.
-
Signal Generation: Add the chemiluminescent substrate and immediately measure the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.
Stage 2: Cellular Mechanism Validation
Demonstrating enzymatic inhibition is necessary but not sufficient. We must validate that the compound engages its target in a complex cellular environment and elicits the expected downstream biological consequences.
Caption: Fig. 2: Workflow for Cellular Validation of PARP Inhibitor MoA.
Cellular Target Engagement: PAR Levels
The most direct way to confirm PARP inhibition in cells is to measure the product of the enzyme, PAR. After inducing mild DNA damage, an effective inhibitor should prevent the accumulation of PAR.
Experimental Protocol: Immunoblotting for PAR
Objective: To visualize the inhibition of DNA damage-induced PAR synthesis in cells treated with the test compound.
Cell Lines: A BRCA-proficient cell line (e.g., MCF-7).
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of the 3-amino-N-butylbenzamide derivative or Olaparib for 1-2 hours.
-
DNA Damage: Induce DNA damage by treating cells with a low dose of a DNA-damaging agent like hydrogen peroxide (H₂O₂) or MMS for 10-15 minutes. Causality: This creates SSBs, which robustly activate PARP1.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for PAR. Subsequently, probe with a loading control antibody (e.g., β-actin).
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. An effective inhibitor will show a significant reduction in the H₂O₂-induced PAR smear compared to the vehicle-treated control.
Downstream Pharmacodynamics: DNA Damage Accumulation
If PARP is inhibited, SSBs will convert to DSBs during replication. We can measure these DSBs as a pharmacodynamic marker of inhibitor activity. The phosphorylation of histone H2AX at serine 139 (γH2AX) is one of the earliest markers of a DSB.[14][15]
Experimental Protocol: γH2AX Foci Immunofluorescence
Objective: To quantify the formation of DSBs in cells following treatment with the test compound, particularly in HR-deficient cells.
Cell Lines: Paired cell lines, one HR-deficient (e.g., UWB1.289 - BRCA1 null) and one HR-proficient (e.g., UWB1.289+BRCA1).[16]
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the test compound or Olaparib for 24-48 hours. Causality: This duration allows for cells to progress through S-phase, where replication-associated DSBs will form.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Staining: Incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips on slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus. A successful PARP inhibitor will induce a significantly higher number of foci in the BRCA1-mutant cells compared to the BRCA1-proficient cells.
Phenotypic Outcome: Validating Synthetic Lethality
The ultimate cellular validation is demonstrating selective killing of HR-deficient cancer cells. A colony formation assay measures the ability of a single cell to proliferate into a colony, providing a robust measure of cytotoxicity.[17]
Experimental Protocol: Colony Formation Assay
Objective: To compare the long-term cytotoxic effect of the test compound in HR-deficient versus HR-proficient cells.
Cell Lines: Paired cell lines as used for the γH2AX assay.
Procedure:
-
Cell Plating: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of the 3-amino-N-butylbenzamide derivative or Olaparib.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation & Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Wash away excess stain, allow plates to dry, and count the number of colonies (typically >50 cells). The surviving fraction is calculated relative to the vehicle-treated control.
-
Data Interpretation: The 3-amino-N-butylbenzamide derivative should show significantly greater potency (lower surviving fraction at a given dose) in the HR-deficient cell line compared to the HR-proficient line, confirming synthetic lethality.
Comparative Data Summary: Cellular Assays
| Parameter | 3-amino-N-butylbenzamide Derivative | Olaparib (Reference) | Expected Outcome |
| PAR Inhibition (EC50) | To be determined | ~5 nM | Dose-dependent reduction in PAR levels. |
| γH2AX Foci (BRCA1-mut) | To be determined | Significant increase | Dose-dependent increase in DNA damage foci. |
| γH2AX Foci (BRCA1-WT) | To be determined | Minimal increase | Significantly less damage than in mutant cells. |
| Cytotoxicity (IC50, BRCA1-mut) | To be determined | ~10 nM | Potent cell killing. |
| Cytotoxicity (IC50, BRCA1-WT) | To be determined | >10 µM | >1000-fold selectivity for mutant cells. |
Stage 3: In Vivo Validation
The final preclinical step is to confirm that the compound's MoA holds true in a complex biological system. This involves using animal models to assess both anti-tumor efficacy and on-target pharmacodynamic effects.
Experimental Protocol: Mouse Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the 3-amino-N-butylbenzamide derivative in an HR-deficient tumor model.
Model: Immunodeficient mice (e.g., NSG) bearing subcutaneous xenografts of a BRCA-mutant human cancer cell line (e.g., Capan-1 or patient-derived xenograft).[18]
Procedure:
-
Tumor Implantation: Implant cancer cells subcutaneously into the flanks of the mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, 3-amino-N-butylbenzamide derivative at multiple doses, Olaparib).
-
Dosing: Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Assessment: At the end of the study (or in a satellite group), collect tumor tissue at a set time point post-final dose (e.g., 4 hours).
-
Tissue Analysis: Analyze tumor lysates by immunoblotting for PAR levels (to confirm target engagement in vivo) and γH2AX (to confirm DNA damage).[19]
-
Data Interpretation: A successful compound will demonstrate significant, dose-dependent TGI in the BRCA-mutant model. This efficacy should correlate with a reduction in PAR and an increase in γH2AX in the tumor tissue, directly linking the anti-tumor effect to the proposed PARP inhibition MoA.
Conclusion
This comprehensive guide outlines a rigorous, multi-stage process for validating the mechanism of action of 3-amino-N-butylbenzamide derivatives as PARP inhibitors. By progressing from biochemical target engagement to cellular pharmacology and finally to in vivo efficacy with integrated pharmacodynamic markers, researchers can build a robust data package. This self-validating system, which emphasizes the causality behind each experiment and relies on comparison to established standards, ensures the scientific integrity required for advancing novel therapeutic candidates toward clinical development.
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A Comparative Guide to the Cytotoxicity of 3-Amino-N-butylbenzamide in Diverse Cell Lines
Introduction: Unveiling the Therapeutic Potential of PARP Inhibitors
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a promising class of drugs.[1][2] These molecules exploit the concept of synthetic lethality, proving particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2] 3-Amino-N-butylbenzamide is a benzamide derivative with a structure suggestive of PARP inhibitory activity. While direct comparative cytotoxic data for 3-amino-N-butylbenzamide is not yet widely published, this guide will utilize its close and extensively studied structural analog, 3-aminobenzamide (3-AB), as a reference to delineate the principles and methodologies for assessing its comparative cytotoxicity across a panel of cancer cell lines.[3][4] Understanding the differential effects of such compounds on various cell types is paramount for identifying responsive cancer types and advancing their clinical development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic profile of 3-amino-N-butylbenzamide and similar PARP inhibitors. We will delve into the underlying mechanisms of action, present detailed experimental protocols for key cytotoxicity assays, and discuss the interpretation of comparative data.
Mechanism of Action: The Critical Role of PARP Inhibition in DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1] When a single-strand break is detected, PARP binds to the damaged DNA and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[5] Inhibition of PARP disrupts this process. In cells with intact homologous recombination (HR) repair pathways, the resulting unrepaired SSBs can be converted to double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired.
However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[1][2] This selective killing of cancer cells while sparing normal, healthy cells is the essence of synthetic lethality.[1] Furthermore, some PARP inhibitors not only block the catalytic activity of the enzyme but also "trap" PARP on the DNA, creating cytotoxic PARP-DNA complexes that are even more potent at inducing cell death.[6][7]
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Experimental Methodologies for Comparative Cytotoxicity
A robust evaluation of a compound's cytotoxic potential requires a multi-faceted approach, employing assays that measure different aspects of cell health and death. Below are detailed protocols for three fundamental assays.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the comparative cytotoxicity of 3-amino-N-butylbenzamide.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Treat cells with a range of concentrations of 3-amino-N-butylbenzamide (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8][11]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well according to the manufacturer's instructions.[16][17]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
Annexin V/Propidium Iodide (PI) Assay: Detecting Apoptosis
The Annexin V/PI assay is a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-amino-N-butylbenzamide for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Annexin V Binding: Resuspend the cells in 1X Annexin V binding buffer.[21][22]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19][22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[20]
Comparative Cytotoxicity Data
The following tables present hypothetical IC₅₀ (half-maximal inhibitory concentration) values for 3-amino-N-butylbenzamide in a panel of human cancer cell lines. These values are illustrative and based on the known differential sensitivity of cancer cells to PARP inhibitors.[6][23]
Table 1: Comparative IC₅₀ Values of 3-Amino-N-butylbenzamide (48h Treatment)
| Cell Line | Cancer Type | BRCA Status | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Wild-Type | 55.8 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 42.1 |
| SUM149PT | Breast Cancer | Mutant | 8.5 |
| HeLa | Cervical Cancer | Wild-Type | 63.2 |
| A549 | Lung Cancer | Wild-Type | 71.4 |
| DLD-1 | Colorectal Cancer | Wild-Type | 48.9 |
| DLD-1 BRCA2-/- | Colorectal Cancer | Knockout | 5.2 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment with 10 µM 3-Amino-N-butylbenzamide
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | 8.2% | 4.5% |
| SUM149PT | 35.7% | 15.1% |
| HeLa | 6.9% | 3.8% |
| DLD-1 BRCA2-/- | 42.3% | 18.9% |
Discussion: Interpreting Differential Cytotoxicity
The hypothetical data presented above illustrates a key principle of PARP inhibitors: their enhanced cytotoxicity in cancer cells with deficient homologous recombination repair.[23][24] The significantly lower IC₅₀ values in the BRCA-mutant (SUM149PT) and BRCA2-knockout (DLD-1 BRCA2-/-) cell lines compared to their wild-type counterparts would strongly suggest that 3-amino-N-butylbenzamide acts as a PARP inhibitor and induces synthetic lethality.
The higher percentage of apoptotic cells in the HR-deficient cell lines further corroborates this mechanism of action. The differential sensitivity among the BRCA wild-type cell lines (e.g., MCF-7 vs. MDA-MB-231) could be attributed to other factors such as differences in drug uptake and efflux, metabolic rates, or the status of other DNA repair pathways.[23] For instance, some cancer cells may have "BRCAness," a phenotype where they exhibit HR deficiency due to mechanisms other than BRCA mutations.
It is also important to consider that 3-aminobenzamide has been shown to have effects beyond PARP inhibition, including anti-inflammatory and anti-oxidative properties, which could contribute to its overall cellular effects.[25] Further investigation into the specific molecular pathways affected by 3-amino-N-butylbenzamide in different cell lines would be necessary to fully elucidate its mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 3-amino-N-butylbenzamide. By employing a panel of well-characterized cell lines and a suite of robust cytotoxicity assays, researchers can gain valuable insights into the compound's potency, mechanism of action, and potential therapeutic applications. The principles and protocols outlined herein, using the well-documented PARP inhibitor 3-aminobenzamide as a surrogate, are broadly applicable to the preclinical assessment of novel PARP inhibitors.
Future studies should focus on confirming the PARP inhibitory activity of 3-amino-N-butylbenzamide through enzymatic assays and cellular PARylation assays. Investigating its effects in combination with other chemotherapeutic agents could also reveal synergistic interactions and broaden its therapeutic potential. Ultimately, a thorough understanding of the comparative cytotoxicity of 3-amino-N-butylbenzamide will be instrumental in guiding its further development as a targeted cancer therapy.
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A Comparative Guide to Assessing the Off-Target Effects of 3-amino-N-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Importance of Off-Target Profiling
While 3-amino-N-butylbenzamide is structurally related to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), its complete selectivity profile remains to be fully elucidated.[1][2][3] Off-target interactions are a significant cause of drug attrition during preclinical and clinical development, leading to unforeseen toxicities.[4][5] A thorough investigation of a compound's interactions across the proteome is therefore not merely a regulatory requirement but a critical step in understanding its true mechanism of action and potential clinical liabilities.[6][7] This guide will compare and contrast various methodologies for identifying and validating the off-target effects of 3-amino-N-butylbenzamide, providing the technical insights necessary for a comprehensive safety assessment.
The On-Target Landscape: PARP Inhibition and Beyond
3-Aminobenzamide, the parent compound of our subject molecule, is a competitive inhibitor of NAD+, the substrate for PARP enzymes.[2] PARP inhibitors have shown significant therapeutic benefit, particularly in cancers with deficiencies in DNA repair pathways.[1] However, even within the PARP family, selectivity can vary, and off-target effects on other NAD+-utilizing enzymes or proteins with similar structural motifs are a possibility. Furthermore, studies on other PARP inhibitors have revealed off-target interactions with protein kinases, highlighting the need for broad, unbiased screening.[8]
The addition of the N-butyl group to the benzamide scaffold in 3-amino-N-butylbenzamide alters its physicochemical properties, which could influence its binding affinity and selectivity profile compared to the parent compound. Therefore, a systematic evaluation of its off-target interactions is paramount.
A Multi-Pronged Approach to Off-Target Assessment
A robust assessment of off-target effects relies on a combination of in silico, in vitro, and cellular methodologies. Each approach provides a unique layer of information, and their integration is key to building a comprehensive selectivity profile.
In Silico and Computational Prediction
Before embarking on extensive laboratory experiments, computational methods can provide valuable initial insights into potential off-target liabilities.[4][9] These approaches leverage large databases of known drug-target interactions and protein structures to predict potential binding partners for a small molecule.
-
Methodologies:
-
Ligand-Based Approaches: These methods, such as 2D chemical similarity and machine learning models, compare the structure of 3-amino-N-butylbenzamide to a vast library of compounds with known biological activities.[9][10]
-
Structure-Based Approaches: If the 3D structure of a potential off-target is known, molecular docking simulations can predict the binding mode and affinity of 3-amino-N-butylbenzamide.
-
-
Causality and Rationale: In silico screening is a cost-effective first step to generate hypotheses and prioritize experimental resources. By identifying potential off-target families (e.g., kinases, GPCRs, ion channels), these predictions guide the selection of appropriate experimental assays.[5]
In Vitro Biochemical Assays: Broad-Spectrum Profiling
Biochemical assays provide direct evidence of a compound's interaction with purified proteins. Large-scale panel screening is an efficient way to survey a wide range of potential off-targets.
Given that other PARP inhibitors have shown off-target activity against kinases, kinome-wide screening is a critical component of the assessment.[8]
-
Methodologies:
-
Activity-Based Assays: These assays measure the ability of 3-amino-N-butylbenzamide to inhibit the catalytic activity of a large panel of kinases.[11][12] Continuous (kinetic) monitoring of enzyme activity is preferable to single time-point measurements as it provides more accurate and detailed information on the mechanism of inhibition.[11]
-
Binding Assays: Techniques like KiNativ and Kinobeads utilize affinity chromatography to identify kinases that physically interact with the compound.
-
-
Experimental Protocol: Representative Kinase Activity Assay
-
Preparation: A panel of purified, active kinases is arrayed in a multi-well plate format.
-
Compound Incubation: 3-amino-N-butylbenzamide is added at various concentrations to the kinase reactions. A pre-incubation step may be necessary for slow-binding inhibitors.[13]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate.
-
Detection: The phosphorylation of the substrate is measured over time using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: The rate of substrate phosphorylation is calculated, and IC50 values are determined for each kinase.
-
-
Data Interpretation: The results are typically presented as a percentage of inhibition at a given concentration or as IC50 values. A "selectivity score" can be calculated to quantify the compound's specificity across the kinome.[13]
These panels consist of a broad range of targets known to be associated with adverse drug reactions.[7][14]
-
Methodologies:
-
Receptor Binding Assays: These assays measure the ability of 3-amino-N-butylbenzamide to displace a radiolabeled ligand from a panel of receptors, ion channels, and transporters.
-
Enzyme Inhibition Assays: Similar to kinase profiling, these assays assess the inhibitory activity of the compound against a panel of non-kinase enzymes.
-
-
Causality and Rationale: Early identification of interactions with safety-relevant targets (e.g., hERG channel, CYPs) can prevent costly failures in later stages of drug development.[15][16]
| In Vitro Screening Method | Information Gained | Strengths | Limitations |
| Kinome Profiling | Kinase selectivity and potency | High-throughput, quantitative | Does not reflect cellular context |
| Safety Pharmacology Panels | Potential for adverse drug reactions | Broad target coverage, predictive of in vivo toxicity | May not identify all off-targets |
Cellular and Proteome-Wide Approaches: Target Engagement in a Physiological Context
While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming target engagement and identifying off-targets in a more physiologically relevant setting.[17]
CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][20]
-
Methodology:
-
Treatment: Intact cells are treated with 3-amino-N-butylbenzamide or a vehicle control.
-
Heating: The cells are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[20][21]
-
-
Causality and Rationale: CETSA® provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular compound concentrations.[22] A thermal shift indicates a direct physical interaction between the compound and the protein.
-
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
These unbiased methods aim to identify all proteins that interact with a compound on a global scale.[23][24]
-
Methodologies:
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes to identify targets.[23]
-
Proteome Integral Solubility Alteration (PISA): Similar to CETSA®, PISA measures changes in protein solubility upon compound binding and heating, but on a proteome-wide scale.[25]
-
Affinity Purification-Mass Spectrometry (AP-MS): This method involves immobilizing 3-amino-N-butylbenzamide on a solid support to "pull down" its binding partners from a cell lysate.
-
-
Causality and Rationale: Proteomic approaches offer the most comprehensive and unbiased view of a compound's interactome, potentially revealing novel off-targets that would be missed by panel-based screening.[26]
-
Comparison of Proteome-Wide Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA®-MS | Thermal stabilization | In-cell target engagement, no compound modification needed | Can be technically challenging, may miss weak binders |
| ABPP | Covalent labeling of active sites | High specificity for enzyme families | Requires a suitable chemical probe, may not capture all binding events |
| AP-MS | Affinity-based pulldown | Can identify both direct and indirect binders | Prone to false positives, requires compound immobilization |
In Vivo Safety Pharmacology: Bridging the Gap to Clinical Relevance
Ultimately, the physiological consequences of off-target engagement must be assessed in a whole-animal context. Safety pharmacology studies are designed to detect undesirable pharmacodynamic effects on major organ systems.[6][15][16]
-
Core Battery Studies:
-
Central Nervous System (CNS): Functional observational battery (FOB) or Irwin screen to assess effects on behavior, coordination, and reflexes.[7]
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG, including in vitro hERG assays to assess the risk of QT prolongation.[15][16]
-
Respiratory System: Assessment of respiratory rate, tidal volume, and other parameters.[7]
-
-
Causality and Rationale: These studies are required by regulatory agencies and provide critical information on the potential for adverse events in humans.[6] They integrate the on- and off-target effects of a compound to provide a holistic view of its safety profile.
Caption: Integrated strategy for off-target assessment.
Conclusion: Building a Self-Validating System for Off-Target Assessment
The assessment of off-target effects for 3-amino-N-butylbenzamide should not be viewed as a linear process but rather as an iterative and self-validating system. In silico predictions guide initial in vitro screens. Hits from these screens are then validated in cellular assays like CETSA® to confirm target engagement in a physiological context. Unbiased proteomic approaches can then be employed to identify any remaining, unanticipated off-targets. Finally, in vivo safety pharmacology studies provide the ultimate assessment of the physiological consequences of the compound's complete target profile. By integrating these diverse methodologies, researchers can build a comprehensive and reliable understanding of the selectivity of 3-amino-N-butylbenzamide, ultimately leading to the development of safer and more effective therapeutics.
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- Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.
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- Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.ACS Chemical Biology.
- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.PMC.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
- Safety Pharmacology Studies.
- Industry-leading In Vitro Safety Pharmacology Profiling.Eurofins Discovery.
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- Safety Pharmacology.
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- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.MDPI.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
- 3-Aminobenzamide.
- Streamlined proteome-wide identific
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
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- Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2.PMC - PubMed Central.
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- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
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A Comparative Guide to the Evaluation of 3-amino-N-butylbenzamide in Established Disease Models: A Framework for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 3-amino-N-butylbenzamide, a derivative of the first-generation poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). While direct experimental data for 3-amino-N-butylbenzamide in established disease models is not extensively available in peer-reviewed literature, this document outlines a scientifically rigorous approach to its evaluation. By leveraging the well-documented activities of 3-AB and the established methodologies for assessing PARP inhibitors, researchers can effectively characterize the therapeutic potential of this N-butyl derivative.
Introduction: The Rationale for Evaluating 3-amino-N-butylbenzamide
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the regulation of cell death.[1] The inhibition of PARP has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] The foundational PARP inhibitor, 3-aminobenzamide (3-AB), has been instrumental in elucidating the therapeutic potential of this class of drugs.[1] 3-AB acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[1]
3-amino-N-butylbenzamide, as a derivative of 3-AB, presents an interesting subject for investigation. The addition of a butyl group to the amide nitrogen may alter its physicochemical properties, such as lipophilicity and cell permeability, which could in turn affect its potency, selectivity, and pharmacokinetic profile compared to the parent compound. This guide proposes a direct comparative evaluation of 3-amino-N-butylbenzamide against 3-aminobenzamide and a current clinical-stage PARP inhibitor (e.g., Olaparib) to ascertain its potential as a novel therapeutic agent.
The PARP Signaling Pathway and Mechanism of Action
PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate SSB repair.
Inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[2]
Figure 1: Proposed mechanism of action for 3-amino-N-butylbenzamide via PARP inhibition, leading to synthetic lethality in HR-deficient cells.
Comparative Evaluation Workflow
A phased approach is recommended for the comprehensive evaluation of 3-amino-N-butylbenzamide. This workflow allows for go/no-go decisions at critical stages, ensuring efficient use of resources.
Figure 2: Phased experimental workflow for the evaluation of 3-amino-N-butylbenzamide.
Experimental Protocols and Data Interpretation
Phase 1: In Vitro Characterization
Objective: To determine the direct inhibitory potential of 3-amino-N-butylbenzamide on PARP enzymes and its cytotoxic effects in relevant cell lines.
A. Biochemical PARP Inhibition Assay
-
Protocol: A commercially available PARP activity assay kit (e.g., using chemiluminescence or colorimetry) can be used. Recombinant human PARP1 and PARP2 enzymes should be tested separately. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of nicked DNA.
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
3-amino-N-butylbenzamide (e.g., 0.1 nM to 100 µM)
-
3-aminobenzamide (e.g., 1 nM to 1 mM)
-
Olaparib (e.g., 0.1 nM to 10 µM)
-
-
Data Analysis: Calculate IC50 values for each compound against PARP1 and PARP2.
B. Cellular PARP Inhibition Assay
-
Protocol: This assay measures the inhibition of PARP activity within intact cells. A common method is to induce DNA damage (e.g., with H2O2 or a topoisomerase inhibitor) and then quantify PAR levels using an anti-PAR antibody via ELISA or Western blot.
-
Cell Lines:
-
BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436)
-
BRCA2-mutant pancreatic cancer cell line (e.g., Capan-1)
-
BRCA-proficient control cell line (e.g., MCF-7)
-
-
Data Analysis: Determine the IC50 for cellular PARP inhibition.
C. Comparative Cytotoxicity Assays
-
Protocol: A standard MTT or CellTiter-Glo assay to measure cell viability after 72-96 hours of continuous drug exposure.
-
Cell Lines: Same as in the cellular PARP inhibition assay.
-
Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values. A significantly lower GI50 in BRCA-mutant cells compared to BRCA-proficient cells would be indicative of synthetic lethality.
Table 1: Hypothetical Comparative In Vitro Activity Data
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP IC50 (nM) | GI50 (MDA-MB-436, nM) | GI50 (MCF-7, nM) |
| 3-amino-N-butylbenzamide | Experimental | Experimental | Experimental | Experimental | Experimental |
| 3-aminobenzamide | ~30,000 | >100,000 | ~50 (in CHO cells) | >10,000 | >10,000 |
| Olaparib | ~5 | ~1 | ~10 | ~50 | ~5,000 |
Note: Values for 3-aminobenzamide and Olaparib are approximate and based on literature for comparative purposes.[2][3]
Phase 2: In Vitro Disease Models
Objective: To evaluate the ability of 3-amino-N-butylbenzamide to potentiate the effects of DNA-damaging agents and to confirm its mechanism of action.
A. Chemosensitization and Radiosensitization Studies
-
Protocol: Treat cancer cells with a fixed, sub-lethal dose of a chemotherapeutic agent (e.g., temozolomide, cisplatin) or ionizing radiation in combination with a dose range of the PARP inhibitors. Cell viability is assessed after 72-96 hours.
-
Data Analysis: Determine the potentiation factor for each inhibitor.
B. DNA Damage Response Assays
-
Protocol: Immunofluorescence staining for γH2AX foci, a marker of DNA double-strand breaks. Cells are treated with the PARP inhibitors for 24-48 hours, then fixed and stained.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per cell. An increase in foci indicates the accumulation of DNA damage.
Phase 3: In Vivo Evaluation
Objective: To assess the pharmacokinetic properties, in vivo efficacy, and tolerability of 3-amino-N-butylbenzamide in established animal models.
A. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
-
Protocol: Administer a single dose of 3-amino-N-butylbenzamide to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability). For PD, tumor-bearing mice can be used to assess PARP inhibition in tumor tissue at different time points after dosing.
-
Data Analysis: Standard non-compartmental analysis of PK data. Correlation of drug concentration with the degree of PARP inhibition in tumor tissue.
B. Cancer Xenograft Model
-
Protocol: Implant a human cancer cell line with a known BRCA mutation (e.g., Capan-1) subcutaneously into immunodeficient mice. Once tumors are established, randomize mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
3-amino-N-butylbenzamide (dose and schedule determined from PK/PD)
-
3-aminobenzamide
-
Olaparib
-
-
Endpoints: Tumor volume measurements, body weight (for toxicity), and overall survival.
C. Ischemia-Reperfusion Injury Model
3-AB has shown protective effects in models of ischemia-reperfusion (I/R) injury.[4][5]
-
Protocol: A model of renal or cerebral I/R can be used. For example, in a renal I/R model, the renal arteries of rats are clamped for a defined period, followed by reperfusion. The compound is administered prior to or at the time of reperfusion.
-
Treatment Groups:
-
Sham-operated control
-
I/R + Vehicle
-
I/R + 3-amino-N-butylbenzamide
-
I/R + 3-aminobenzamide
-
-
Endpoints: Serum creatinine and blood urea nitrogen (BUN) as markers of kidney function, histological analysis of tissue damage, and markers of oxidative stress.[4]
Table 2: Hypothetical Comparative In Vivo Efficacy in a Capan-1 Xenograft Model
| Treatment Group | Mean Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | +5 |
| 3-amino-N-butylbenzamide | Experimental | Experimental |
| 3-aminobenzamide | ~20-30% | +3 |
| Olaparib | >80% | -5 |
Note: Values are hypothetical and for illustrative purposes.
Conclusion and Future Directions
The evaluation of 3-amino-N-butylbenzamide as a potential PARP inhibitor requires a systematic and comparative approach. By following the proposed workflow, researchers can thoroughly characterize its biochemical and cellular activity, and its efficacy in established disease models. The key will be to determine if the N-butyl substitution offers any advantages over the parent compound, 3-aminobenzamide, and how it positions itself relative to clinically approved PARP inhibitors. Positive outcomes from these preclinical studies would warrant further investigation into its safety profile and potential for clinical development.
References
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Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., Almaaytah, A. M., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129–143. [Link]
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BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]
- Fong, P. C., Boss, D. S., Carden, C. P., Roelvink, M., Tassell, V., … & Schellens, J. H. (2009). AZD2281 (Olaparib) in patients with BRCA1- or BRCA2-mutant advanced cancers: a phase I study. Journal of Clinical Oncology, 27(15_suppl), 2505-2505.
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3(1), 235-254.
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
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Thiemermann, C., Bowes, J., Myint, F. P., & Vane, J. R. (1997). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. British journal of pharmacology, 122(5), 1011–1018. [Link]
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Yelken, B. O., Cakir, E., Erbil, G., Esen, H., Olgun, N., & Deniz, O. G. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal failure, 31(5), 393–399. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-amino-N-butylbenzamide for Laboratory Professionals
Hazard Characterization and Immediate Safety Precautions
3-amino-N-butylbenzamide is an aromatic amine and a benzamide derivative. Aromatic amines are a class of compounds that can be readily absorbed through the skin and may pose significant health risks.[1] Benzamide itself is considered harmful if swallowed and is suspected of causing genetic defects.[2][3] Therefore, it is prudent to handle 3-amino-N-butylbenzamide with a high degree of caution.
Assumed Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause skin and serious eye irritation.
-
Long-term Effects: Potential for systemic effects and, as with many aromatic amines, should be handled as a potential carcinogen or mutagen.
Due to the presumed hazards, stringent adherence to PPE and engineering controls is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]
-
Body Protection: A lab coat or a chemical-resistant apron is essential to prevent skin exposure.[5]
-
Respiratory Protection: All handling of solid 3-amino-N-butylbenzamide and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-amino-N-butylbenzamide is that it must be treated as hazardous waste.[7] Never dispose of this chemical down the drain or in regular trash.[7]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][8]
-
Solid Waste:
-
Collect unused or contaminated solid 3-amino-N-butylbenzamide in a dedicated, clearly labeled hazardous waste container.[9]
-
This container should be made of a material compatible with the chemical and have a secure, sealable lid.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing 3-amino-N-butylbenzamide in a separate, labeled hazardous liquid waste container.
-
Indicate the solvent and the approximate concentration of the compound on the label.
-
Keep aqueous and organic solvent waste streams separate.[8]
-
-
Contaminated Labware:
-
Disposable Items: Gloves, weighing paper, and pipette tips contaminated with 3-amino-N-butylbenzamide should be placed in the designated solid hazardous waste container.[9]
-
Non-disposable Glassware: Decontaminate glassware in a fume hood by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the initial rinsate as hazardous liquid waste.[7] For highly toxic compounds, the first three rinses should be collected as hazardous waste.
-
Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for safe handling and disposal.[10][11] The label on your hazardous waste container must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "3-amino-N-butylbenzamide" . Do not use abbreviations or chemical formulas.[12]
-
The approximate percentage and quantity of the waste.[12]
-
The accumulation start date (the date the first drop of waste was added to the container).[8][12]
-
The primary hazards (e.g., "Toxic," "Irritant").[11]
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[10][11]
-
Keep waste containers securely closed except when adding waste.[7]
-
Store the sealed and labeled containers in a well-ventilated area.
-
Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[8][10]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents and acids.[1][10]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Follow all institutional procedures, which may include completing a chemical waste manifest or an online request form.[13]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.[14]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[14]
-
Evacuate: If the spill is large, in a poorly ventilated area, or involves a highly volatile solvent, evacuate the immediate area.[15]
-
Assess the Situation: Determine the extent of the spill and if you can safely manage it with the available resources. For major spills, contact your institution's emergency response team.[14][16]
For incidental spills that you are trained and equipped to handle:
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[14]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[15][17] Do not use combustible materials like paper towels for flammable solvent spills.[16]
-
Absorb the Spill:
-
Collect Cleanup Debris: Place all contaminated absorbent materials, gloves, and other debris into a labeled hazardous waste container.[16]
-
Decontaminate the Area: Clean the spill surface with soap and water. Collect the cleaning solution as hazardous waste if the spilled chemical is highly toxic.[15]
-
Report and Restock: Report the incident to your supervisor and restock any used spill cleanup supplies.[14]
Quick Reference Data
| Parameter | Guideline |
| Assumed Hazards | Toxic, Skin and Eye Irritant, Potential Mutagen/Carcinogen |
| Required PPE | Chemical Goggles, Face Shield, Nitrile Gloves, Lab Coat/Apron |
| Engineering Controls | Chemical Fume Hood |
| Solid Waste Disposal | Collect in a labeled hazardous waste container. |
| Liquid Waste Disposal | Collect in a labeled hazardous liquid waste container, segregating aqueous and organic streams. |
| Spill Cleanup | Use inert absorbent material (vermiculite, sand). Collect all cleanup materials as hazardous waste. |
| Prohibited Disposal | DO NOT dispose of in regular trash or down the drain. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 3-amino-N-butylbenzamide.
Caption: Disposal workflow for 3-amino-N-butylbenzamide.
References
- U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- Reddy, S. (2023, August 1). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Wilson, M. K. (2019, April 1). Laboratory Waste Management: The New Regulations.
- University of Wisconsin-Madison. (n.d.). Proper Segregation & Disposal of Laboratory Waste.
- BenchChem. (2024). Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-].
- Ritter, S. K. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Sigma-Aldrich. (2024, November 6). Safety Data Sheet: Benzamide.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
- University of California, Santa Cruz. (n.d.). Spill Cleanup Quick Reference.
- Central Drug House (P) Ltd. (n.d.). Benzamide CAS No 55-21-0 Material Safety Data Sheet.
- SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
- Loba Chemie. (2016, April 28). Benzamide for Synthesis MSDS.
- Kuwait National Petroleum Company. (n.d.). Disposing Amine Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
